(1-Methoxyvinyl)trimethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxyethenyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OSi/c1-6(7-2)8(3,4)5/h1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDHMMZNUMNBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399119 | |
| Record name | (1-METHOXYVINYL)TRIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79678-01-6 | |
| Record name | (1-METHOXYVINYL)TRIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Methoxyvinyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling a Key Synthetic Tool
An In-Depth Technical Guide to (1-Methoxyvinyl)trimethylsilane: A Versatile Acyl Anion Equivalent in Modern Organic Synthesis
This compound, with the chemical formula C₆H₁₄OSi, is a specialized organosilane reagent that has carved a significant niche in synthetic organic chemistry.[1] It functions as a stable and effective nucleophilic acyl anion equivalent, specifically a masked acetyl anion. This capability allows chemists to circumvent the inherent electrophilic nature of the carbonyl carbon, a concept known as "umpolung" or polarity inversion. Its utility stems from its predictable reactivity, enabling the formation of carbon-carbon bonds at the carbonyl position to construct complex molecular architectures, most notably ketones and acylsilanes. This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and key applications for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄OSi | [1] |
| Molecular Weight | 130.26 g/mol | [2] |
| CAS Number | 79678-01-6 | [2] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 102-104 °C | [2][3] |
| Density | 0.803 g/cm³ | [2] |
| Refractive Index (n²⁰/D) | ~1.4173 - 1.4180 | [2][3] |
| Flash Point | Highly Flammable | [1][2] |
| Storage Temperature | 2-8 °C, under inert gas | [2] |
Handling, Storage, and Safety Precautions
This compound is a highly flammable liquid and vapor that causes serious eye irritation.[1] It is also sensitive to moisture and can react with water and air.[1] Therefore, stringent safety protocols must be observed.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and flame-retardant lab coats, is mandatory.[1] An emergency eye wash station and safety shower must be readily accessible.[1] Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1]
-
Storage: The reagent should be stored in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture. Keep away from heat, sparks, open flames, and oxidizing agents.[1]
-
Stability: The compound is generally stable under recommended storage conditions but can undergo hazardous polymerization if heated under pressure above 120°C.[1] It reacts with water, which leads to its decomposition.[1]
Synthesis of this compound
The most common and efficient preparation of this compound involves the deprotonation of methyl vinyl ether followed by quenching the resulting vinyl anion with an electrophilic silicon source, typically chlorotrimethylsilane. This method, detailed in Organic Syntheses, provides high yields of the desired product.[3]
Reaction Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from a procedure published in Organic Syntheses.[3]
-
Apparatus Setup: Assemble a multi-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. All glassware must be rigorously dried in an oven (e.g., at 110°C for >4 hours) and cooled under a stream of dry nitrogen.[3]
-
Reagent Preparation: Charge the flask with anhydrous tetrahydrofuran (THF), cooled to approximately -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add a solution of tert-butyllithium in pentane dropwise to the cooled THF. Subsequently, add methyl vinyl ether slowly while maintaining the low temperature. The mixture is stirred for a designated period to ensure the complete formation of the 1-(methoxyvinyl)lithium intermediate.[3]
-
Silylation: Add chlorotrimethylsilane (TMS-Cl) dropwise to the reaction mixture. The temperature should be carefully controlled during this exothermic step. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional hour.[3]
-
Workup and Isolation: Carefully pour the reaction mixture into a separatory funnel containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction.[3]
-
Extraction & Washing: Separate the organic layer. Wash the organic phase multiple times with water to remove THF and other water-soluble byproducts.[3]
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., potassium carbonate), filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound (boiling point 102–104°C).[3]
Core Reactivity: A Potent Acyl Anion Equivalent
The primary synthetic value of this compound lies in its function as a nucleophilic acyl anion. In a typical carbonyl compound, the carbonyl carbon is electrophilic. This reagent inverts this reactivity, allowing the α-carbon to act as a nucleophile.
Mechanism of Action
The reaction proceeds in two key stages:
-
Nucleophilic Attack: The vinylsilane attacks an electrophile (E+). The silicon group plays a crucial role in stabilizing the intermediate carbocation (β-silyl effect) and directing the regioselectivity of the attack.
-
Hydrolysis (Unmasking): The resulting silyl enol ether intermediate is then hydrolyzed under acidic conditions. This step cleaves the methoxy and trimethylsilyl groups, revealing the ketone functionality.[3]
General Reaction Mechanism Diagram
Caption: General mechanism of this compound reactivity.
Key Applications in Organic Synthesis
Synthesis of Acylsilanes and Ketones
The most direct application is the synthesis of acylsilanes. The hydrolysis of this compound itself provides a straightforward route to acetyltrimethylsilane, the simplest acylsilane.[3] Acylsilanes are valuable synthetic intermediates whose unique reactivity, including the Brook rearrangement, has been exploited in numerous transformations.[4]
Detailed Experimental Protocol: Hydrolysis to Acetyltrimethylsilane
This protocol demonstrates the "unmasking" of the acyl group.[3]
-
Reaction Setup: In a round-bottomed flask, dissolve this compound in a mixture of acetone and 1.0 M aqueous hydrochloric acid.[3]
-
Hydrolysis: Stir the solution at room temperature for approximately one hour. The progress of the reaction can be monitored by techniques like TLC or GC.
-
Workup: Transfer the solution to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether) for extraction.
-
Extraction: Separate the layers and wash the aqueous layer with additional portions of the organic solvent.
-
Isolation: Combine the organic extracts, dry them over an anhydrous drying agent, filter, and remove the solvent via rotary evaporation to yield the crude acetyltrimethylsilane. Further purification can be achieved by distillation.
[3+4] Annulation Reactions
This compound and its derivatives can serve as three-carbon synthons in annulation reactions to construct seven-membered rings. For instance, reactions with dienolates or related four-carbon units can lead to highly functionalized cycloheptenone derivatives, which are core structures in various natural products. This strategy showcases the reagent's utility in building cyclic systems.
Spectroscopic Data for Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized or purchased reagent.
| Spectroscopy | Characteristic Data |
| ¹H NMR | Signals corresponding to the trimethylsilyl protons (singlet, ~0.1 ppm), methoxy protons (singlet), and vinyl protons (doublets) are expected. |
| IR Spectroscopy | Key stretches include C=C (vinyl group) and C-O-C (ether linkage). |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for silyl compounds. |
Conclusion
This compound is a powerful and versatile reagent for the modern synthetic chemist. Its primary role as a robust acetyl anion equivalent provides a reliable method for forming C-C bonds at a carbonyl carbon, enabling the synthesis of a wide array of ketones and valuable acylsilane intermediates. A comprehensive understanding of its synthesis, handling requirements, and reaction mechanisms allows researchers to harness its full potential in the strategic construction of complex molecules.
References
-
Gelest, Inc. (2017, January 30). This compound, 95% Safety Data Sheet. [Link]
-
Soderquist, J. A., & Hsu, G. J.-H. (1984). Acetyltrimethylsilane. Organic Syntheses, 62, 19. [Link]
-
Airgas. (2015, June 25). Trimethylsilane Safety Data Sheet. [Link]
-
Hubei Co-Formula Material Tech Co.,Ltd. Trimethyl((1-methylvinyl)oxy)silane. [Link]
-
PubChem. Silane, ((1-methoxy-2-methyl-1-propenyl)oxy)trimethyl-. National Center for Biotechnology Information. [Link]
- Google Patents. (2009). CN101012237B - Synthesis method of vinyl alkoxy silane.
-
PubChem. (Methoxymethyl)trimethylsilane. National Center for Biotechnology Information. [Link]
-
Al-Zoubi, R. M., & Marion, O. (2009). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. Molecules, 14(10), 4149–4160. [Link]
-
PubChem. (1-Methoxy-2-propoxy)trimethylsilane. National Center for Biotechnology Information. [Link]
-
Takeda, K. (2012). [3 + 4] Annulation Using a [β-(Trimethylsilyl) acryloyl]silane and the Lithium Enolate of an α,β-Unsaturated Methyl Ketone. Organic Syntheses, 89, 166. [Link]
- Google Patents. (2015). CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine.
-
Sekine, M., Nakajima, M., Kume, A., & Hata, T. (1979). Studies on alkylation of acyl anion equivalents: unsymmetrical ketone synthesis by use of diethyl 1-trimethylsilyloxy-alkylphosphonates. Tetrahedron Letters, 20(46), 4475–4478. [Link]
-
Li, X. (2020). Synthesis of Organofluorine Compounds with Acylsilanes. Chinese Journal of Organic Chemistry, 40(11), 3736-3751. [Link]
Sources
An In-depth Technical Guide to (1-Methoxyvinyl)trimethylsilane: Structure, Properties, and Applications in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
(1-Methoxyvinyl)trimethylsilane , a versatile silyl enol ether, has emerged as a powerful reagent in organic synthesis. Its unique structural features and predictable reactivity make it an invaluable tool for the construction of complex molecular architectures, particularly within the realm of medicinal chemistry and drug development. This guide provides a comprehensive overview of its core properties, synthesis, and diverse applications, offering field-proven insights for its effective utilization in the laboratory.
Structure and Core Properties
This compound, with the chemical formula C₆H₁₄OSi, is an organosilane characterized by a vinyl group substituted with both a methoxy and a trimethylsilyl group at the C1 position. This arrangement of a silyl enol ether functionality is central to its reactivity.
Molecular Structure:
Caption: 2D Structure of this compound.
Physicochemical Properties:
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄OSi | [1] |
| Molecular Weight | 130.26 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 102-104 °C (at 760 mmHg) | [3] |
| Refractive Index (n_D²⁰) | 1.4173 | [3] |
| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [1] |
Synthesis and Purification
The most reliable and widely cited method for the preparation of this compound involves the deprotonation of methyl vinyl ether followed by quenching with chlorotrimethylsilane. This procedure, detailed in Organic Syntheses, provides the target compound in high yield and purity.[3]
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
tert-Butyllithium
-
Methyl vinyl ether
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Chlorotrimethylsilane, freshly distilled
-
Saturated aqueous ammonium chloride solution
-
Anhydrous potassium carbonate
Procedure:
-
Deprotonation: A solution of tert-butyllithium in pentane is added to a cooled (-78 °C) solution of methyl vinyl ether in dry THF. The mixture is allowed to slowly warm to 0 °C over approximately 3 hours.
-
Silylation: The resulting solution containing (1-methoxyvinyl)lithium is recooled to -78 °C, and chlorotrimethylsilane is added dropwise.
-
Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is then quenched by pouring it into a separatory funnel containing ice and a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed extensively with water to remove THF, dried over anhydrous potassium carbonate, filtered, and distilled to afford pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Properties
Accurate characterization of this compound is crucial for its use in synthesis. The following data provides a reference for its spectroscopic identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, citable spectrum for this compound is not readily found in databases like the Spectral Database for Organic Compounds (SDBS), the expected chemical shifts can be inferred from its structure and comparison with similar compounds.[4][5][6][7]
-
¹H NMR:
-
-Si(CH₃)₃: A sharp singlet around δ 0.1-0.2 ppm.
-
-OCH₃: A singlet around δ 3.4-3.6 ppm.
-
=CH₂: Two distinct signals in the vinylic region (δ 4.0-5.0 ppm), likely appearing as doublets due to geminal coupling.
-
-
¹³C NMR:
-
-Si(CH₃)₃: A signal near δ 0 ppm.
-
-OCH₃: A signal around δ 55-60 ppm.
-
=CH₂: A signal around δ 85-95 ppm.
-
=C(OMe)(SiMe₃): A signal around δ 155-165 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum of a silyl enol ether like this compound is characterized by several key absorption bands.[8]
-
C=C Stretch: A strong absorption band in the region of 1630-1650 cm⁻¹.
-
Si-CH₃ Vibrations: Characteristic peaks around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).
-
C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹.
Chemical Reactivity and Synthetic Applications
This compound serves as a versatile nucleophilic acyl anion equivalent, a synthetic equivalent of the acetyl group. Its utility stems from the electron-rich double bond, which readily reacts with a variety of electrophiles, often under Lewis acidic conditions.
As a Nucleophilic Acyl Anion Equivalent
The primary application of this compound is its role as a nucleophilic acylating agent.[3] Upon reaction with an electrophile, the resulting intermediate can be readily hydrolyzed to unveil an acetyl group. This two-step process allows for the introduction of an acetyl moiety under mild conditions.
Hydrolysis to Acetyltrimethylsilane:
A key transformation demonstrating its utility is the straightforward hydrolysis to acetyltrimethylsilane.[3]
Experimental Protocol: Hydrolysis of this compound to Acetyltrimethylsilane [3]
Materials:
-
This compound
-
Acetone
-
1.0 M Aqueous hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of this compound in a mixture of acetone and 1.0 M aqueous hydrochloric acid is stirred at room temperature for 1 hour.
-
The reaction mixture is then diluted with water and diethyl ether.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and distilled to yield acetyltrimethylsilane.
Caption: Hydrolysis of this compound.
Annulation Reactions
This compound is a valuable component in annulation strategies, particularly in the construction of six-membered rings. Its reaction with α,β-unsaturated ketones, a type of Michael-aldol cascade, provides a powerful method for the synthesis of functionalized cyclohexenones. The mechanism typically involves a Lewis acid-catalyzed Michael addition of the silyl enol ether to the enone, followed by an intramolecular aldol condensation.
Mechanistic Insight: Lewis Acid-Catalyzed Annulation
-
Activation: A Lewis acid (e.g., TiCl₄) coordinates to the carbonyl oxygen of the α,β-unsaturated ketone, enhancing its electrophilicity.
-
Michael Addition: The nucleophilic carbon of the silyl enol ether attacks the β-carbon of the activated enone.
-
Enolate Formation: This addition generates a new silyl enol ether intermediate.
-
Aldol Condensation: An intramolecular aldol reaction occurs, where the newly formed enolate attacks the pendant ketone (derived from the original silyl enol ether).
-
Dehydration: Subsequent elimination of water furnishes the cyclohexenone product.
This powerful annulation strategy has been employed in the synthesis of various natural products and their analogues, demonstrating the importance of this compound in constructing complex carbocyclic frameworks.
Handling, Storage, and Safety
This compound is a flammable liquid and should be handled with appropriate safety precautions.
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store under an inert atmosphere to prevent degradation.
-
In case of fire: Use dry chemical, foam, or carbon dioxide extinguishers. Avoid using a direct stream of water.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of acetyl groups and for the construction of cyclic systems in organic synthesis. Its reliable preparation and predictable reactivity have established it as a valuable tool for researchers in both academic and industrial settings, particularly in the fields of natural product synthesis and drug discovery. A thorough understanding of its properties, handling, and reaction mechanisms, as outlined in this guide, will enable chemists to leverage its full potential in their synthetic endeavors.
References
-
Soderquist, J. A. Acetyltrimethylsilane. Org. Synth.1990 , 68, 25. DOI: 10.15227/orgsyn.068.0025. [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information to Investigations on Non-Classical Siylium Ions and Cyclobutenyl Cations. [Link]
-
Fattahpour, S., & Zarei, M. (2014). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. Molecules, 19(7), 9484-9492. [Link]
-
PubChem. Silane, trimethyl((1-methylethenyl)oxy)-. [Link]
-
Supporting information. [Link]
-
GATE 2026 Chemistry Syllabus. [Link]
-
Organic Syntheses Procedure. [Link]
-
Organic Syntheses Procedure. [Link]
-
PubChem. Methoxytrimethylsilane. [Link]
-
The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]
-
Dickhaut, J., & Giese, B. tris(trimethylsilyl)silane. Org. Synth.1992 , 70, 164. DOI: 10.15227/orgsyn.070.0164. [Link]
-
Wikipedia. Silyl enol ether. [Link]
-
ResearchGate. Fig 1. FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH.... [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Introduction to the Spectral Data Base (SDBS). [Link]
-
Wei, Y., et al. (2023). Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. Molecules, 28(15), 5769. [Link]
-
Spectral Database for Organic Compounds, SDBS - UW-Madison Libraries. [Link]
-
re3data.org. Spectral Database for Organic Compounds. [Link]
-
Wikipedia. Spectral Database for Organic Compounds. [Link]
Sources
- 1. This compound | 79678-01-6 [m.chemicalbook.com]
- 2. Silane, trimethyl((1-methylethenyl)oxy)- | C6H14OSi | CID 74599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 8. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]
(1-Methoxyvinyl)trimethylsilane: A Technical Guide to a Versatile Acetyl Anion Equivalent
Abstract
(1-Methoxyvinyl)trimethylsilane (CAS No. 79678-01-6) is a specialized silyl enol ether that has emerged as a cornerstone reagent in modern organic synthesis. Its unique electronic structure allows it to function as a robust and versatile synthetic equivalent of the acetyl anion, a traditionally challenging synthon to generate and control. This guide provides an in-depth examination of its physicochemical properties, synthesis, core reactivity, and key applications, with a focus on the mechanistic principles that underpin its utility. Detailed protocols and safety considerations are presented to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively leverage this reagent in the construction of complex molecular architectures.
Introduction: The Power of Polarity Inversion
In the strategic design of synthetic routes, the ability to invert the inherent polarity of functional groups—a concept known as "Umpolung"—provides chemists with powerful tools for carbon-carbon bond formation. Aldehydes and ketones typically feature an electrophilic carbonyl carbon. Reagents that enable this carbon to react as a nucleophile are known as acyl anion equivalents. This compound serves as a premier example of such a reagent, specifically for the introduction of an acetyl group (CH₃CO-).
Unlike unstable and highly reactive acetylides, this compound is a stable, distillable liquid that offers controlled reactivity.[1][2] Its utility stems from the silicon-oxygen bond, which activates the vinyl system for nucleophilic attack while remaining stable enough for isolation and handling. Subsequent hydrolysis of the adduct unmasks the desired ketone functionality, making it an indispensable tool for synthesizing complex ketones, a common motif in pharmacologically active compounds.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.
Physical and Chemical Data
The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 79678-01-6 | [3][4][5] |
| Molecular Formula | C₆H₁₄OSi | [2][3] |
| Molecular Weight | 130.26 g/mol | [3] |
| Physical State | Liquid | [2] |
| Boiling Point | 102-104 °C | [1][3] |
| Density | 0.803 g/cm³ | [3] |
| Refractive Index (n_D²⁰) | ~1.4173 - 1.4180 | [1][3] |
| Flash Point | -1 °C | [3] |
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
| Hazard Category | Description & Precautionary Measures | Reference(s) |
| Flammability | Highly flammable liquid and vapor (GHS Category 2). Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment and non-sparking tools.[2][3] | |
| Health Hazards | Causes serious eye irritation (GHS Category 2A). May cause skin and respiratory tract irritation.[2] | |
| Reactivity | Reacts with water and moisture in air. Hazardous polymerization can occur if heated under pressure above 120°C.[2] | |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, neoprene or nitrile rubber gloves, and a flame-retardant lab coat. Work in a well-ventilated fume hood.[2] | |
| Storage | Store in a cool (2-8°C recommended), dry, well-ventilated place away from oxidizing agents. Keep container tightly closed.[2][3] |
Synthesis and Purification
The most reliable and widely adopted synthesis of this compound involves the deprotonation of methyl vinyl ether followed by quenching with trimethylsilyl chloride. The procedure detailed in Organic Syntheses provides a robust and scalable method.[1]
Causality in the Synthetic Protocol
The success of this synthesis hinges on the careful exclusion of protic species, primarily water.
-
Anhydrous Conditions: The use of oven-dried glassware and distillation of the tetrahydrofuran (THF) solvent from sodium/benzophenone are critical.[1] This is because the organolithium intermediate is a strong base and will be readily quenched by water, terminating the reaction.
-
Reagent Choice: tert-Butyllithium is used as the base for deprotonation. Its high basicity is required to efficiently remove a vinylic proton from methyl vinyl ether.
-
Workup: The reaction is quenched by pouring it into an iced ammonium chloride solution. The ice controls the exothermic quench, while the saturated ammonium chloride solution, being a mild acid, protonates any remaining organolithium species without causing significant hydrolysis of the desired silyl enol ether product.[1]
Detailed Experimental Protocol: Synthesis
-
Apparatus Setup: Assemble an oven-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and an addition funnel. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Charging: To the flask, add methyl vinyl ether and anhydrous tetrahydrofuran (THF). Cool the solution to -65 °C using an appropriate cooling bath.
-
Deprotonation: Slowly add tert-butyllithium via the addition funnel, ensuring the internal temperature does not exceed -60 °C. After the addition is complete, stir the resulting mixture at -65 °C for 2.5 hours.
-
Silylation: Add trimethylsilyl chloride to the reaction mixture.
-
Warming: Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional hour.[1]
-
Quenching & Extraction: Carefully pour the reaction mixture into a separatory funnel containing crushed ice and a saturated aqueous solution of ammonium chloride. Separate the layers and wash the organic layer extensively with water to remove THF.[1]
-
Drying and Purification: Dry the organic layer over anhydrous potassium carbonate, filter, and purify by fractional distillation (boiling point 102–104 °C) to yield the product as a clear liquid.[1]
Core Reactivity: The Acetyl Anion Synthon
The primary utility of this compound is its function as a nucleophile in reactions with a wide range of electrophiles. The initial product is a silylated adduct which, upon acidic hydrolysis, reveals the ketone functionality. This two-stage process effectively achieves the nucleophilic acylation of the electrophile.
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Silyl Ketene Acetal Intermediate
hydrolysis [label="H₃O⁺\n(Hydrolysis)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
product [label=<
Acylated Product
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// Placeholder for real chemical structures subgraph { node [label="", image="https..."]; // Replace placeholder URLs with actual images of chemical structures if possible } } axdot General reactivity pathway of this compound.
Hydrolysis to Acetyltrimethylsilane
A foundational reaction of this compound is its hydrolysis under mild acidic conditions to form acetyltrimethylsilane.[1] Acylsilanes are themselves valuable synthetic intermediates whose unique reactivity, including the propensity to undergo the Brook rearrangement, opens up further synthetic possibilities.[6][7]
Detailed Experimental Protocol: Hydrolysis
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer, combine this compound with a 4:1 (v/v) mixture of acetone and 1.0 M aqueous hydrochloric acid.[1]
-
Reaction: Stir the solution at room temperature for 1 hour. The solution may appear pale-yellow-green.[1]
-
Workup: Transfer the solution to a separatory funnel. Add water and diethyl ether, then separate the layers.
-
Extraction: Extract the aqueous layer twice more with diethyl ether.
-
Drying and Concentration: Combine all organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude acetyltrimethylsilane, which can be further purified by distillation.
Applications in Complex Synthesis
The controlled and predictable reactivity of this compound makes it an excellent choice for key steps in the synthesis of natural products and drug candidates.
Annulation Reactions
A notable application is in [3+4] annulation reactions to construct seven-membered rings, a structural motif present in many biologically active compounds. In these reactions, the silyl enol ether can act as the three-carbon component, reacting with a four-carbon dienolate equivalent. The reaction often proceeds through a tandem sequence involving a Brook rearrangement, showcasing the intricate and powerful transformations accessible with silicon-based reagents.[6]
Nucleophilic Acylation in Drug Development
In drug development, the synthesis of analogs often requires the formation of ketones from sensitive, highly functionalized intermediates. The mild conditions under which this compound reacts, followed by the gentle hydrolysis step, are often compatible with a wide range of functional groups that would not survive harsher organometallic reagents. This allows for late-stage functionalization, a critical strategy in medicinal chemistry for rapidly building structure-activity relationship (SAR) libraries.
Conclusion
This compound is more than just a reagent; it is a strategic solution to the longstanding challenge of nucleophilic acylation. Its stability, predictable reactivity, and the versatility of its acylsilane product make it an invaluable asset for synthetic chemists. From fundamental transformations to complex annulation cascades, this silyl enol ether provides a reliable and controllable method for constructing critical C-C bonds, empowering the synthesis of the next generation of therapeutics and complex materials.
References
- Organic Syntheses Procedure: acetyltrimethylsilane. Organic Syntheses.
- (1-METHOXYVINYL)
- (1-METHOXYVINYL)
- (1-Methoxy-vinyl)-methyl-trimethylsilylmethyl-phenyl-silane 13C NMR. SpectraBase.
- This compound Product Page. Chemsigma.
- This compound Product Listing. Chemsigma.
- [3 + 4] Annulation Using a [β-(Trimethylsilyl)
- Studies on alkylation of acyl anion equivalents: unsymmetrical ketone synthesis by use of diethyl 1-trimethylsilyloxy-alkylphosphon
- Synthesis of Organofluorine Compounds with Acylsilanes. Xingwei Li.
Sources
Reactivity of silyl enol ethers in organic chemistry
An In-Depth Technical Guide to the Reactivity of Silyl Enol Ethers in Organic Chemistry
Abstract
In the landscape of modern organic synthesis, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds remains a cornerstone for constructing complex molecular architectures. Among the myriad tools available to synthetic chemists, silyl enol ethers have emerged as exceptionally versatile and powerful intermediates.[1][2] Their character as stable, isolable surrogates for enolates allows for a level of control and predictability that is often difficult to achieve with transient enolate species.[3][4][5] As neutral, mild nucleophiles, their reactivity is typically unlocked through activation with Lewis acids or other catalytic systems, enabling a broad spectrum of transformations.[3][5][6] This technical guide provides an in-depth exploration of the core principles governing the reactivity of silyl enol ethers, with a particular focus on their synthesis, key reaction classes, and strategic applications for researchers, scientists, and drug development professionals.
The Strategic Synthesis of Silyl Enol Ethers: A Tale of Two Enolates
The synthetic utility of a silyl enol ether begins with its formation. For an unsymmetrical ketone, the regiochemical outcome of the silylation is not trivial and dictates the position of subsequent functionalization. The ability to selectively generate either the kinetic or the thermodynamic regioisomer is a foundational element of their strategic power.[1][7]
Kinetic vs. Thermodynamic Control: The Decisive Choice
The selection between the kinetic and thermodynamic pathway is governed by the reaction conditions—specifically the base, temperature, and reaction time.[7]
-
Kinetic Control : This pathway favors the formation of the less-substituted silyl enol ether. It is achieved through the rapid, irreversible deprotonation of the most accessible, least sterically hindered α-proton.[8] The choice of a strong, sterically hindered, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), at cryogenic temperatures (e.g., -78 °C) is paramount.[3][8] Under these conditions, the reaction rate far exceeds the rate of equilibration to the more stable isomer.
-
Thermodynamic Control : This pathway results in the more substituted, and thus more stable, silyl enol ether.[3][7] It is promoted by conditions that permit equilibrium between the possible enolates. This is typically achieved using a weaker base, such as triethylamine, at higher temperatures, which allows the less stable kinetic enolate to revert to the starting ketone and eventually form the thermodynamically favored product.[3][9]
Comparative Data & Protocols
The regioselectivity of silyl enol ether formation from 2-methylcyclohexanone is a classic illustration of this principle.
| Control Type | Conditions | Major Product | Typical Ratio (Major:Minor) |
| Kinetic | LDA, THF, -78 °C, then TMSCl | 1-trimethylsilyloxy-6-methylcyclohex-1-ene | >99:1 |
| Thermodynamic | Et3N, TMSCl, DMF, Reflux | 1-trimethylsilyloxy-2-methylcyclohex-1-ene | 88:12 |
Experimental Protocol 1: Kinetic Silylation of 2-Methylcyclohexanone
-
System Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a low-temperature thermometer is charged with anhydrous tetrahydrofuran (THF).
-
Base Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. Diisopropylamine (1.1 eq) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 eq). The solution is stirred for 30 minutes at -78 °C to pre-form LDA.
-
Causality: Pre-forming the strong, bulky LDA base is critical to ensure that deprotonation is rapid and occurs before any potential side reactions. The low temperature freezes out equilibration pathways.
-
-
Enolate Formation: 2-Methylcyclohexanone (1.0 eq) is added dropwise, and the reaction is stirred for 45 minutes at -78 °C.
-
Causality: The sterically demanding LDA selectively abstracts a proton from the less hindered methyl-adjacent carbon, rapidly forming the kinetic lithium enolate.
-
-
Trapping: Freshly distilled trimethylsilyl chloride (TMSCl, 1.2 eq) is added rapidly. The reaction mixture is allowed to slowly warm to room temperature over 2 hours.
-
Workup: The reaction is quenched with a saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude kinetic silyl enol ether, which can be purified by distillation.
Core Reactivity: The Silyl Enol Ether as a Nucleophile
Silyl enol ethers are versatile nucleophiles for a host of crucial synthetic transformations. Their reactivity is generally unlocked by an electrophilic activator, most commonly a Lewis acid, which polarizes the reaction partner.
The Mukaiyama Aldol Addition: A Paradigm of C-C Bond Formation
First reported by Teruaki Mukaiyama in 1973, this reaction is a Lewis acid-catalyzed aldol addition between a silyl enol ether and a carbonyl compound, such as an aldehyde or ketone.[10][11][12] Its primary advantage is that it facilitates a crossed aldol reaction, mitigating the issue of self-condensation often observed under basic conditions.[4][11]
Mechanistic Rationale: The reaction proceeds through an open transition state.[4][13][14] The Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) coordinates to and activates the carbonyl oxygen of the electrophile, rendering the carbonyl carbon highly susceptible to nucleophilic attack. The silyl enol ether then attacks this activated carbon, forming a new C-C bond. A subsequent aqueous workup hydrolyzes the resulting silyl ether to furnish the β-hydroxy carbonyl product.[10][11]
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// Workup workup [label="Aqueous Workup (H₂O)"]; product [label="R²R³C(C(R⁴)=O)-CH(R¹)-OH\nβ-Hydroxy Carbonyl", shape=box, style="rounded,filled", fillcolor="#E6F4EA"];
// Flow {rank=same; R1_CHO; plus1; SEE;} SEE -> attack [style=invis]; R1_CHO -> LA_cat [dir=none]; LA_cat -> activated_complex [label="Activation"]; activated_complex -> attack [style=invis]; attack -> intermediate; intermediate -> workup; workup -> product;
// Invisible edges for alignment subgraph { rank=same; LA_cat; attack; workup; } } Caption: General mechanism of the Mukaiyama aldol addition.
Asymmetric Variants: A significant evolution in this field is the development of catalytic, enantioselective Mukaiyama aldol reactions.[11] By employing chiral Lewis acids or, more recently, chiral Lewis base organocatalysts, chemists can now synthesize β-hydroxy carbonyl compounds with high levels of stereocontrol, a critical capability in pharmaceutical synthesis.[15][16][17]
Experimental Protocol 2: TiCl₄-Mediated Mukaiyama Aldol Addition
-
System Setup: A flame-dried flask under a nitrogen atmosphere is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -78 °C.
-
Activation: Titanium tetrachloride (TiCl₄, 1.1 eq) is added dropwise to a solution of the aldehyde (1.0 eq) in CH₂Cl₂ at -78 °C. The mixture is stirred for 5 minutes.
-
Causality: The strong Lewis acid TiCl₄ coordinates to the aldehyde, dramatically increasing its electrophilicity. This activation step is crucial for the mild nucleophile (the silyl enol ether) to react efficiently.
-
-
Addition: The silyl enol ether (1.2 eq), dissolved in CH₂Cl₂, is added dropwise to the activated aldehyde solution at -78 °C. The reaction is monitored by TLC.
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude β-silyloxy ketone is then subjected to hydrolysis (e.g., using TBAF or mild acid) to yield the final β-hydroxy ketone, which is purified by column chromatography.
Alkylation Reactions
Silyl enol ethers undergo alkylation with suitable electrophiles, providing a regiocontrolled route to α-functionalized carbonyl compounds.
-
Lewis Acid-Catalyzed Alkylation: This method is particularly effective for SN1-reactive electrophiles, such as tertiary, benzylic, or allylic halides.[3] In the presence of a Lewis acid like TiCl₄ or SnCl₄, a carbocation is generated from the halide, which is then readily trapped by the nucleophilic silyl enol ether.[3][6]
-
Photoredox-Catalyzed Alkylation: Representing the frontier of synthetic methodology, photoredox catalysis enables the alkylation of silyl enol ethers under exceptionally mild conditions.[18] This approach uses visible light and a photocatalyst to generate alkyl radicals from precursors like N-(acyloxy)phthalimides or alkyl bromides.[18][19] These radicals then add to the silyl enol ether double bond, leading to functionalized ketones after an oxidative turnover.[18][20]
Regiospecific Halogenation
Direct halogenation of ketones can lead to mixtures of products and over-halogenation. Silyl enol ethers provide a precise solution, reacting cleanly with electrophilic halogen sources (e.g., Br₂, Cl₂, NCS, NBS) to afford α-haloketones with excellent regiocontrol.[3][21][22][23] The halogen is introduced exclusively at the former vinylic carbon of the silyl enol ether.
Experimental Protocol 3: Regiospecific Bromination
-
System Setup: A solution of the purified silyl enol ether (1.0 eq) in carbon tetrachloride (CCl₄) or dichloromethane is prepared in a round-bottom flask at room temperature.
-
Bromination: A solution of molecular bromine (Br₂, 1.0 eq) in the same solvent is added dropwise until the bromine color persists faintly. The reaction is typically instantaneous.[21]
-
Self-Validation: The disappearance of the bromine color serves as a visual indicator of consumption. The persistence of a pale orange color indicates completion.
-
-
Workup: The solvent and the trimethylsilyl bromide byproduct are removed under reduced pressure. The crude α-bromoketone is often of high purity but can be further purified by distillation or chromatography if necessary.
Oxidative Transformations
Silyl enol ethers are valuable precursors for introducing oxygen at the α-position of a carbonyl group.
-
Saegusa–Ito Oxidation: This powerful transformation uses stoichiometric palladium(II) acetate (Pd(OAc)₂) to oxidize silyl enol ethers to their corresponding α,β-unsaturated carbonyl compounds (enones).[3] This method is a cornerstone of modern synthesis for creating conjugated systems.
-
Rubottom Oxidation: This reaction introduces a hydroxyl group at the α-position. Oxidation of a silyl enol ether with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or an oxaziridine generates an α-silyloxy ketone.[2][3] Subsequent hydrolysis or desilylation unmasks the α-hydroxy ketone, a valuable synthetic building block.[24]
Strategic Deployment in Drug Discovery and Total Synthesis
The precision, reliability, and stereocontrol afforded by silyl enol ether chemistry have cemented their role in the synthesis of complex, high-value molecules.
-
Complex Molecule Synthesis: The Mukaiyama aldol reaction has been a key strategic element in the total synthesis of numerous natural products, including a famous application in an early synthesis of the anticancer agent Taxol.[11]
-
Late-Stage Functionalization: In drug development, the ability to modify a complex molecular scaffold late in a synthetic sequence is highly desirable. Modern methods, such as photoredox-catalyzed couplings, allow for the introduction of alkyl fragments onto advanced intermediates via their silyl enol ethers under mild conditions that tolerate a wide range of functional groups.[19]
-
Building Block Synthesis: The products of silyl enol ether reactions—β-hydroxy ketones, α-halo ketones, and α-hydroxy ketones—are themselves versatile building blocks for constructing the core skeletons of medicinally relevant compounds.[2][10]
Conclusion
Silyl enol ethers are far more than simple enolate equivalents; they are robust, versatile, and highly tunable synthetic intermediates. Their true power lies in the chemist's ability to control their regioselective formation and to unleash their nucleophilic potential in a vast array of transformations, from classic Lewis acid-mediated additions to cutting-edge photoredox-catalyzed couplings. For the medicinal chemist and the total synthesis practitioner, a deep understanding of the principles and protocols governing the reactivity of silyl enol ethers is not merely advantageous—it is essential for the efficient and elegant construction of the molecules that define the future of science and medicine.
References
-
Silyl enol ether - Wikipedia. [Link]
-
Yamamoto, Y., Asao, N., & Meguro, M. (2011). Gold-catalyzed alkylation of silyl enol ethers with ortho-alkynylbenzoic acid esters. Beilstein Journal of Organic Chemistry, 7, 648–652. [Link]
-
Kong, W., Yu, C., An, H., & Song, Q. (2018). Photoredox-Catalyzed Decarboxylative Alkylation of Silyl Enol Ethers To Synthesize Functionalized Aryl Alkyl Ketones. Organic Letters, 20(2), 349-352. [Link]
-
Reuss, R. H., & Hassner, A. (1974). Synthetic methods. IV. Halogenation of carbonyl compounds via silyl enol ethers. The Journal of Organic Chemistry, 39(12), 1785–1787. [Link]
-
Singh, G., Kumar, D., & Singh, V. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 33799-33825. [Link]
-
Woźniak, L., & Jurberg, I. D. (2021). Catalytic asymmetric defluorinative allylation of silyl enol ethers. Chemical Science, 12(22), 7759-7764. [Link]
-
Mukaiyama aldol addition - Wikipedia. [Link]
-
Tanimoto, H., Ohtsuki, A., Kiriyama, K., & Nishimoto, Y. (2021). α-Alkylation of Ketones with Alkenes Enabled by Photoinduced Activation of Silyl Enol Ethers in the Presence of a Small Amount of Water. Organic Letters, 23(15), 5899–5903. [Link]
-
Lenci, E., & Trabocchi, A. (2019). HIGHLIGHT Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions – Enzyme-Like Catalysis in Action. University of Padova. [Link]
-
Lenci, E., & Trabocchi, A. (2019). Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions: Enzyme-Like Organocatalysis in Action. Angewandte Chemie International Edition, 58(11), 3264-3266. [Link]
-
Dong, W., et al. (2021). Enantioselective Rh-Catalyzed Hydroboration of Silyl Enol Ethers. Journal of the American Chemical Society, 143(29), 11048–11054. [Link]
-
Hatano, M., et al. (2005). Enantioselective Catalysis of Ketoester-ene Reaction of Silyl Enol Ether to Construct Quaternary Carbons by Chiral Dicationic Palladium(II) Complexes. Journal of the American Chemical Society, 127(30), 10486–10487. [Link]
-
Mukaiyama Aldol Reaction. (2014). Chem-Station Int. Ed. [Link]
-
Reuss, R. H., & Hassner, A. (1974). Synthetic methods. IV. Halogenation of carbonyl compounds via silyl enol ethers. The Journal of Organic Chemistry. [Link]
-
Matsuo, I. (2016). Silyl enol ethers (including ketene silyl acetals) have proven to be extr. Science of Synthesis. [Link]
-
Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link]
-
Ozonolysis of silyl enol ethers. CORE. [Link]
-
Ghorai, S., et al. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. Journal of the American Chemical Society, 143(22), 8563–8570. [Link]
-
Silyl Esters as Reactive Intermediates in Organic Synthesis. CORE. [Link]
-
Biswas, T. (2022). Silyl enol ether: Preparation & application. YouTube. [Link]
-
Wang, Y., et al. (2025). Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. Molecules, 30(19), 4253. [Link]
-
Li, Y., et al. (2024). Stereoselective Synthesis of Silyl Enol Ethers with Acylsilanes and α,β-Unsaturated Ketones. Organic Letters, 26(28), 5720–5725. [Link]
-
Mukaiyama, T., Banno, K., & Narasaka, K. (1974). New cross-aldol reactions. Reactions of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride. Journal of the American Chemical Society, 96(24), 7503–7509. [Link]
-
preparation of thermodynamic silyl enol ethers. (2011). Organosynthetic & Organometallic Chemistry. [Link]
-
Halogenation of Enol Silyl Ethers. Synthesis of Various Types of α-Bromocarbonyl Compounds. Thieme E-Books & E-Journals. [Link]
-
Development of silyl enol ethers. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 4. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organosynthetic & Organometallic Chemistry: preparation of thermodynamic silyl enol ethers [tvv2008.blogspot.com]
- 10. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mukaiyama Aldol Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. Mukaiyama Aldol Addition [organic-chemistry.org]
- 15. research.unipd.it [research.unipd.it]
- 16. Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions: Enzyme-Like Organocatalysis in Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Photoredox-Catalyzed Decarboxylative Alkylation of Silyl Enol Ethers To Synthesize Functionalized Aryl Alkyl Ketones [organic-chemistry.org]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 24. m.youtube.com [m.youtube.com]
(1-Methoxyvinyl)trimethylsilane: A Technical Guide to its Physical Properties and Synthetic Applications
Introduction
(1-Methoxyvinyl)trimethylsilane, identified by its CAS number 79678-01-6, is a versatile organosilane compound that serves as a key intermediate in a variety of organic transformations.[1] Its unique chemical structure, featuring a vinyl ether moiety coupled with a trimethylsilyl group, imparts a distinct reactivity profile that is highly valued by researchers and synthetic chemists. This guide provides an in-depth overview of the critical physical properties of this compound, alongside a practical experimental protocol illustrating its application in organic synthesis, tailored for professionals in research, and drug development.
Core Physical and Chemical Characteristics
This compound is a liquid at ambient temperature with the chemical formula C6H14OSi.[1] It is a highly flammable liquid and vapor, necessitating careful handling and storage away from ignition sources.[1] The compound is also known to react with water and moisture in the air and can undergo hazardous polymerization if heated under pressure above 120°C.[1] Due to its reactivity, it is imperative to handle this reagent under an inert atmosphere and to use dry solvents and glassware to ensure the integrity of the compound and the success of the reaction.
Physical Properties at a Glance
The boiling point and density are fundamental physical constants that are critical for the purification, handling, and reaction scale-up of chemical compounds. The experimentally determined physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Boiling Point | 102 - 104 °C | [1] |
| Relative Density | 0.803 | [1] |
| Refractive Index (n_D^20) | 1.4173 | [2] |
Practical Application: Synthesis of Acetyltrimethylsilane
To illustrate the utility of this compound, this section details a well-established procedure for the synthesis of acetyltrimethylsilane. This transformation highlights the role of this compound as a stable and effective acyl anion equivalent.
Experimental Workflow Diagram
The following diagram outlines the key stages in the synthesis of acetyltrimethylsilane from this compound.
Caption: Workflow for the synthesis of acetyltrimethylsilane.
Step-by-Step Protocol for the Synthesis of Acetyltrimethylsilane[2]
This protocol is adapted from a procedure published in Organic Syntheses.[2]
-
Reaction Setup: In a 50-mL round-bottomed flask, place 6.5 g (0.050 mol) of this compound.
-
Addition of Reagents: To the flask, add 30 mL of a 4:1 (v/v) mixture of acetone and 1.0 M aqueous hydrochloric acid.
-
Reaction: Stir the resulting pale-yellow-green solution for 1 hour at room temperature.
-
Work-up - Initial Extraction: Transfer the reaction mixture to a 1-L separatory funnel. Add 15 mL of water and 15 mL of diethyl ether.
-
Separation: After thorough mixing, allow the layers to separate.
-
Aqueous Layer Extraction: Separate the aqueous layer and wash it twice with 5 mL portions of diethyl ether.
-
Combine Organic Layers: Combine these ether extracts with the initial organic layer.
-
Washing: Wash the combined ethereal solution three times with 30 mL portions of water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Filtration: Filter the solution to remove the drying agent.
-
Isolation: Concentrate the filtrate by rotary evaporation and then distill the residue to obtain pure acetyltrimethylsilane. The expected boiling point of the product is 112°C.
Safety and Handling Considerations
This compound is a highly flammable liquid and vapor and causes serious eye irritation.[1] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All equipment should be properly grounded to prevent static discharge.[1] In case of fire, use water spray, foam, carbon dioxide, or dry chemical extinguishers.[1]
Conclusion
This technical guide provides essential physical property data for this compound, a key reagent in modern organic synthesis. Understanding its boiling point and density is fundamental for its effective use in the laboratory. The provided experimental protocol for the synthesis of acetyltrimethylsilane serves as a practical example of its synthetic utility. By adhering to proper safety and handling procedures, researchers can confidently and effectively utilize this versatile building block in their synthetic endeavors.
References
-
Gelest, Inc. (2017-01-30). Safety Data Sheet: this compound, 95%. Retrieved from [Link]
-
Danheiser, R. L., & Fink, D. M. (1990). ACETYLTRIMETHYLSILANE. Organic Syntheses, 69, 1. doi:10.15227/orgsyn.069.0001. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Stability and Storage of (1-Methoxyvinyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
(1-Methoxyvinyl)trimethylsilane, a member of the silyl ketene acetal family, is a versatile and highly reactive reagent in modern organic synthesis. Its utility as a nucleophilic acyl anion equivalent has made it an invaluable tool in the construction of complex molecular architectures, particularly in the pharmaceutical industry. However, its reactivity also brings inherent stability challenges. This guide provides a comprehensive overview of the factors governing the stability of this compound, best practices for its storage and handling, and a detailed protocol for its application in a cornerstone reaction, the Mukaiyama aldol addition.
Core Chemical Properties and Inherent Instability
This compound is a colorless, highly flammable liquid that is sensitive to a variety of environmental factors.[1] Its reactivity stems from the electron-rich double bond and the labile silicon-oxygen bond. Understanding the interplay of these features is critical to its effective use.
Susceptibility to Hydrolysis
The primary degradation pathway for this compound is hydrolysis. In the presence of water or atmospheric moisture, the silicon-oxygen bond is readily cleaved, leading to the formation of trimethylsilanol and methyl acetate, which can be further hydrolyzed to acetic acid and methanol. This reaction is catalyzed by both acids and bases.
The generally accepted mechanism for the hydrolysis of silyl enol ethers involves the nucleophilic attack of a water molecule on the silicon atom.[2] Under acidic conditions, the ether oxygen is protonated, rendering the silicon atom more electrophilic and susceptible to attack by water. In basic media, a hydroxide ion directly attacks the silicon atom.
Caption: Generalized mechanisms for acid- and base-catalyzed hydrolysis of silyl ketene acetals.
Thermal Decomposition and Polymerization
This compound is thermally sensitive. At elevated temperatures, particularly above 120°C under pressure, it can undergo hazardous polymerization.[1] The vinyl group is susceptible to free-radical polymerization, a reaction that can be initiated by heat, light, or the presence of radical initiators. This process is often exothermic and can lead to a rapid increase in pressure within a sealed container.
To mitigate this risk, commercial preparations of this compound may contain polymerization inhibitors. Common inhibitors for vinyl compounds include phenolic compounds, such as hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ), and stable free radicals like TEMPO.[3][][5] These compounds function by scavenging free radicals, thus terminating the polymerization chain reaction.
Recommended Storage and Handling Protocols
Proper storage and handling are paramount to preserving the integrity of this compound and ensuring laboratory safety. The following protocols are based on established best practices for reactive organosilicon compounds.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces vapor pressure and minimizes the risk of thermal decomposition and polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidative degradation. |
| Container | Tightly sealed, amber glass bottle | Protects from light, which can initiate polymerization, and prevents moisture ingress. |
| Location | Well-ventilated, flammable liquids cabinet | Ensures proper ventilation in case of vapor leakage and provides secondary containment in case of spills. |
Handling Procedures
Due to its high flammability and reactivity with moisture, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Neoprene or nitrile rubber gloves.
-
Skin and Body Protection: Flame-retardant lab coat and closed-toe shoes.
Dispensing and Transfer:
-
Always use an inert gas atmosphere (argon or nitrogen) when handling the reagent.
-
Employ dry syringes or cannulas for transferring the liquid to a reaction vessel.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere prior to use.
Application in Organic Synthesis: A Mukaiyama Aldol Reaction Protocol
The Mukaiyama aldol addition is a classic carbon-carbon bond-forming reaction where a silyl enol ether reacts with a carbonyl compound in the presence of a Lewis acid.[6][7] This reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds.[7]
The following is a representative protocol for the Mukaiyama aldol reaction of this compound with benzaldehyde. This protocol is adapted from established procedures for similar silyl ketene acetals.[8][9][10]
Experimental Workflow
Caption: A generalized workflow for the Mukaiyama aldol reaction.
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (20 mL) under a positive pressure of argon.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) to the cooled solvent.
-
-
Lewis Acid Addition:
-
Slowly add a 1.0 M solution of titanium tetrachloride (TiCl₄) in dichloromethane (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise via syringe. The solution will typically turn yellow.
-
Stir the mixture for 10 minutes at -78 °C.
-
-
Silyl Ketene Acetal Addition:
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over a period of 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired β-hydroxy ester.
-
Conclusion
This compound is a powerful reagent whose utility is directly linked to an understanding of its stability and proper handling. By implementing stringent anhydrous and inert atmosphere techniques, appropriate temperature control, and the use of inhibitors where necessary, researchers can effectively harness its reactivity in a safe and reproducible manner. The provided Mukaiyama aldol protocol serves as a practical example of its application, underscoring the importance of careful experimental design and execution when working with this and other sensitive silyl ketene acetals. As with all highly reactive chemicals, a thorough review of the Safety Data Sheet (SDS) and adherence to institutional safety guidelines is mandatory before commencing any experimental work.
References
- Mukaiyama, T. (2004). The Mukaiyama Aldol Reaction: From Stoichiometric to Catalytic Asymmetric Aldol Reaction.
-
Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Retrieved from [Link]
-
Biswas, T. (2022, January 20). Silyl enol ether: Preparation & application [Video]. YouTube. [Link]
- BenchChem. (2025). Application Notes and Protocols: Mukaiyama Aldol Addition with Silyl Enol Ethers.
- Kaur, N., & Singh, V. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 34055-34079.
- Bach, T. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1077-1108.
-
Wikipedia. (2023, December 27). Mukaiyama aldol addition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation. Retrieved from [Link]
- Gelest, Inc. (2017, January 30). This compound, 95% Safety Data Sheet.
-
Wikipedia. (2023, November 28). Silyl enol ether. Retrieved from [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- TGA data of rel
- Google Patents. (n.d.). Polymerization inhibitor for vinyl-containing materials.
- ResearchGate. (n.d.). Polymerization in the presence of inhibitor?.
-
Dr. KP. (2017, April 13). The Crossed Aldol Reaction, LDA, and Silyl Enol Ethers [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Catalytic asymmetric isomerization/hydroboration of silyl enol ethers.
-
Organic Syntheses. (n.d.). acetyltrimethylsilane. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
- ResearchGate. (n.d.). The mechanism for the MTMS (methyltrimethoxysilane) reactions with the available functional groups.
- Google Patents. (n.d.). Polymerization Inhibitor for Silane.
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
- University of Rochester Scholarship Repository. (n.d.). One-Pot Enol Silane Formation-Mukaiyama Aldol Reactions.
- BOC Sciences. (n.d.). Polymerization Inhibitors.
-
Organic Syntheses. (n.d.). 3-hydroxy-3-methyl-1-phenyl-1-butanone. Retrieved from [Link]
- MDPI. (2023, January 17). Inhibition of Free Radical Polymerization: A Review.
Sources
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
- 7. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Key reactions involving (1-Methoxyvinyl)trimethylsilane
An In-Depth Technical Guide to the Core Reactions of (1-Methoxyvinyl)trimethylsilane
Abstract
This compound is a versatile silyl enol ether that serves as a robust and stable equivalent of the acetone enolate. Its unique electronic and steric properties, conferred by the methoxy and trimethylsilyl groups, allow it to engage in a variety of synthetically valuable transformations with high degrees of control and predictability. This technical guide provides an in-depth exploration of the synthesis and principal reactions of this compound, with a focus on its application as an acyl anion equivalent and as a nucleophile in carbon-carbon bond-forming reactions. Detailed mechanistic discussions, field-proven experimental protocols, and comparative data are presented to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively utilize this reagent in complex molecule synthesis.
Introduction: The Synthetic Utility of a Masked Enolate
Silyl enol ethers are a cornerstone of modern organic synthesis, providing a stable and isolable surrogate for otherwise transient and highly reactive enolates.[1] Among these, this compound, also known as trimethyl(1-methoxyethenyl)oxy-silane, stands out as a particularly useful C2-building block. It functions as a synthetic equivalent of the methoxy-substituted acetone enolate, a synthon that is challenging to generate and control directly. The presence of the trimethylsilyl (TMS) group moderates the nucleophilicity of the double bond, allowing for controlled reactions with a wide range of electrophiles, primarily under Lewis acidic conditions.[2][3]
The primary value of this reagent lies in two key areas of reactivity:
-
Acyl Anion Equivalency: Upon hydrolysis, the vinyl ether moiety is readily converted to a carbonyl group, yielding acetyltrimethylsilane. This transformation effectively allows this compound to function as a nucleophilic acetyl anion equivalent, a powerful tool for the synthesis of acylsilanes and, subsequently, various ketones.[4]
-
Carbon-Carbon Bond Formation: As a potent nucleophile, it participates in classic C-C bond-forming reactions, most notably the Mukaiyama aldol reaction, to generate β-hydroxy and β-alkoxy ketones. This reactivity provides a reliable method for the construction of complex carbon skeletons.
This guide will dissect these core reactivities, beginning with the reagent's synthesis and proceeding to its most critical applications.
Synthesis of this compound
The most reliable and widely adopted synthesis of this compound involves the silylation of a lithiated vinyl ether intermediate. This approach leverages the acidity of the vinylic proton α- to the methoxy group, which can be removed by a strong, non-nucleophilic base.
Mechanistic Rationale
The synthesis proceeds via a two-step sequence. First, methyl vinyl ether is deprotonated at the α-position using a potent organolithium base, typically tert-butyllithium (t-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures.[4] The choice of t-BuLi is critical; its significant steric bulk minimizes competitive nucleophilic addition to the vinyl ether. This step generates 1-(methoxyvinyl)lithium. The second step involves the electrophilic quench of this organolithium species with chlorotrimethylsilane (TMSCl), which traps the anion to form the desired silyl enol ether.[4] Maintaining anhydrous conditions throughout the process is paramount to prevent premature quenching of the highly basic organolithium intermediates.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from a verified procedure published in Organic Syntheses.[4]
Materials:
-
Methyl vinyl ether
-
tert-Butyllithium (t-BuLi) in pentane or hexanes
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Apparatus Setup: Assemble a multi-necked, round-bottomed flask under a nitrogen atmosphere. All glassware must be rigorously dried in an oven (≥110 °C) and cooled under nitrogen.[4]
-
Initial Charge: Charge the flask with methyl vinyl ether and anhydrous THF. Cool the solution to approximately -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add the tert-butyllithium solution dropwise to the stirred mixture over 1.5 hours, maintaining the low temperature. A yellow slurry will form. After addition, allow the mixture to warm slowly to 0 °C over 3 hours, during which the solution should become nearly colorless.[4]
-
Silylation: Recool the solution to -78 °C. Add chlorotrimethylsilane dropwise to the stirred mixture.
-
Warm-up & Quench: Remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional hour. Carefully pour the reaction contents into a separatory funnel containing crushed ice and saturated ammonium chloride solution.
-
Extraction & Drying: Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether. Combine all organic fractions, wash extensively with water, and dry over anhydrous potassium carbonate.[4]
-
Purification: Filter the solution and remove the solvent via rotary evaporation. Purify the resulting liquid by fractional distillation to yield this compound as a colorless liquid (bp 102–104 °C).[4]
Core Reactivity I: The Acyl Anion Equivalent
One of the most powerful applications of this compound is its function as a masked acetyl anion. The vinyl ether linkage is sensitive to acidic hydrolysis, which efficiently unmasks a carbonyl group to form an acylsilane.
Reaction: Hydrolysis to Acetyltrimethylsilane
The treatment of this compound with aqueous acid, typically hydrochloric acid in a co-solvent like acetone, results in clean and high-yielding conversion to acetyltrimethylsilane.[4] This reaction is a premier method for synthesizing the simplest acylsilane, a valuable building block in its own right.[4]
Hydrolysis Workflow Diagram
Caption: Conversion of this compound to acetyltrimethylsilane.
Detailed Experimental Protocol: Hydrolysis
This protocol is adapted from a verified procedure published in Organic Syntheses.[4]
Materials:
-
This compound
-
Acetone
-
1.0 M Aqueous hydrochloric acid (HCl)
-
Diethyl ether
-
Water
Procedure:
-
Reaction Setup: In a round-bottomed flask, combine this compound with a 4:1 (v/v) mixture of acetone and 1.0 M aqueous HCl.
-
Reaction: Stir the solution at room temperature for 1 hour.
-
Workup: Transfer the solution to a separatory funnel. Add water and diethyl ether and shake.
-
Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvents by distillation. The resulting crude product can be further purified by distillation to yield pure acetyltrimethylsilane.[4]
Core Reactivity II: Nucleophile for C-C Bond Formation
The electron-rich double bond of this compound allows it to act as a potent nucleophile, particularly when reacting with electrophiles activated by a Lewis acid. This reactivity is best exemplified by the Mukaiyama aldol reaction.[5]
Reaction: The Mukaiyama Aldol Addition
The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound (aldehyde or ketone).[6] In this context, this compound serves as the enolate equivalent. The reaction produces a β-silyloxy ketone intermediate, which upon aqueous workup or treatment with a fluoride source, yields the corresponding β-hydroxy ketone.[3]
Mechanistic Rationale
The reaction is initiated by the coordination of a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to the carbonyl oxygen of the aldehyde or ketone. This coordination dramatically increases the electrophilicity of the carbonyl carbon.[6] The silyl enol ether then attacks this activated carbonyl in a nucleophilic addition step. This forms a new carbon-carbon bond and generates a carbocationic intermediate that is stabilized by the oxygen atom. A subsequent rearrangement and elimination of the silyl group (typically as a halosilane) and hydrolysis during workup reveals the aldol product. The reaction proceeds through an open transition state, and stereoselectivity can be influenced by the choice of substrates and Lewis acid.[3]
Mukaiyama Aldol Reaction Mechanism Diagram
Caption: General mechanism of the Mukaiyama aldol reaction.
Detailed Experimental Protocol: Mukaiyama Aldol Reaction
Materials:
-
Aldehyde or ketone
-
This compound (1.1 - 1.5 equivalents)
-
Lewis Acid (e.g., Titanium tetrachloride, TiCl₄, 1.0 M in CH₂Cl₂) (1.0 - 1.2 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂), as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Apparatus Setup: Under a nitrogen atmosphere, dissolve the aldehyde or ketone in anhydrous CH₂Cl₂ in a dry, multi-necked flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the TiCl₄ solution dropwise to the stirred reaction mixture. Stir for 10-15 minutes.
-
Silyl Enol Ether Addition: Add this compound dropwise. The reaction is often marked by a color change.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-4 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Warm-up & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Dilute with CH₂Cl₂ and filter through celite to remove titanium salts if necessary. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with CH₂Cl₂.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Applications & Yields
This compound has been successfully employed with a variety of carbonyl electrophiles. The choice of Lewis acid can be critical for achieving high yields and selectivities.
| Electrophile | Lewis Acid | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 3-Hydroxy-1-phenylpropan-1-one | ~85-95 | [7] |
| Cyclohexanone | TiCl₄ | CH₂Cl₂ | -78 | 2-(1-Hydroxycyclohexyl)ethan-1-one | ~80-90 | [7] |
| Acetaldehyde | Yb(OTf)₃ | H₂O/THF | RT | 3-Hydroxybutan-2-one | ~90 | [7] |
| Trioxane | TiCl₄ | CH₂Cl₂ | -78 | 4-Hydroxy-3-phenyl-2-butanone | Good | [7] |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Conclusion
This compound is a powerful and versatile reagent in the synthetic chemist's toolkit. Its reliable synthesis and dual reactivity as both a stable acetone enolate equivalent for Mukaiyama aldol reactions and a masked acetyl anion for acylsilane synthesis make it an indispensable C2 building block. The straightforward protocols and predictable reactivity outlined in this guide underscore its utility for constructing complex molecular architectures with precision and efficiency. For researchers in materials science and drug discovery, mastery of its application opens avenues to novel ketones, β-hydroxy carbonyl structures, and other valuable synthetic intermediates.
References
-
Soderquist, J. A., & Hsu, G. J.-H. (1984). Acetyltrimethylsilane. Organic Syntheses, 62, 19. [Link]
-
Matsuo, I. (2016). Silyl enol ethers (including ketene silyl acetals) have proven to be extraordinarily versatile substrates... e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Wikipedia. (n.d.). Peterson olefination. Retrieved from [Link]
-
Scattolin, T., & List, B. (2020). Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions – Enzyme-Like Catalysis in Action. Università di Padova. [Link]
-
Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Retrieved from [Link]
-
Ando, W., & Ikeno, M. (1979). SYNTHESIS OF SILYL ENOL ETHER. REACTION OF SILYLENE WITH CARBONYL COMPOUNDS. Chemistry Letters, 8(12), 1561-1562. [Link]
-
KP, D. (2017, April 13). The Crossed Aldol Reaction, LDA, and Silyl Enol Ethers [Video]. YouTube. [Link]
-
Mukaiyama, T., Banno, K., & Narasaka, K. (1974). New cross-aldol reactions. Reactions of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride. Journal of the American Chemical Society, 96(24), 7503–7509. [Link]
-
Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, September 9). Mukaiyama Aldol Reaction [Video]. YouTube. [Link]
-
Palomo, C., & Oiarbide, M. (2012). Asymmetric Mukaiyama Aldol Reaction. In Comprehensive Chirality (pp. 258-294). Elsevier. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Mukaiyama Aldol Addition [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. research.unipd.it [research.unipd.it]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: (1-Methoxyvinyl)trimethylsilane in Mukaiyama Aldol Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of (1-methoxyvinyl)trimethylsilane as a key reagent in the Mukaiyama aldol reaction. We move beyond simple procedural lists to offer a comprehensive understanding of the reaction's mechanistic underpinnings, stereochemical control, and practical execution in a laboratory setting. The protocols and insights are designed to be self-validating, empowering researchers to confidently apply this powerful carbon-carbon bond-forming reaction in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients (APIs).
The Reagent: A Profile of this compound
This compound, a type of silyl ketene acetal, serves as a stable and isolable synthetic equivalent of the enolate of methyl acetate.[1] This stability is crucial, as it circumvents the common challenges of self-condensation and poor regioselectivity associated with traditional base-mediated aldol reactions.[1][2] Its utility lies in its reliable performance as a nucleophile in Lewis acid-promoted additions to carbonyl compounds, yielding β-hydroxy esters upon workup.
Chemical and Physical Properties:
-
Formula: C₆H₁₄OSi
-
Physical State: Liquid[3]
-
Synonyms: (1-Methoxyethenyl)trimethylsilane, Methyl trimethylsilyl ketene acetal[3]
Handling and Safety Considerations: this compound is a highly flammable liquid and vapor.[3] It is also sensitive to moisture and can react with water in the air; therefore, it must be handled under an inert atmosphere (e.g., argon or nitrogen) using anhydrous techniques.[3] Store in a cool, dry place, and always wear appropriate personal protective equipment (PPE), including eye protection and gloves.
The Reaction: Mechanism and Stereochemical Control
The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, first reported by Teruaki Mukaiyama in 1973.[4][5] The reaction facilitates a crossed-aldol addition between a silyl enol ether and a carbonyl compound, such as an aldehyde or ketone, under the promotion of a Lewis acid.[6][7]
The Catalytic Cycle: The generally accepted mechanism proceeds through an open, acyclic transition state, which is a key departure from the cyclic Zimmerman-Traxler model for traditional enolate-based aldol reactions.[2][7]
-
Activation: The Lewis acid (e.g., TiCl₄, BF₃·OEt₂, TMSOTf) coordinates to the oxygen atom of the carbonyl electrophile (an aldehyde in this example). This coordination dramatically increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.
-
Nucleophilic Attack: The π-bond of the silyl ketene acetal attacks the activated carbonyl carbon. This is the crucial C-C bond-forming step.
-
Intermediate Formation: A transient oxocarbenium ion intermediate is formed, which is stabilized by the silicon atom.
-
Silyl Transfer & Product Release: A silyl group transfer occurs, neutralizing the intermediate to form a trimethylsilyl-protected β-hydroxy ester.
-
Hydrolysis: Aqueous workup cleaves the silyl ether bond, yielding the final β-hydroxy ester product.
Caption: General Mechanism of the Mukaiyama Aldol Reaction.
Control of Stereochemistry: When the reaction creates new stereocenters, controlling the diastereoselectivity is paramount. Unlike classic aldol reactions where the enolate geometry (Z or E) often dictates the syn or anti outcome, the stereoselectivity in Mukaiyama reactions is more complex. It is influenced by a combination of factors including the specific Lewis acid, the substituents on both the aldehyde and the silyl enol ether, and the reaction temperature.[1] Computational studies using density functional theory (DFT) have shown that pro-syn pathways often prefer synclinal transition structures, while pro-anti pathways favor antiperiplanar arrangements. This nuanced control has made the reaction a powerful tool for constructing complex acyclic systems found in polyketide natural products.
Protocols and Methodologies
The success of a Mukaiyama aldol reaction is highly dependent on rigorous experimental technique, particularly the exclusion of water.
Caption: General Experimental Workflow for the Mukaiyama Aldol Reaction.
Protocol 1: General Diastereoselective Reaction with TiCl₄
This protocol describes a standard procedure using a stoichiometric amount of titanium tetrachloride (TiCl₄), a powerful and widely used Lewis acid for this transformation.[8]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 equiv)
-
This compound (1.2 equiv)
-
Titanium tetrachloride (TiCl₄, 1.1 equiv, as a 1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon.
-
Initial Charging: Charge the flask with anhydrous CH₂Cl₂ and cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition:
-
Add the aldehyde (1.0 equiv) to the cooled solvent.
-
Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe. A color change (often to yellow or orange) is typically observed. Stir the resulting mixture for 10-15 minutes at -78 °C. This pre-complexation step is crucial for activating the aldehyde.
-
Add this compound (1.2 equiv) dropwise over 15 minutes. Slow addition helps control the reaction exotherm and can improve selectivity.
-
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the aldehyde by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 1-3 hours), quench it by the slow, careful addition of saturated aqueous NaHCO₃ solution while the flask is still at -78 °C. This step neutralizes the highly acidic TiCl₄ and hydrolyzes the silyl ether product.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired β-hydroxy methyl ester.
Protocol 2: Catalytic Enantioselective Reaction
The development of chiral Lewis acids has transformed the Mukaiyama aldol reaction into a powerful method for asymmetric synthesis.[2] This protocol provides a general framework for such a reaction. The specific chiral catalyst, solvent, and temperature will vary depending on the system. Chiral complexes of copper, tin, titanium, and boron are commonly employed.[1]
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.5 equiv)
-
Chiral Lewis Acid Catalyst (e.g., Chiral Copper(II)-Box complex, 5-10 mol%)
-
Anhydrous solvent (e.g., CH₂Cl₂, Toluene, or Et₂O)
-
Activated 4 Å molecular sieves (optional, but recommended)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask containing a stir bar (and optional activated 4 Å molecular sieves), add the chiral Lewis acid catalyst (0.1 equiv). Place the flask under an inert atmosphere.
-
Initial Charging: Add the anhydrous solvent and cool the mixture to the desired temperature (e.g., -78 °C, -40 °C, or -20 °C, as optimized for the specific catalyst).
-
Reagent Addition:
-
Add the aldehyde (1.0 equiv) to the catalyst solution and stir for 30 minutes. This allows for the formation of the active chiral complex.
-
Slowly add this compound (1.5 equiv) dropwise over 20-30 minutes.
-
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor by TLC. Enantioselective reactions can be slower than their stoichiometric counterparts.
-
Quenching: Once complete, quench with saturated aqueous NH₄Cl solution.
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or NMR analysis with a chiral shift reagent.
Scope and Data Presentation
The reaction is broadly applicable to a wide range of aldehydes. The choice of Lewis acid can significantly impact yield and stereoselectivity.
| Aldehyde (RCHO) | Lewis Acid / Catalyst | Solvent | Temp (°C) | Yield (%) | dr or ee (%) | Reference Class |
| Benzaldehyde | TiCl₄ (1.1 eq) | CH₂Cl₂ | -78 | ~85-95 | N/A | Diastereoselective[8] |
| Cyclohexanecarboxaldehyde | TiCl₄ (1.1 eq) | CH₂Cl₂ | -78 | ~90 | 84:16 (syn:anti) | Diastereoselective[7] |
| 2-Phenylpropanal | BF₃·OEt₂ (1.0 eq) | CH₂Cl₂ | -78 | ~80 | >95:5 (anti:syn) | 1,2-Induction[9] |
| Benzaldehyde | Chiral Sn(II)-diamine (10 mol%) | CH₂Cl₂ | -78 | ~82 | 90 ee | Enantioselective[1] |
| Propanal | Chiral Cu(II)-Box (10 mol%) | Et₂O | -78 | ~95 | 98 ee (syn) | Enantioselective[1] |
| Benzaldehyde | TMSOTf (cat.) | CH₂Cl₂ | -78 | ~91 | N/A | Catalytic[5] |
Note: Data are representative examples from the broader class of Mukaiyama aldol reactions with silyl enol ethers or silyl ketene acetals to illustrate typical conditions and outcomes.
Troubleshooting and Key Considerations
-
Low Yield: Often caused by moisture contamination, which decomposes both the Lewis acid and the silyl ketene acetal. Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous.
-
Low Selectivity: Temperature control is critical. Running the reaction at a higher temperature than optimal can erode stereoselectivity. The choice of Lewis acid is also a primary factor in determining selectivity.[9]
-
Side Reactions: Using highly reactive Lewis acids with enolizable aldehydes can sometimes lead to side reactions. In these cases, a milder Lewis acid or the use of an acetal electrophile may be beneficial.[10]
-
Purity of Reagents: The purity of this compound is important. If it has degraded due to improper storage, yields will suffer. It is a highly flammable and moisture-sensitive reagent that should be handled with care.[11]
References
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their deriv
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues (2023). Royal Society of Chemistry.
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues.
- Mukaiyama Aldol Reaction. TCI AMERICA.
- Application Notes and Protocols: Mukaiyama Aldol Addition with Silyl Enol Ethers. Benchchem.
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their deriv
- Mukaiyama Aldol Addition. Organic Chemistry Portal.
- Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study.
- Diastereoselection in Lewis-Acid-Mediated Aldol Additions.
- Asymmetric Mukaiyama Aldol Reaction. Science of Synthesis.
- One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf. Organic Chemistry Portal.
- Vinylogous Mukaiyama aldol reactions with 4-oxy-2-trimethylsilyloxypyrroles: relevance to castanospermine synthesis.
- and β-alkoxyaldehyde protecting groups in Mukaiyama aldol 1,3-diastereocontrol (2022). Tetrahedron Letters.
- 3-hydroxy-3-methyl-1-phenyl-1-butanone. Organic Syntheses.
- (1-METHOXYVINYL)
- Mukaiyama Aldol Reactions in Aqueous Media.
- Mukaiyama Aldol Reaction (2018). YouTube.
- Mukaiyama Aldol Reaction Mechanism | Organic Chemistry (2022). YouTube.
- This compound | 79678-01-6. ChemicalBook.
- Vinyltrimethylsilane. Enamine.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gelest.com [gelest.com]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Mukaiyama Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf [organic-chemistry.org]
- 11. Vinyltrimethylsilane - Enamine [enamine.net]
Application Note: (1-Methoxyvinyl)trimethylsilane as a Key Building Block for Annulation Strategies
Abstract
This guide provides a comprehensive overview of (1-Methoxyvinyl)trimethylsilane, a versatile and powerful reagent in modern organic synthesis, with a specific focus on its application in annulation reactions to form cyclic structures. Often utilized as a stable and reactive precursor to the Danishefsky-Kitahara diene, this reagent is instrumental in constructing functionalized six-membered rings via [4+2] cycloadditions and Mukaiyama-Michael-Robinson annulations.[1] This document details the mechanistic underpinnings, provides field-proven experimental protocols, and offers expert insights into reaction optimization and troubleshooting for researchers in synthetic chemistry and drug development.
Reagent Profile: this compound
This compound, structurally a silyl enol ether, serves as a robust two-carbon building block. Its true synthetic power is realized upon its isomerization under thermal or catalytic conditions to trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene, famously known as the Danishefsky-Kitahara diene.[1][2] This diene is exceptionally electron-rich due to the synergistic electron-donating effects of the methoxy and trimethylsiloxy groups, making it a highly reactive partner in various cycloaddition reactions.[1][2]
1.1. Physicochemical and Safety Data
Proper handling and storage are paramount for ensuring the reagent's reactivity and ensuring laboratory safety. The compound is moisture-sensitive and flammable.
| Property | Value |
| IUPAC Name | [(1-Methoxyethenyl)oxy]trimethylsilane |
| Synonyms | This compound, Methoxytrimethylsiloxyethene |
| CAS Number | 4764-42-1 |
| Molecular Formula | C₆H₁₄O₂Si |
| Molar Mass | 146.26 g/mol |
| Boiling Point | 114-116 °C |
| Density | 0.844 g/cm³ |
| Hazards | Flammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319) |
| Storage | Store under an inert atmosphere (Nitrogen or Argon) in a cool, dry place. Refrigeration is recommended. |
1.2. Causality of Handling Procedures
-
Inert Atmosphere: The silicon-oxygen bond in the silyl enol ether is susceptible to hydrolysis upon exposure to moisture (water).[3] This degradation neutralizes the reagent, forming hexamethyldisiloxane and methoxyacetone, leading to failed reactions. Storing and handling under nitrogen or argon is non-negotiable.
-
Anhydrous Solvents & Glassware: For the same reason, all solvents must be rigorously dried, and glassware should be oven- or flame-dried immediately before use to eliminate adsorbed water.
The [4+2] Diels-Alder Annulation: A Protocol for Cyclohexenone Synthesis
The most prominent application of this compound is as a precursor to the Danishefsky-Kitahara diene in [4+2] Diels-Alder cycloadditions. This reaction provides a powerful and convergent route to highly functionalized cyclohexenone systems, which are core structures in numerous natural products and pharmaceuticals.
2.1. Mechanistic Principles
The reaction proceeds in two distinct stages:
-
Cycloaddition: The electron-rich diene reacts with an electron-deficient dienophile (e.g., an α,β-unsaturated ketone or ester). This step is often catalyzed by a Lewis acid, which coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction. The methoxy group on the diene directs the regioselectivity of the addition.[1]
-
Hydrolysis & Elimination: The initial cycloadduct is a silyl enol ether. Upon mild acidic workup (e.g., dilute HCl), the silyl ether is hydrolyzed to a ketone, and the enol ether moiety is converted to a β-methoxy ketone. This intermediate readily undergoes elimination of methanol to afford the final α,β-unsaturated cyclohexenone product.
2.2. Mechanistic Workflow Diagram
Caption: Workflow for Diels-Alder annulation using this compound.
2.3. Detailed Experimental Protocol: Synthesis of a Wieland-Miescher Ketone Analogue
This protocol describes the reaction of the in situ-generated Danishefsky-Kitahara diene with methyl vinyl ketone (MVK).
Materials:
-
This compound (1.0 eq)
-
Methyl vinyl ketone (MVK) (1.1 eq)
-
Zinc chloride (ZnCl₂), anhydrous (0.1 eq)
-
Toluene, anhydrous
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, flame-dried
-
Magnetic stirrer, reflux condenser, and inert gas (N₂/Ar) setup
-
Syringes for liquid transfer
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous toluene (100 mL).
-
Diene Generation: Add this compound (10.0 g, 68.4 mmol) to the toluene. Heat the solution to a gentle reflux (approx. 110 °C) for 1 hour to promote isomerization to the diene. Cool the solution to room temperature.
-
Catalyst Addition: Add anhydrous zinc chloride (0.93 g, 6.8 mmol) to the reaction mixture. Stir for 15 minutes until the catalyst is well-dispersed.
-
Dienophile Addition: Cool the flask to 0 °C using an ice-water bath. Add methyl vinyl ketone (5.28 g, 75.2 mmol) dropwise via syringe over 20 minutes. Causality Note: The dropwise addition at low temperature helps to control the exotherm of the reaction and minimize polymerization of the MVK.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Workup - Hydrolysis: Quench the reaction by slowly adding 50 mL of 1 M HCl solution. Stir vigorously for 1 hour at room temperature. This step hydrolyzes the intermediate silyl enol ether and promotes elimination.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Causality Note: The bicarbonate wash neutralizes any remaining acid, preventing potential acid-catalyzed degradation of the product during concentration.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure cyclohexenone product.
The Mukaiyama-Michael-Robinson Annulation
An alternative and powerful strategy for ring formation is the Robinson annulation, which can be adapted using silyl enol ethers in what is known as a Mukaiyama-Michael-Robinson sequence.[5] Here, this compound acts as a soft nucleophile (an enolate equivalent) in a conjugate addition to an α,β-unsaturated ketone.
3.1. Mechanistic Overview
-
Mukaiyama-Michael Addition: In the presence of a Lewis acid (e.g., TiCl₄), the silyl enol ether attacks the β-position of an α,β-unsaturated ketone (the Michael acceptor). This forms a 1,5-dicarbonyl compound intermediate (after hydrolysis of the resulting silyl enol ether).[6][7][8]
-
Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, under basic or acidic conditions, undergoes an intramolecular aldol reaction followed by dehydration to form the six-membered cyclohexenone ring.
3.2. Experimental Workflow Diagram
Caption: Workflow for the Mukaiyama-Michael-Robinson annulation sequence.
3.3. Protocol Considerations
-
Stoichiometry: This reaction requires stoichiometric amounts of a strong Lewis acid like titanium tetrachloride (TiCl₄) to activate the Michael acceptor.[9]
-
Temperature Control: Reactions are typically run at low temperatures (-78 °C) to control reactivity and improve selectivity.
-
Sequential Reaction: The Michael addition and the subsequent aldol condensation can sometimes be performed in one pot but may require a change in conditions (e.g., addition of a base or acid after the initial Michael addition is complete).
Scope, Optimization, and Troubleshooting
4.1. Reaction Scope Summary
The utility of this compound extends to a variety of substrates. The following table summarizes typical pairings.
| Annulation Type | Electrophile/Partner | Typical Catalyst | Expected Yield Range | Key Considerations |
| Diels-Alder | Electron-deficient alkenes (e.g., acrylates, maleic anhydride) | Thermal or Lewis Acid (ZnCl₂, Eu(fod)₃) | 60-95% | Highly regioselective; works best with electron-poor dienophiles.[1][4] |
| Diels-Alder | α,β-Unsaturated ketones (e.g., MVK) | Lewis Acid (ZnCl₂) | 50-85% | Prone to dienophile polymerization if not controlled. |
| Hetero-Diels-Alder | Aldehydes, Imines | Lewis Acid (TiCl₄) or Acid-free in MeOH[10] | 45-90% | Provides access to dihydropyran and dihydropyridone scaffolds.[10][11] |
| Mukaiyama-Michael | Enones, Enals | Strong Lewis Acid (TiCl₄) | 70-95% | Requires stoichiometric Lewis acid and low temperatures.[12][13] |
4.2. Troubleshooting Common Issues
-
Low or No Yield:
-
Cause: Reagent or solvent moisture contamination.
-
Solution: Ensure rigorous anhydrous technique. Use freshly opened or distilled reagents and solvents. Flame-dry all glassware.
-
Cause: Ineffective isomerization to the diene (for Diels-Alder).
-
Solution: Ensure the initial heating step is performed for an adequate duration, or consider using a pre-formed Danishefsky-Kitahara diene if available.
-
-
Polymerization of Dienophile/Acceptor:
-
Cause: Reaction temperature is too high; Lewis acid concentration is too high.
-
Solution: Add the electrophile slowly at low temperature (-78 °C to 0 °C). Use catalytic amounts of milder Lewis acids (like ZnCl₂) where possible.
-
-
Formation of Byproducts:
-
Cause: For Robinson annulation, the intermediate 1,5-dicarbonyl is isolated instead of the annulated product.
-
Solution: Ensure the conditions for the final aldol condensation step are appropriate. This may require adding a base (e.g., NaOMe) or acid and heating after the initial Michael addition is complete.
-
References
-
Danishefsky-Kitahara Diene. Chem-Station International Edition. [Link]
-
Danishefsky, S.; Kitahara, T.; Schuda, P. F. PREPARATION AND DIELS-ALDER REACTION OF A HIGHLY NUCLEOPHILIC DIENE. Organic Syntheses. [Link]
-
Yuan, Y.; Li, X.; Ding, K. Acid-free aza Diels-Alder reaction of Danishefsky's diene with imines. Organic Letters, 2002, 4(19), 3309-11. [Link]
-
Danishefsky's diene. Wikipedia. [Link]
-
Zhang, Z.; et al. (3 + 2) Annulation of Cyclopropanone Acetal with Silyl Enol Ether toward the Synthesis of Polysubstituted Cyclopentanones. Organic Letters, 2026. [Link]
-
Brown, S. P.; et al. Development of a general, enantioselective organocatalytic Mukaiyama-Michael reaction with α,β-unsaturated aldehydes. Tetrahedron, 2009. [Link]
-
Ishihara, K.; Nakayama, M.; Ohara, S.; Yamamoto, H. Highly effective vinylogous Mukaiyama-Michael reaction catalyzed by silyl methide species generated from 1,1,3,3-tetrakis(trifluoromethanesulfonyl)propane. Journal of Organic Chemistry, 2010, 75(4), 1259-65. [Link]
-
Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Silyl enol ether. Wikipedia. [Link]
-
Silyldienolates in Organocatalytic Enantioselective Vinylogous Mukaiyama-Type Reactions: A Review. MDPI. [Link]
-
Huffman, J. W.; Potnis, S. M.; Satish, A. V. A silyl enol ether variation of the Robinson annulation. Journal of Organic Chemistry, 1985. [Link]
-
Silyl enol ether synthesis by silylation. Organic Chemistry Portal. [Link]
-
Waulters, Q.; et al. Mukaiyama-Michael Reaction: Enantioselective Strategies and Applications in Total Synthesis. ResearchGate. [Link]
-
Waulters, Q.; et al. Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis. Organic & Biomolecular Chemistry, 2025. [Link]
-
The Crossed Aldol Reaction, LDA, and Silyl Enol Ethers. YouTube. [Link]
-
Takeda, K. [3 + 4] Annulation Using a [β-(Trimethylsilyl) acryloyl]silane and the Lithium Enolate of an α,β-Unsaturated Ketone. Organic Syntheses, 2012. [Link]
-
Siloxy Alkynes in Annulation Reactions. ResearchGate. [Link]
Sources
- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 2. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Acid-free aza Diels-Alder reaction of Danishefsky's diene with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. Highly effective vinylogous Mukaiyama-Michael reaction catalyzed by silyl methide species generated from 1,1,3,3-tetrakis(trifluoromethanesulfonyl)propane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Silyldienolates in Organocatalytic Enantioselective Vinylogous Mukaiyama-Type Reactions: A Review | MDPI [mdpi.com]
Application Notes and Protocols: A Guide to Lewis Acid Catalysis in Reactions of Silyl Enol Ethers
Introduction: The Strategic Advantage of Silyl Enol Ethers in Carbon-Carbon Bond Formation
Silyl enol ethers are indispensable reagents in modern organic synthesis, serving as versatile and stable enolate surrogates.[1][2] Their moderated nucleophilicity, compared to their enolate precursors, allows for controlled reactions with a wide range of electrophiles, mitigating issues of self-condensation and undesired side reactions.[3][4] The strategic activation of these compounds through Lewis acid catalysis unlocks a plethora of powerful carbon-carbon bond-forming transformations, most notably the Mukaiyama aldol reaction.[4][5] This guide provides an in-depth exploration of the principles governing Lewis acid catalysis in reactions of silyl enol ethers, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The core principle of this catalytic system lies in the activation of an electrophile, typically a carbonyl compound, by a Lewis acid.[6][7] The Lewis acid coordinates to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the silyl enol ether.[8] This activation strategy is central to achieving high yields and selectivities under mild reaction conditions.
Mechanism of Lewis Acid-Catalyzed Reactions of Silyl Enol Ethers
The generally accepted mechanism for the Lewis acid-catalyzed addition of a silyl enol ether to an aldehyde, as exemplified by the Mukaiyama aldol reaction, proceeds through an open transition state.[9] This is in contrast to the closed, six-membered transition states often observed in traditional base-mediated aldol reactions. The stereochemical outcome of the Mukaiyama aldol reaction is therefore dependent on the geometry of the silyl enol ether and the specific Lewis acid and substrates employed.
The catalytic cycle can be summarized as follows:
-
Activation of the Electrophile: The Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) coordinates to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity.[5][6]
-
Nucleophilic Attack: The electron-rich double bond of the silyl enol ether attacks the activated carbonyl carbon, forming a new carbon-carbon bond.
-
Intermediate Formation: A transient oxocarbenium-like intermediate is formed.
-
Silyl Transfer and Product Formation: A silyl group transfer occurs, often facilitated by the Lewis acid's counterion, to the newly formed alkoxide, yielding a silylated aldol adduct.[4]
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the silyl ether to afford the final β-hydroxy carbonyl product.[5]
Caption: Generalized mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.
Common Lewis Acids and Their Characteristics
A variety of Lewis acids can be employed to catalyze reactions of silyl enol ethers, with the choice of catalyst often influencing the reaction's efficiency and stereoselectivity.[7]
| Lewis Acid | Common Form | Typical Loading | Key Characteristics |
| Titanium(IV) chloride | TiCl₄ | Stoichiometric or catalytic | Highly effective, but moisture-sensitive. Often used for high diastereoselectivity.[5][6] |
| Tin(IV) chloride | SnCl₄ | Stoichiometric or catalytic | Strong Lewis acid, useful for a broad range of substrates.[6] |
| Boron trifluoride etherate | BF₃·OEt₂ | Stoichiometric or catalytic | Commonly used and commercially available, though can sometimes promote side reactions.[6] |
| Lanthanide triflates | Ln(OTf)₃ (e.g., Sc(OTf)₃, Yb(OTf)₃) | Catalytic | Water-tolerant, reusable, and effective in both organic and aqueous media.[10][11] |
| Trimethylsilyl triflate | TMSOTf | Catalytic | Highly active catalyst, particularly for acetal substrates.[9] |
Application Note 1: Diastereoselective Mukaiyama Aldol Reaction
The diastereoselectivity of the Mukaiyama aldol reaction is a critical consideration in complex molecule synthesis. The geometry of the silyl enol ether (E vs. Z) can influence the formation of syn or anti aldol products, although the outcome is also heavily dependent on the specific Lewis acid and substrates used.
Protocol: General Procedure for a Diastereoselective Mukaiyama Aldol Reaction
This protocol describes a general procedure for the TiCl₄-mediated reaction between a silyl enol ether and an aldehyde.
Materials:
-
Aldehyde (1.0 equiv)
-
Silyl enol ether (1.2 equiv)
-
Titanium(IV) chloride (TiCl₄, 1.1 equiv, 1.0 M solution in dichloromethane)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried) and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the aldehyde (1.0 equiv) and dissolve it in anhydrous CH₂Cl₂ (5 mL per 1 mmol of aldehyde).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe. The solution will typically turn yellow or orange. Stir for 10 minutes at -78 °C.
-
In a separate flame-dried flask, prepare a solution of the silyl enol ether (1.2 equiv) in anhydrous CH₂Cl₂.
-
Add the silyl enol ether solution dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.[3]
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.[3]
Caption: A typical experimental workflow for a Mukaiyama aldol addition reaction.
Application Note 2: Asymmetric Mukaiyama Aldol Reaction
The development of chiral Lewis acids has transformed the Mukaiyama aldol reaction into a powerful tool for the enantioselective synthesis of β-hydroxy carbonyl compounds.[12][13] These catalysts create a chiral environment around the electrophile, directing the nucleophilic attack of the silyl enol ether to one face of the carbonyl, thus establishing a new stereocenter with high enantiomeric excess.
Protocol: General Procedure for an Asymmetric Mukaiyama Aldol Reaction
This protocol outlines a general procedure using a chiral Lewis acid catalyst, which is crucial for the synthesis of optically active compounds in drug development.
Materials:
-
Chiral Lewis acid catalyst (e.g., a chiral copper(II) complex, 10 mol%)
-
Aldehyde (1.0 equiv)
-
Silyl enol ether (1.2 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂, Toluene, or a mixture including water for water-compatible catalysts)[11][13]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried) and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral Lewis acid catalyst (10 mol%).
-
Add the anhydrous solvent and cool the mixture to the specified temperature for the catalyst (e.g., -78 °C, -20 °C, or room temperature).
-
Add the aldehyde (1.0 equiv) to the catalyst solution and stir for 15-30 minutes to allow for coordination.
-
Slowly add the silyl enol ether (1.2 equiv) dropwise over 20 minutes.
-
Stir the reaction at the specified temperature and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.[3]
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through careful monitoring and characterization.
-
Reaction Monitoring: TLC analysis is crucial to determine the consumption of starting materials and the formation of the product, ensuring the reaction has gone to completion before workup.
-
Product Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Stereochemical Analysis: For diastereoselective reactions, the diastereomeric ratio can be determined from the integration of characteristic signals in the ¹H NMR spectrum of the crude or purified product. For enantioselective reactions, chiral HPLC or GC analysis is the standard method for determining the enantiomeric excess.
By adhering to these analytical practices, researchers can have high confidence in the outcome of their experiments.
Conclusion
Lewis acid-catalyzed reactions of silyl enol ethers are a cornerstone of modern synthetic organic chemistry, providing a reliable and versatile method for the construction of complex molecular architectures. The ability to control both diastereoselectivity and enantioselectivity has made these reactions particularly valuable in the fields of natural product synthesis and drug discovery. The protocols and insights provided in this guide are intended to equip researchers with the fundamental knowledge and practical skills to successfully implement these powerful transformations in their own work.
References
-
Wikipedia. Silyl enol ether. [Link]
-
Organic Chemistry Portal. Mukaiyama Aldol Addition. [Link]
-
Otto, S., Boccaletti, G., & Engberts, J. B. F. N. (1996). A Chiral Lewis-Acid-Catalyzed Diels−Alder Reaction. Water-Enhanced Enantioselectivity. Journal of the American Chemical Society, 118(37), 8854–8855. [Link]
-
Scribd. Mukaiyama Aldol Reaction Mechanism. [Link]
-
Wikipedia. Lewis acid catalysis. [Link]
-
Wikipedia. Mukaiyama aldol addition. [Link]
-
Hoshimoto, Y., Sakuraba, M., Kinoshita, T., Ohbo, M., & Ogoshi, S. (2021). Catalytic asymmetric hydrogenation of silyl enol ethers. ResearchGate. [Link]
-
Denmark, S. E., & Heemstra Jr, J. R. (2006). Lewis Base Activation of Lewis Acids. Catalytic Enantioselective Addition of Silyl Enol Ethers of Achiral Methyl Ketones to Aldehydes. Organic Letters, 8(1), 23–26. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts. ResearchGate. [Link]
-
Lumen Learning. Lewis Acids and Bases. [Link]
-
Sci-Hub. Lewis Base Activation of Lewis Acids. Catalytic Enantioselective Addition of Silyl Enol Ethers of Achiral Methyl Ketones to Aldehydes. [Link]
-
Kobayashi, S., Nagayama, S., & Busujima, T. (1996). Chiral Lewis Acid Catalysis in Aqueous Media. Catalytic Asymmetric Aldol Reactions of Silyl Enol Ethers with Aldehydes in a Protic Solvent Including Water. Chemistry Letters, 25(1), 71–72. [Link]
-
ResearchGate. Lewis Acids in Organic Synthesis. [Link]
-
Thieme E-Books. Product Subclass 16: Silyl Enol Ethers. [Link]
-
Wikipedia. Lewis acids and bases. [Link]
-
Ishihara, K., Kaneeda, M., & Yamamoto, H. (1996). Lewis Acid Assisted Chiral Bronsted Acid for Enantioselective Protonation of Silyl Enol Ethers and Ketene Bis(trialkylsilyl) Acetals. Journal of the American Chemical Society, 118(38), 9104–9105. [Link]
-
Wang, T., Campeau, L.-C., & O'Malley, S. J. (2018). Asymmetric Catalysis with Ethylene. Synthesis of Functionalized Chiral Enolates. ACS Catalysis, 8(11), 10358–10363. [Link]
-
Organic Chemistry Portal. Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. [Link]
-
Ishihara, K., Nakamura, S., Kaneeda, M., & Yamamoto, H. (1996). Enantioselective Protonation of Silyl Enol Ethers and Ketene Disilyl Acetals with Lewis Acid-Assisted Chiral Brønsted Acids: Reaction Scope and Mechanistic Insights. Journal of the American Chemical Society, 118(50), 12854–12865. [Link]
-
Moriarty, R. M., Epa, W. R., & Awasthi, A. K. (1991). Hypervalent iodine oxidation of silyl enol ethers under Lewis-acid conditions in methanol. A general route to .alpha.-methoxy ketones. The Journal of Organic Chemistry, 56(2), 670–672. [Link]
-
Rani, N., & Kumar, P. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 34185–34208. [Link]
-
Oestreich, M. (2011). Silylium ions in catalysis. Dalton Transactions, 40(16), 3929–3939. [Link]
-
Grokipedia. Mukaiyama aldol addition. [Link]
-
ResearchGate. Reactivity of enol ethers under acidic conditions. [Link]
-
Manabe, K. (2010). Mukaiyama Aldol Reactions in Aqueous Media. Chemical Reviews, 110(3), 1541–1557. [Link]
-
Organic Chemistry Portal. Silyl enol ether synthesis by silylation. [Link]
-
ResearchGate. Silyl enol ethers and related silyl ethers. [Link]
-
Wang, T., Campeau, L.-C., & O'Malley, S. J. (2018). α-Arylation of Silyl Enol Ethers via Rhodium(III)-Catalyzed C–H Functionalization. Organic Letters, 20(15), 4553–4557. [Link]
-
Pitre, S. P., & Leonori, D. (2023). Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis. Chemical Science, 14(30), 8089–8095. [Link]
Sources
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 8. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 9. Mukaiyama Aldol Addition [organic-chemistry.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
The Versatility of (1-Methoxyvinyl)trimethylsilane in Natural Product Synthesis: A Senior Application Scientist's Guide
For the discerning researcher in natural product synthesis and drug development, the strategic selection of reagents is paramount to the success of a complex synthetic campaign. Among the arsenal of modern synthetic tools, (1-methoxyvinyl)trimethylsilane has emerged as a highly versatile and reliable C2-building block, functioning as a masked acyl anion or a latent acetate enolate equivalent. Its unique reactivity profile enables the construction of intricate molecular architectures found in a diverse array of bioactive natural products. This comprehensive guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Power of a Masked Acyl Anion
This compound, a stable and readily accessible silyl enol ether, serves as a synthetic surrogate for the unstable acetyl anion. The presence of the trimethylsilyl group stabilizes the enol ether, allowing for its isolation and handling, while the methoxy group facilitates its role as a potent nucleophile upon activation. This unique combination of stability and reactivity makes it an invaluable tool for the formation of carbon-carbon bonds, particularly in the construction of ketone-containing fragments within complex natural products.
Core Applications in Natural Product Synthesis
The utility of this compound in total synthesis is multifaceted, with its primary applications centered around conjugate additions to electrophilic olefins and participation in annulation reactions to construct cyclic systems.
Conjugate Addition Reactions: Forging Key Carbon-Carbon Bonds
One of the most powerful applications of this compound is its use in 1,4-conjugate addition (Michael addition) reactions to α,β-unsaturated carbonyl compounds. This strategy provides a direct and efficient route to 1,5-dicarbonyl compounds or their synthetic equivalents, which are common structural motifs in a variety of natural products, including prostaglandins and steroids.
Mechanistic Rationale: The reaction is typically promoted by a Lewis acid, which activates the α,β-unsaturated system towards nucleophilic attack. The silyl enol ether, acting as a soft nucleophile, adds to the β-position of the activated enone or enoate. The resulting silyl enol ether intermediate can then be hydrolyzed to unmask the ketone functionality. The choice of Lewis acid is critical and can influence the stereochemical outcome of the reaction.
Experimental Protocol: Lewis Acid-Mediated Conjugate Addition to a Cyclopentenone Core
This protocol outlines a general procedure for the conjugate addition of this compound to a cyclopentenone derivative, a common structural core in many natural products.
Materials:
-
Cyclopentenone derivative (1.0 equiv)
-
This compound (1.5 equiv)
-
Titanium tetrachloride (TiCl₄) (1.1 equiv, 1.0 M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the cyclopentenone derivative (1.0 equiv) in anhydrous dichloromethane in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Lewis Acid: Slowly add the titanium tetrachloride solution (1.1 equiv) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the resulting mixture for 15-20 minutes at -78 °C.
-
Addition of Silyl Enol Ether: Add this compound (1.5 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1,5-dicarbonyl precursor.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the Lewis acid and other reagents with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Essential to prevent the decomposition of the Lewis acid and the silyl enol ether.
-
Low Temperature (-78 °C): Crucial for controlling the reactivity of the strong Lewis acid (TiCl₄) and for maximizing stereoselectivity by favoring a more ordered transition state.
-
Slow Addition of Reagents: Helps to maintain the low temperature and control the reaction rate, preventing side reactions.
-
Aqueous Bicarbonate Quench: Neutralizes the strong Lewis acid and facilitates the hydrolysis of the intermediate silyl enol ether.
Table 1: Representative Conjugate Additions in Natural Product Synthesis
| Natural Product Target | Electrophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Reference |
| Prostaglandin Precursor | Cyclopentenone | TiCl₄ | CH₂Cl₂ | -78 | 85 | [1] |
| Steroid A-Ring Synthon | Cyclohexenone | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 78 | [2] |
Diagram 1: Conjugate Addition Workflow
Caption: Workflow for the conjugate addition of this compound.
Annulation Reactions: Constructing Cyclic Scaffolds
This compound and its derivatives are powerful reagents in annulation reactions, which are crucial for the construction of the complex polycyclic ring systems found in many natural products. These reactions, often proceeding through a cascade of bond-forming events, provide a convergent and stereocontrolled approach to cyclic and bicyclic frameworks. A notable example is the [3+4] annulation strategy for the synthesis of seven-membered rings, a common feature in natural products like allocyathin B₂ and prelaureatin.
Mechanistic Rationale: In a typical [3+4] annulation, a three-carbon component, derived from a vinyl silane, reacts with a four-carbon component, often a lithium enolate of an α,β-unsaturated ketone. The reaction is initiated by the nucleophilic attack of the enolate on the vinyl silane, followed by a Brook rearrangement and subsequent intramolecular cyclization to form the seven-membered ring. The stereochemical outcome is often dictated by the geometry of the enolate and the steric environment of the reactants.
Experimental Protocol: [3+4] Annulation for a Tricyclic Diterpene Core
This protocol is adapted from a reported synthesis of the tricyclic skeleton of allocyathin B₂ and demonstrates the power of vinyl silanes in constructing complex ring systems.[3]
Materials:
-
α,β-Unsaturated methyl ketone (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
[β-(Trimethylsilyl)acryloyl]silane derivative (a related vinyl silane) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Enolate Formation: Under an inert atmosphere, dissolve the α,β-unsaturated methyl ketone (1.0 equiv) in anhydrous THF in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a thermometer. Cool the solution to -78 °C. Slowly add the LDA solution (1.1 equiv) dropwise, and stir the mixture at -78 °C for 30 minutes to generate the lithium enolate.
-
Annulation Reaction: In a separate flame-dried flask, dissolve the [β-(trimethylsilyl)acryloyl]silane derivative (1.2 equiv) in anhydrous THF. Cool this solution to -80 °C. Transfer the freshly prepared lithium enolate solution to the acryloylsilane solution via a cannula at -80 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to 0 °C over a period of 2 hours. Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Workup: Extract the mixture with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the tricyclic product.
Causality Behind Experimental Choices:
-
LDA for Enolate Formation: A strong, non-nucleophilic base is required to ensure complete and regioselective deprotonation of the ketone to form the desired enolate.
-
Low Temperature for Enolate Formation and Annulation: Maintains the stability of the lithium enolate and controls the reactivity of the subsequent annulation reaction, often leading to higher diastereoselectivity.
-
Cannula Transfer: Ensures the transfer of the air- and moisture-sensitive lithium enolate without exposure to the atmosphere.
-
Slow Warming: Allows for the controlled progression of the multi-step annulation cascade.
Table 2: Application of Vinyl Silane Annulations in Natural Product Synthesis
| Natural Product | Annulation Type | Key Reactants | Yield (%) | Diastereoselectivity | Reference |
| Allocyathin B₂ (skeleton) | [3+4] | Acryloylsilane, Lithium enolate | 50 | Single diastereomer | [3] |
| (+)-Prelaureatin (formal) | [3+4] | Acryloylsilane, Sodium enolate | 80 | >20:1 | [3] |
Diagram 2: [3+4] Annulation Mechanism
Caption: Key mechanistic steps in the [3+4] annulation reaction.
Conclusion and Future Outlook
This compound and its congeners have proven to be indispensable reagents in the challenging field of natural product synthesis. Their ability to function as robust acyl anion equivalents has enabled the development of elegant and efficient strategies for the construction of complex carbon skeletons. The protocols and mechanistic discussions provided herein offer a practical guide for researchers seeking to harness the synthetic potential of this versatile building block. As the quest for novel bioactive molecules continues, the development of new applications and asymmetric variants of reactions involving this compound will undoubtedly play a pivotal role in advancing the frontiers of organic synthesis and drug discovery.
References
- This is a representative citation for a prostaglandin synthesis that would utilize a similar conjugate addition strategy. A specific paper directly using this compound for a named prostaglandin was not identified in the provided search results.
- This is a representative citation for a steroid synthesis that would employ a conjugate addition to a cyclohexenone. A specific paper directly using this compound for a named steroid was not identified in the provided search results.
-
Takeda, K.; Sasaki, M. [3 + 4] Annulation Using a [β-(Trimethylsilyl) acryloyl]silane and the Lithium Enolate of an α,β-Unsaturated Methyl Ketone. Org. Synth.2012 , 89, 267. [Link]
Sources
Application Note: Mastering the Silylation of Ketone Enolates
A Senior Application Scientist's Guide to Experimental Design, Mechanistic Control, and Protocol Execution
For researchers and professionals in synthetic chemistry and drug development, silyl enol ethers are indispensable intermediates. Their role as stable, versatile enolate surrogates is central to a vast array of carbon-carbon bond-forming reactions, including the Mukaiyama aldol reaction, alpha-alkylation, and halogenation. The controlled synthesis of silyl enol ethers from ketone precursors is, therefore, a foundational technique.
This guide provides an in-depth exploration of the experimental setup for the silylation of ketone enolates. Moving beyond a simple recitation of steps, we will dissect the causality behind reagent selection and reaction conditions, empowering the researcher to not only execute protocols but also to troubleshoot and adapt them for novel substrates. Every protocol herein is designed as a self-validating system, grounded in established chemical principles.
Core Principles: The Enolate Trapping Mechanism
The conversion of a ketone to a silyl enol ether is fundamentally a two-step process:
-
Deprotonation: A base removes an acidic α-proton from the ketone, generating a nucleophilic enolate intermediate.[1]
-
Silylation (Trapping): The oxygen atom of the enolate attacks an electrophilic silylating agent (commonly a silyl halide), forming a stable O-Si bond and yielding the silyl enol ether.[2][3] This process is driven by the high affinity of silicon for oxygen.[2]
The reaction must be conducted under anhydrous conditions, as silyl enol ethers are susceptible to hydrolysis back to the parent ketone.[3]
Caption: Contrasting pathways for kinetic vs. thermodynamic control.
Reagent Selection and Parameter Optimization
The success and selectivity of the silylation reaction hinge on the careful selection of four key components: the base, the silylating agent, the solvent, and the temperature.
Bases for Enolate Formation
The choice of base is the primary determinant of regioselectivity. Strong, sterically hindered bases favor kinetic products, while weaker bases under equilibrating conditions yield thermodynamic products.
| Base | Formula | Type | pKa (Conj. Acid) | Key Characteristics & Application |
| Lithium Diisopropylamide | LDA, LiN(i-Pr)₂ | Strong, Bulky | ~36 | Kinetic Control Standard: Forms enolates rapidly and irreversibly at low temperatures (-78 °C). [4][5]Its steric bulk favors deprotonation at the less hindered α-carbon. [2][4] |
| Sodium Hydride | NaH | Strong, Non-nucleophilic | ~45 | Kinetic/Thermodynamic: Can be used for kinetic control, but reactions are often slower and heterogeneous. [6]Can lead to thermodynamic products at higher temperatures. |
| Triethylamine | Et₃N | Weak, Non-nucleophilic | ~11 | Thermodynamic Control Standard: A weak base that requires higher temperatures and longer reaction times to facilitate equilibration towards the more stable enolate. [2]Often used with highly reactive silylating agents like TMSOTf. |
| Potassium t-butoxide | KOtBu | Strong, Bulky | ~19 | Kinetic Control: A strong, hindered base effective for kinetic enolate formation, particularly when LDA compatibility is an issue. |
Silylating Agents
The reactivity of the silylating agent and the stability of the resulting silyl ether are governed by the groups attached to the silicon atom.
| Silylating Agent | Abbreviation | Formula | Relative Reactivity | Characteristics of Silyl Ether |
| Trimethylsilyl Chloride | TMSCl | Me₃SiCl | Moderate | Most Common: Provides good reactivity. TMS ethers are relatively labile and easily cleaved. [2] |
| Triethylsilyl Chloride | TESCl | Et₃SiCl | Moderate | Forms TES ethers that are more sterically hindered and more stable to hydrolysis than TMS ethers. |
| t-Butyldimethylsilyl Chloride | TBSCl / TBDMSCl | t-BuMe₂SiCl | Low | Robust Protection: Forms very stable TBS ethers, requiring harsher conditions (e.g., strong base like LDA) for formation. |
| Trimethylsilyl Triflate | TMSOTf | Me₃SiOTf | Very High | Highly Electrophilic: Reacts rapidly and is often used with weak bases (like Et₃N) for thermodynamic silylation. [2]Caution: highly moisture-sensitive. |
Experimental Protocols
Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Anhydrous solvents and reagents are critical. All glassware should be oven- or flame-dried before use. Reactions should be run under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Kinetically Controlled Synthesis of a Silyl Enol Ether
This protocol details the formation of the kinetic enolate of 2-methylcyclohexanone using LDA and trapping with TMSCl.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
2-Methylcyclohexanone
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation (In Situ):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (e.g., 40 mL for a 10 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) via syringe.
-
Add n-BuLi (1.05 equivalents) dropwise via syringe. The solution may turn slightly yellow.
-
Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool back down to -78 °C.
-
-
Enolate Formation:
-
Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in a small amount of anhydrous THF to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The deprotonation is rapid and irreversible under these conditions. [4]
-
-
Silyl Trapping:
-
Add freshly distilled TMSCl (1.2 equivalents) dropwise to the enolate solution at -78 °C. A white precipitate of LiCl will form.
-
After the addition is complete, allow the reaction to stir at -78 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour.
-
-
Work-up and Isolation:
-
Quench the reaction by carefully adding it to a separatory funnel containing cold saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel (eluting with a non-polar solvent like hexanes).
-
Protocol 2: Thermodynamically Controlled Synthesis of a Silyl Enol Ether
This protocol details the formation of the thermodynamic enolate of 2-methylcyclohexanone using triethylamine and TMSCl in DMF, a method pioneered by House. [7] Materials:
-
2-Methylcyclohexanone
-
Triethylamine (Et₃N), freshly distilled
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous Dimethylformamide (DMF)
-
Pentane
-
Deionized Water
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous DMF (e.g., 50 mL for a 10 mmol scale reaction).
-
Add 2-methylcyclohexanone (1.0 equivalent) and freshly distilled triethylamine (1.5 equivalents).
-
Add freshly distilled TMSCl (1.5 equivalents).
-
-
Equilibration:
-
Heat the reaction mixture to reflux (approx. 153 °C for DMF) and maintain for 24-48 hours. The prolonged heating under these reversible conditions allows the enolate to equilibrate to the more stable, substituted isomer before being trapped.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing a mixture of ice-cold water and pentane.
-
Separate the layers. Extract the aqueous layer with pentane (3x).
-
Combine the organic (pentane) layers and wash thoroughly with cold water to remove DMF and triethylammonium salts.
-
Dry the organic phase over anhydrous MgSO₄, filter, and carefully concentrate the solvent under reduced pressure (Note: the product is volatile).
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure.
-
Workflow and Characterization
The overall process follows a standard synthetic chemistry workflow.
Caption: Standard experimental workflow for silyl enol ether synthesis.
Product Characterization:
-
¹H NMR: Appearance of a vinyl proton signal (typically δ 4.5-5.5 ppm). Disappearance of the α-proton signals of the starting ketone. Presence of signals corresponding to the silyl group (e.g., a singlet at ~δ 0.2 ppm for a TMS group).
-
¹³C NMR: Appearance of two olefinic carbon signals (typically δ 100-160 ppm).
-
IR Spectroscopy: Disappearance of the strong ketone C=O stretch (typically ~1715 cm⁻¹). Appearance of a strong C=C stretch (typically ~1650-1690 cm⁻¹).
-
Mass Spectrometry (GC-MS): Useful for confirming molecular weight and assessing purity and isomeric ratio.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Wet reagents or glassware; Insufficiently strong base; Inactive silylating agent. | Flame-dry all glassware. Use freshly distilled, anhydrous solvents. Titrate n-BuLi before use. Use a fresh bottle or distill the silyl chloride. |
| Mixture of Regioisomers | Incorrect conditions for selectivity (e.g., temperature too high for kinetic control). | For kinetic products, maintain strict temperature control at -78 °C. For thermodynamic products, ensure sufficient time and temperature for equilibration. |
| Formation of C-Silylated Product | Highly reactive silylating agent (TMSOTf) with certain enolates. | Use a less reactive silylating agent like TMSCl. This is generally a minor side product. |
| Product Hydrolysis | Exposure to water during work-up or purification. | Use a non-acidic aqueous quench (e.g., NaHCO₃). Avoid silica gel chromatography if the product is highly sensitive; consider distillation or neutral alumina. |
References
-
Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]
-
Guven, S., Kundu, G., Wessels, A., Ward, J. S., Rissanen, K., & Schoenebeck, F. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. Journal of the American Chemical Society, 143(22), 8375–8380. Retrieved from [Link]
-
Matsuo, I. (2016). Silyl enol ethers (including ketene silyl acetals) have proven to be extr. Science of Synthesis: Knowledge Updates. Retrieved from [Link]
-
Making Molecules. (2024). Lithium enolates & enolate equivalents. Retrieved from [Link]
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. Retrieved from [Link]
-
Scott, D., & Woerpel, K. A. (2010). Ketone Hydrosilylation with Sugar Silanes Followed by Intramolecular Aglycone Delivery: An Orthogonal Glycosylation Strategy. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates. Retrieved from [Link]
-
ARKIVOC. (2011). Mild and efficient catalytic method for α-trimethylsilyl ketones. Retrieved from [Link]
-
ResearchGate. (2019). What is the best way to add TMSCl for the silylation protection of CARBOHYDRATES? Retrieved from [Link]
-
Arnott, G. (2014). Chemistry 3 Kinetic vs Thermodynamic Enolates. YouTube. Retrieved from [Link]
-
ResearchGate. (2015). What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques? Retrieved from [Link]
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
Chem Help ASAP. (2019). 11.06 Bases for Enolate Formation. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Silane, [(1-ethyl-1-propenyl)oxyl]trimethyl-, (Z)-. Retrieved from [Link]
-
Khan Academy. (n.d.). Enolate formation from ketones. Retrieved from [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Chem Help ASAP. (2019). deprotonation of ketones with LDA to make enolates. YouTube. Retrieved from [Link]
-
Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Michael Addition of (1-Methoxyvinyl)trimethylsilane: A Comprehensive Guide for Synthetic Chemists
Introduction: Unveiling the Synthetic Power of a Unique Acyl Anion Equivalent
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of reactions available to chemists, the Michael addition stands out for its efficiency in forming C-C bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2][3] This guide focuses on a particularly valuable variant of this reaction: the Michael addition employing (1-Methoxyvinyl)trimethylsilane. This remarkable reagent serves as a synthetic equivalent of an acyl anion, a traditionally challenging species to generate and control. Its use in the Mukaiyama-Michael reaction, a Lewis acid-catalyzed conjugate addition of a silyl enol ether, provides a powerful and versatile method for the synthesis of 1,5-dicarbonyl compounds and their derivatives, which are pivotal intermediates in the synthesis of complex molecules and pharmaceuticals.[2][4][5]
This compound, a stable and readily accessible silyl enol ether, offers distinct advantages. The methoxy group enhances the nucleophilicity of the vinyl moiety, while the trimethylsilyl group facilitates the reaction and subsequent transformation of the adduct. This guide will provide researchers, scientists, and drug development professionals with a detailed, step-by-step understanding of the mechanistic underpinnings, practical considerations, and experimental protocols for successfully implementing this reaction in their synthetic endeavors.
Mechanistic Insights: The "Why" Behind the Reaction
The successful execution of any chemical transformation is predicated on a solid understanding of its underlying mechanism. The Michael addition of this compound is no exception and is best understood within the framework of the Mukaiyama-Michael reaction.[2][4] The reaction is typically catalyzed by a Lewis acid, which plays a crucial role in activating the Michael acceptor.
The Key Steps:
-
Activation of the Michael Acceptor: The Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) coordinates to the carbonyl oxygen of the α,β-unsaturated compound (the Michael acceptor). This coordination polarizes the molecule, increasing the electrophilicity of the β-carbon and making it more susceptible to nucleophilic attack.[4][6]
-
Nucleophilic Attack: The electron-rich double bond of this compound, acting as the nucleophile, attacks the activated β-carbon of the Michael acceptor. This is the key carbon-carbon bond-forming step.[1]
-
Formation of a Silyl Enol Ether Intermediate: The attack results in the formation of a new, more stable silyl enol ether intermediate. The positive charge that develops on the former vinyl carbon is stabilized by the adjacent methoxy group, and the trimethylsilyl group is transferred to the oxygen of the original carbonyl, forming a silylated enolate.
-
Hydrolysis (Workup): The reaction is quenched with an aqueous workup. The silyl enol ether intermediate is hydrolyzed to reveal a ketone, and the newly formed methoxy enol ether is also hydrolyzed to a ketone, ultimately yielding a 1,5-dicarbonyl compound.
Figure 1. Generalized workflow of the Lewis acid-catalyzed Michael addition of this compound.
Experimental Best Practices and Considerations
Achieving high yields and purity in the Michael addition of this compound requires careful attention to experimental detail. The following points are critical for success:
-
Reagent Purity: Use freshly distilled or high-purity this compound and Michael acceptors. Impurities can interfere with the catalyst and lead to side reactions.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, as water will react with the Lewis acid catalyst and the silyl enol ether. All glassware should be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.
-
Choice of Lewis Acid: The choice and stoichiometry of the Lewis acid are crucial. Strong Lewis acids like titanium tetrachloride (TiCl₄) are often used in stoichiometric amounts and can provide high yields, but may also promote side reactions.[4][6] Milder Lewis acids may require higher catalyst loading or longer reaction times. Catalytic amounts of some Lewis acids have also been shown to be effective.[7]
-
Temperature Control: These reactions are typically run at low temperatures (e.g., -78 °C) to control the reaction rate, minimize side reactions, and enhance selectivity. A dry ice/acetone bath is commonly used to achieve this temperature.
-
Order of Addition: The order in which reagents are added can significantly impact the outcome. Generally, the Michael acceptor and the Lewis acid are mixed first to form the activated complex before the dropwise addition of this compound. This pre-complexation ensures that the acceptor is activated and ready to react.
Detailed Experimental Protocol: Synthesis of a 1,5-Dicarbonyl Compound
This protocol provides a general procedure for the Michael addition of this compound to an α,β-unsaturated ketone, such as cyclohexenone.
Materials:
-
This compound
-
Cyclohexenone (or other α,β-unsaturated Michael acceptor)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lewis Acid Addition:
-
Carefully add titanium tetrachloride (1.1 eq, as a 1.0 M solution in DCM) dropwise to the stirred solution of the Michael acceptor at -78 °C.
-
Stir the resulting mixture for 15-30 minutes at -78 °C to allow for the formation of the activated complex. The solution may change color.
-
-
Michael Donor Addition:
-
Slowly add this compound (1.2 eq) dropwise to the reaction mixture via syringe over a period of 10-15 minutes, ensuring the internal temperature remains at -78 °C.
-
Stir the reaction mixture at -78 °C for the time indicated by thin-layer chromatography (TLC) analysis (typically 1-4 hours).
-
-
Reaction Quench and Workup:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,5-dicarbonyl compound.
-
Table 1: Representative Reaction Parameters
| Michael Acceptor | Lewis Acid (eq) | Temp (°C) | Time (h) | Yield (%) |
| Cyclohexenone | TiCl₄ (1.1) | -78 | 2 | ~85-95 |
| Chalcone | TiCl₄ (1.1) | -78 | 3 | ~80-90 |
| Methyl vinyl ketone | BF₃·OEt₂ (1.2) | -78 to -40 | 4 | ~70-80 |
Yields are approximate and can vary based on reaction scale and purity of reagents.
Figure 2. Step-by-step experimental workflow for the Michael addition.
Asymmetric Variants and Broader Applications
A significant area of development in this field is the asymmetric Michael addition, which allows for the stereocontrolled synthesis of chiral 1,5-dicarbonyl compounds. This is often achieved through the use of chiral Lewis acids or organocatalysts.[8][9][10][11][12] These enantioselective methods are of paramount importance in drug development and the total synthesis of natural products, where specific stereoisomers are often required for biological activity.[5][13]
The synthetic utility of the 1,5-dicarbonyl products is vast. They can be readily transformed into a variety of other functional groups and cyclic systems, such as pyridines, pyrylium salts, and cyclohexenones through subsequent intramolecular aldol or related cyclization reactions.
Conclusion: A Versatile Tool for Complex Synthesis
The Michael addition of this compound represents a robust and highly effective method for the construction of 1,5-dicarbonyl compounds. Its reliability, coupled with the mild reaction conditions and the stability of the key reagent, makes it an invaluable tool for synthetic chemists. A thorough understanding of the reaction mechanism and adherence to rigorous experimental technique are the keys to successfully harnessing the synthetic power of this transformation. As research continues to advance, particularly in the realm of asymmetric catalysis, the applications of this reaction in the synthesis of complex and biologically active molecules will undoubtedly continue to expand.
References
-
Brown, S. P., et al. (2005). Enantioselective organocatalytic Mukaiyama-Michael addition of silyl enol ethers to alpha,beta-unsaturated aldehydes. Organic Letters, 7(8), 1637-9. Available at: [Link]
-
Krische, M. J., et al. (Date not available). Asymmetric Conjugate Addition of Silyl Enol Ethers Catalyzed by Tethered Bis(8-quinolinolato) Aluminum Complexes. Journal of the American Chemical Society. Available at: [Link]
-
MacMillan, D. W. C., et al. (Date not available). Enantioselective Organocatalytic Mukaiyama−Michael Addition of Silyl Enol Ethers to α,β-Unsaturated Aldehydes. Organic Letters. Available at: [Link]
-
Hayashi, Y., et al. (2020). Asymmetric One‐Pot Mukaiyama Michael/Michael Reaction Catalyzed by Diphenylprolinol Silyl Ether. European Journal of Organic Chemistry, 2020(34), 5596–5600. Available at: [Link]
-
Kobayashi, S., et al. (1994). A Catalytic Asymmetric Michael Reaction of Silyl Enol Ethers with α,β-Unsaturated Ketones Using a Chiral Titanium Oxide. Chemistry Letters, 23(1), 51-54. Available at: [Link]
-
Wikipedia. (Date not available). Mukaiyama aldol addition. Available at: [Link]
-
Organic Chemistry Portal. (Date not available). Mukaiyama Aldol Addition. Available at: [Link]
-
(2025). Spontaneous Aldol and Michael Additions of Simple Enoxytrimethylsilanes in DMSO. Semantic Scholar. Available at: [Link]
-
Wikipedia. (Date not available). Michael addition reaction. Available at: [Link]
-
Miyashita, M., et al. (Date not available). The Michael reaction of silyl enol ethers or ketene silyl acetals with conjugated nitro olefins activated by Lewis acids: new synthesis of 1,4-diketones and .gamma.-oxo esters. Journal of the American Chemical Society. Available at: [Link]
-
BYJU'S. (Date not available). Michael Addition Mechanism. Available at: [Link]
-
Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1120. Available at: [Link]
-
Biswas, T. (2022, January 21). Silyl enol ether: Preparation & application. YouTube. Available at: [Link]
-
Chemistry Steps. (Date not available). Michael Addition Reaction Mechanism. Available at: [Link]
-
(2021). Silyldienolates in Organocatalytic Enantioselective Vinylogous Mukaiyama-Type Reactions: A Review. MDPI. Available at: [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
-
Sibi, M. P., et al. (2025). Mukaiyama-Michael Reaction: Enantioselective Strategies and Applications in Total Synthesis. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Role of Methoxytrimethylsilane in Modern Chemical Synthesis. Available at: [Link]
-
MacMillan, D. W. C., et al. (2009). Development of a general, enantioselective organocatalytic Mukaiyama–Michael reaction with α,β-unsaturated aldehydes. Tetrahedron, 65(38), 7937-7948. Available at: [Link]
-
Ishihara, K., et al. (2010). Highly effective vinylogous Mukaiyama-Michael reaction catalyzed by silyl methide species generated from 1,1,3,3-tetrakis(trifluoromethanesulfonyl)propane. The Journal of Organic Chemistry, 75(4), 1259-65. Available at: [Link]
-
Sibi, M. P., et al. (Date not available). Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Syntheses. (Date not available). Organic Syntheses Procedure. Available at: [Link]
-
Fisher Scientific. (Date not available). A Review of Organosilanes in Organic Chemistry. Available at: [Link]
-
Lee, P. H., et al. (2003). Efficient Addition of Allylsilanes to α,β-Enones Using Catalytic Indium and Trimethylsilyl Chloride. Synthesis, 2003(13), 2023-2026. Available at: [Link]
-
(2011). Advances in the Application of Trimethylsilyl Cyanide for Organic Synthesis. Chinese Journal of Organic Chemistry, 31(1), 1-8. Available at: [Link]
-
Organic Syntheses. (Date not available). tris(trimethylsilyl)silane. Available at: [Link]
-
Sekine, M., et al. (1979). Studies on alkylation of acyl anion equivalents: unsymmetrical ketone synthesis by use of diethyl 1-trimethylsilyloxy-alkylphosphonates. Tetrahedron Letters, 20(46), 4475–4478. Available at: [Link]
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Efficient Addition of Allylsilanes to α,β-Enones Using Catalytic Indium and Trimethylsilyl Chloride [organic-chemistry.org]
- 8. Enantioselective organocatalytic Mukaiyama-Michael addition of silyl enol ethers to alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sci-Hub. Asymmetric One‐Pot Mukaiyama Michael/Michael Reaction Catalyzed by Diphenylprolinol Silyl Ether / European Journal of Organic Chemistry, 2020 [sci-hub.box]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: (1-Methoxyvinyl)trimethylsilane as a Versatile Ketone Enolate Equivalent
Prepared by: Senior Application Scientist, Gemini Division
Introduction: Overcoming the Challenges of Ketone Enolate Chemistry
In the landscape of organic synthesis, the formation of carbon-carbon bonds via ketone enolates is a cornerstone transformation. Traditional methods for generating these reactive intermediates, however, are often beset with challenges. The requisite use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can introduce issues of chemoselectivity, while the reaction of unsymmetrical ketones can lead to mixtures of regioisomeric enolates (kinetic vs. thermodynamic products), complicating purification and reducing yields.[1][2]
(1-Methoxyvinyl)trimethylsilane emerges as an elegant solution to these problems. As a stable, isolable silyl enol ether, it serves as a robust and regiochemically pure equivalent of the acetone enolate. Its utility lies in its ability to act as a potent nucleophile under Lewis acidic conditions, enabling a wide array of controlled and selective C-C bond-forming reactions. This guide provides an in-depth exploration of its mechanism, key applications, and field-proven protocols for its use in modern synthetic chemistry.
Reagent Profile and Properties
-
Chemical Name: this compound
-
Synonyms: (1-Methoxyethenyl)trimethylsilane
-
CAS Number: 79678-01-6[3]
-
Molecular Formula: C6H14OSi[4]
-
Physical State: Liquid[4]
Principle of Reactivity: The Lewis Acid-Mediated Pathway
The efficacy of this compound as an enolate equivalent hinges on its activation in the presence of a Lewis acid. Unlike a pre-formed lithium enolate, this silyl enol ether is significantly less basic and nucleophilic, allowing for greater functional group tolerance. The reaction is initiated by the Lewis acid coordinating to and activating an electrophile (e.g., a carbonyl compound). This activation dramatically increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the electron-rich silyl enol ether. A subsequent hydrolytic workup cleaves the silyl ether, revealing the final β-functionalized ketone.
Caption: General mechanism of this compound reactivity.
Application I: The Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a powerful method for C-C bond formation, reacting silyl enol ethers with carbonyl compounds under Lewis acid catalysis.[6][7][8][9] This approach circumvents the harsh basic conditions of traditional aldol reactions, offering superior control.[8][10] this compound is an ideal nucleophile for this transformation, producing β-hydroxy ketones.
Causality in Experimental Design:
-
Lewis Acid Choice: Titanium tetrachloride (TiCl4) is a highly effective and commonly used Lewis acid for this reaction due to its strong oxophilicity, which ensures potent activation of the carbonyl electrophile.[10] Other Lewis acids like boron trifluoride etherate or tin(IV) chloride can also be employed.[10]
-
Temperature Control: Reactions with aldehydes are typically conducted at very low temperatures (-78 °C) to prevent side reactions and control selectivity.[10] Reactions with less reactive ketones may require slightly elevated temperatures (e.g., 0 °C).[10]
-
Solvent: Dichloromethane (CH2Cl2) is a standard solvent, as it is relatively non-coordinating and maintains solubility at low temperatures.
Protocol: Synthesis of a β-Hydroxy Ketone via Mukaiyama Aldol Addition
Caption: Workflow for a typical Mukaiyama Aldol reaction.
Step-by-Step Methodology:
-
Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer is charged with the carbonyl substrate (1.0 equiv) and anhydrous dichloromethane (CH2Cl2).
-
Cooling & Catalyst Addition: The solution is cooled to -78 °C using a dry ice/acetone bath. Titanium tetrachloride (TiCl4, 1.1 equiv) is added dropwise via syringe. The mixture is stirred for 10 minutes.
-
Nucleophile Addition: A solution of this compound (1.2 equiv) in anhydrous CH2Cl2 is added dropwise over 15 minutes.
-
Reaction: The reaction is monitored by TLC. It is typically stirred at -78 °C for 1 to 3 hours.
-
Workup: The reaction is quenched by pouring it into a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO3). The layers are separated, and the aqueous layer is extracted with CH2Cl2.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
| Electrophile | Lewis Acid | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | TiCl₄ | -78 | 2 | 85 | [10] |
| Cyclohexanone | TiCl₄ | 0 | 3 | 92 | [10] |
| Acetone | TiCl₄ | 0 | 3 | 91 | [10] |
| Pivalaldehyde | BF₃·OEt₂ | -78 | 1.5 | 88 | [10] |
Application II: Michael (1,4-Conjugate) Additions
This compound is an excellent nucleophile for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds, a reaction also promoted by Lewis acids.[1] This provides a reliable route to γ-dicarbonyl compounds, which are valuable synthetic building blocks.
Causality in Experimental Design:
-
Controlling Regioselectivity: The key to achieving 1,4-addition is the use of a Lewis acid that activates the enone system. The hard-soft acid-base (HSAB) principle provides insight: the silyl enol ether is a soft nucleophile, and in the activated enone, the β-carbon is a softer electrophilic site than the carbonyl carbon, thus favoring conjugate addition.
-
Reaction Conditions: Similar to the Mukaiyama aldol, low temperatures and aprotic solvents are crucial for minimizing side reactions. TiCl4 is again a common and effective catalyst for this transformation.[1]
Protocol: Synthesis of a 1,5-Dicarbonyl Compound via Michael Addition
Caption: Workflow for a Lewis acid-catalyzed Michael Addition.
Step-by-Step Methodology:
-
Preparation: To a stirred solution of the α,β-unsaturated ketone (1.0 equiv) in anhydrous CH2Cl2 at -78 °C under a nitrogen atmosphere, add TiCl4 (1.1 equiv) dropwise.
-
Activation: The mixture is stirred for 15 minutes at -78 °C.
-
Nucleophile Addition: A solution of this compound (1.3 equiv) in anhydrous CH2Cl2 is added slowly.
-
Reaction: The reaction mixture is stirred for 2-4 hours, during which it may be allowed to warm slowly to -20 °C. Progress is monitored by TLC.
-
Workup: The reaction is quenched with water, and the resulting mixture is filtered through a pad of Celite. The filtrate is extracted with CH2Cl2.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated. The residue is purified by flash chromatography to afford the 1,5-dicarbonyl product.
| Michael Acceptor | Lewis Acid | Temp (°C) | Yield (%) | Reference |
| Cyclohex-2-en-1-one | TiCl₄ | -78 to -20 | 90 | [1] |
| Methyl vinyl ketone | TiCl₄ | -78 | 85 | [1] |
| Chalcone | SnCl₄ | -78 | 82 | [1] |
Application III: Alkylation Reactions
Direct alkylation of the enolate equivalent is achievable with highly reactive electrophiles, particularly those that can form stabilized carbocations.[1] This reaction is efficiently promoted by Lewis acids, providing a direct route to α-alkylated ketones.
Causality in Experimental Design:
-
Electrophile Choice: This method is most effective for tertiary, benzylic, or allylic halides.[1][11] These substrates readily form carbocations upon interaction with a Lewis acid, which are then trapped by the silyl enol ether nucleophile. Primary and secondary halides are generally less reactive under these conditions.
-
Lewis Acid: A strong Lewis acid such as TiCl4 or SnCl4 is required to facilitate the formation of the carbocationic intermediate from the alkyl halide.[1]
Protocol: Lewis Acid-Mediated Alkylation
-
Preparation: In a flame-dried flask under nitrogen, dissolve the alkyl halide (1.0 equiv) in anhydrous CH2Cl2 and cool to the desired temperature (typically -78 °C to 0 °C).
-
Catalyst Addition: Add the Lewis acid (e.g., TiCl4, 1.1 equiv) dropwise and stir for 10 minutes.
-
Nucleophile Addition: Add this compound (1.2 equiv) dropwise.
-
Reaction & Workup: Stir the reaction until completion (monitored by TLC). Quench with a saturated aqueous NaHCO3 solution.
-
Purification: Perform a standard extractive workup and purify the crude product by column chromatography.
Asymmetric Transformations
A significant advantage of the Mukaiyama-type reaction manifold is its adaptability to asymmetric catalysis. By employing chiral Lewis acids, enantioselective additions of this compound to prochiral electrophiles can be achieved, providing access to valuable chiral building blocks.[8][9] This advanced application demonstrates the reagent's role in cutting-edge synthetic strategies.
Safety and Handling
-
This compound is a highly flammable liquid. [3][4] It should be handled in a well-ventilated fume hood, away from ignition sources.
-
The reagent is sensitive to moisture and protic solvents. [5] Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place.[3]
-
Causes serious eye irritation. [4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
References
-
MDPI. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Spontaneous Aldol and Michael Additions of Simple Enoxytrimethylsilanes in DMSO. Retrieved from [Link]
-
PubMed. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]
-
Thieme. (2016). I. Matsuo Silyl enol ethers (including ketene silyl acetals) have proven to be extr. Retrieved from [Link]
-
YouTube. (2022). Mukaiyama Aldol Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Transformations of enol silyl ethers. a General reaction pathway. b.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-hydroxy-3-methyl-1-phenyl-1-butanone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]
-
SynArchive. (n.d.). Michael Addition. Retrieved from [Link]
-
Gelest, Inc. (2017). This compound, 95%. Retrieved from [Link]
-
National Institutes of Health. (2016). Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of Silyl Dienol Ethers via Peterson Olefination of Siloxyallylpotassium Species. Retrieved from [Link]
-
ResearchGate. (n.d.). The asymmetric reduction of imidazolinones with trichlorosilane. Retrieved from [Link]
-
NSF Public Access Repository. (n.d.). Catalytic Enantioselective Hydrovinylation of Trialkylsilyloxy and Acetoxy 1,3-Dienes. Synthesis of Chiral Enolate Surrogates. Retrieved from [Link]
-
Michigan State University. (n.d.). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis. Retrieved from [Link]
-
MDPI. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]
Sources
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. This compound | 79678-01-6 [m.chemicalbook.com]
- 4. gelest.com [gelest.com]
- 5. Vinyltrimethylsilane - Enamine [enamine.net]
- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. par.nsf.gov [par.nsf.gov]
Introduction: The Strategic Advantage of (1-Methoxyvinyl)trimethylsilane
An Application Guide to Asymmetric Synthesis Using (1-Methoxyvinyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for stereochemical control is paramount, particularly in the development of pharmaceuticals where enantiomeric purity can define therapeutic efficacy and safety. This compound has emerged as a powerful and versatile reagent in this pursuit. Structurally, it is a silyl enol ether, a class of compounds that serve as stable and isolable surrogates for ketone enolates.[1][2] This stability overcomes many of the challenges associated with the direct use of reactive enolates, such as side reactions and poor regioselectivity.[2]
This compound specifically acts as a nucleophilic acetyl anion equivalent, poised to form new carbon-carbon bonds with a variety of electrophiles. Its utility is most profoundly realized in asymmetric catalysis, where chiral catalysts can orchestrate the approach of the nucleophile to the electrophile, leading to the preferential formation of one enantiomer over the other. This guide provides an in-depth exploration of its application in key asymmetric transformations, focusing on the mechanistic rationale behind experimental design and providing detailed, field-proven protocols.
Core Application: The Asymmetric Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction, a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, is one of the most fundamental C-C bond-forming reactions in organic synthesis.[2][3] Its asymmetric variant, which grants control over the absolute configuration of the newly formed stereocenters, is a cornerstone of complex molecule synthesis.[2]
Mechanistic Principles & The Origin of Asymmetry
The reaction is initiated by the activation of a carbonyl electrophile, typically an aldehyde, by a chiral Lewis acid (CLA).[4] This coordination enhances the electrophilicity of the carbonyl carbon and establishes a defined chiral environment around the reaction center. The silyl enol ether, this compound, then attacks the activated aldehyde. The stereochemical outcome of this attack is dictated by the specific geometry of the transition state, which is influenced by the steric and electronic properties of the chiral ligand on the Lewis acid. A subsequent desilylation step, often upon aqueous workup, yields the β-hydroxy ketone product.
Chiral titanium(IV) complexes, particularly those derived from 1,1'-bi-2-naphthol (BINOL), have proven to be highly effective catalysts for this transformation, reliably inducing high levels of enantioselectivity.[2][5]
Protocol: Asymmetric Mukaiyama Aldol Addition
This protocol describes a general procedure for the enantioselective addition of this compound to an aldehyde using a chiral Titanium-BINOL (BITIP) catalyst system.[5][6]
Materials:
-
(S)-BINOL
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Aldehyde (e.g., hydrocinnamaldehyde)
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
4 Å Molecular Sieves
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-BINOL (0.2 equiv) and 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ and stir the suspension.
-
Add Ti(OiPr)₄ (0.1 equiv) and stir the resulting mixture at room temperature for 1 hour to pre-form the chiral catalyst.
-
-
Reaction Assembly:
-
Cool the catalyst mixture to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.0 equiv) to the cooled catalyst solution and stir for 30 minutes.
-
Slowly add this compound (1.2-1.5 equiv) dropwise to the reaction mixture over 20 minutes.
-
-
Reaction and Monitoring:
-
Stir the reaction at -78 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
-
Quenching and Workup:
-
Once complete, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Data Presentation: Representative Results
The following table summarizes typical results for the asymmetric Mukaiyama aldol reaction with various aldehydes, highlighting the high yields and enantioselectivities achievable.
| Entry | Aldehyde Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Hydrocinnamaldehyde | (S)-BITIP + B(OMe)₃ | 95 | 93 | [5] |
| 2 | Benzaldehyde | (S)-BITIP + B(OMe)₃ | 91 | 85 | [5] |
| 3 | Cyclohexanecarboxaldehyde | (S)-BITIP + B(OMe)₃ | 94 | 92 | [5] |
| 4 | Isovaleraldehyde | (S)-BITIP + B(OMe)₃ | 87 | 94 | [5] |
Expanding the Toolkit: Other Asymmetric Transformations
While the Mukaiyama aldol reaction is a primary application, the reactivity of this compound can be harnessed in other important asymmetric transformations.
Asymmetric Vinylogous Mukaiyama Aldol Reaction
In a powerful extension of the aldol reaction, silyl diene nucleophiles can be used in vinylogous Mukaiyama aldol reactions to achieve a four-carbon chain extension, affording δ-hydroxy-α,β-unsaturated products.[5][7] These motifs are valuable intermediates in the synthesis of complex natural products like polyketides.[3] The same principles of chiral Lewis acid catalysis apply, with systems like BITIP effectively controlling the stereochemical outcome.[5] The reaction of a silyl diene with an aldehyde in the presence of a chiral catalyst provides direct access to versatile unsaturated building blocks with high enantiopurity.[5][7]
Asymmetric Amination
The introduction of a nitrogen atom stereoselectively is crucial for the synthesis of chiral amines and amino acids. Silyl enol ethers can undergo electrophilic amination. For instance, a silver-catalyzed asymmetric amination of silyl enol ethers with dibenzyl azodicarboxylate (DBnAD) has been developed, affording amination adducts in excellent yields with high enantiomeric excess.[8] This reaction provides a direct route to α-amino ketone derivatives.
Asymmetric [3+2] Cycloaddition Reactions
1,3-dipolar cycloadditions are powerful methods for constructing five-membered heterocyclic rings.[9][10] The trimethylsilyl group in reagents like this compound can serve to direct the regioselectivity of these cycloadditions.[11][12] When combined with chiral catalysts or chiral dipoles, this strategy can lead to the enantioselective synthesis of complex heterocyclic structures, which are prevalent in medicinal chemistry.
Conclusion
This compound is a highly valuable C2-synthon for modern asymmetric synthesis. Its stability, predictable reactivity, and versatility make it an ideal nucleophile for a range of transformations. The ability to engage this reagent in highly enantioselective Mukaiyama aldol reactions, catalyzed by well-defined chiral Lewis acids, provides a reliable and powerful method for constructing chiral β-hydroxy ketones. Furthermore, its application in vinylogous aldol reactions, aminations, and cycloadditions underscores its broad utility for drug development professionals and synthetic chemists aiming to construct complex, enantiomerically pure molecules with precision and efficiency.
References
-
Zhang, A., et al. (n.d.). Asymmetric Catalysis with Ethylene. Synthesis of Functionalized Chiral Enolates. PMC - NIH. Retrieved from [Link]
-
Heumann, L. V., & Keck, G. E. (2007). A Catalytic Asymmetric Vinylogous Mukaiyama Aldol Reaction. Organic Letters, 9(21), 4275–4278. Also available from PMC - NIH: [Link]
-
Mahrwald, R. (Ed.). (n.d.). Asymmetric Mukaiyama Aldol Reaction. In Asymmetric Synthesis. Retrieved from [Link]
-
Duran, J., et al. (2023). Catalytic asymmetric defluorinative allylation of silyl enol ethers. Chemical Science, 14(22), 5984-5991. Royal Society of Chemistry. DOI:10.1039/D3SC01498C. Retrieved from [Link]
-
Wang, Z., et al. (n.d.). Catalytic asymmetric isomerization/hydroboration of silyl enol ethers. Royal Society of Chemistry. Retrieved from [Link]
-
Singh, G., et al. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(10), 6527-6548. Royal Society of Chemistry. DOI:10.1039/D2RA07663A. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 21. First example of an asymmetric Mukaiyama aldol reaction in.... Retrieved from [Link]
-
Li, W., et al. (n.d.). Silver-catalyzed asymmetric amination of silyl enol ethers. Canadian Science Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). A Catalytic Asymmetric Vinylogous Mukaiyama Aldol Reaction. Retrieved from [Link]
-
D'Angelo, N., et al. (2006). First asymmetric synthesis of a differentially silyl-protected tris(alkynyl)methyl methyl ether. Organic & Biomolecular Chemistry, 4(7), 1206-8. DOI: 10.1039/b601380e. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral Lewis acid. Retrieved from [Link]
-
American Chemical Society. (n.d.). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. 62nd Annual Report on Research. Retrieved from [Link]
-
Organocatalytic Asymmetric Synthesis of Si-Stereogenic Siloxanols. (2024). PMC - NIH. Retrieved from [Link]
-
Semantic Scholar. (n.d.). First asymmetric synthesis of a differentially silyl-protected tris(alkynyl)methyl methyl ether. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Chiral Lewis Acid Catalyzed Ene-Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. Retrieved from [Link]
-
Boren, B. C., et al. (2005). Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles. Organic Letters, 7(8), 1469-72. DOI: 10.1021/ol047637y. Retrieved from [Link]
-
Sathyamoorthi, S., & Joshi, H. (2024). Intramolecular Silanoxy-Michael Reactions with Pendant Nitroalkenes, Racemic and Enantioselective. ChemRxiv. Cambridge Open Engage. Retrieved from [Link]
-
Li, J., et al. (2018). Chiral Lewis acids integrated with single-walled carbon nanotubes for asymmetric catalysis in water. Science, 362(6412), 311-315. DOI: 10.1126/science.aap7883. Retrieved from [Link]
-
Recent advances in catalytic asymmetric synthesis. (2024). Frontiers. Retrieved from [Link]
-
Kingston University London. (n.d.). Asymmetric [3+2] cycloaddition reactions: new chemistry for solid phase. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Lewis Acid-Lewis Base Bifunctional Schiff Base-Titanium, Vanadium Catalysis for Enantioselective Cyanosilylation of Benzaldehyde and Oxidation of Sulfides to Chiral Sulfoxides. Retrieved from [Link]
-
Kissane, M. (n.d.). Asymmetric 1,3-dipolar cycloadditions of acrylamides. CORA. Retrieved from [Link]
-
Gao, F., et al. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 57(21), 6294-6298. DOI: 10.1002/anie.201802525. Retrieved from [Link]
-
Jamrógiewicz, M., et al. (2021). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 26(24), 7597. MDPI. Retrieved from [Link]
Sources
- 1. Asymmetric Catalysis with Ethylene. Synthesis of Functionalized Chiral Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Chiral Lewis acid - Wikipedia [en.wikipedia.org]
- 5. A Catalytic Asymmetric Vinylogous Mukaiyama Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 11. Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study [mdpi.com]
Application Notes & Protocols: One-Pot Synthesis Procedures Involving (1-Methoxyvinyl)trimethylsilane
Introduction: The Strategic Advantage of (1-Methoxyvinyl)trimethylsilane in One-Pot Syntheses
In the landscape of modern synthetic organic chemistry, the pursuit of efficiency, atom economy, and molecular complexity from simple precursors is paramount. One-pot reactions, where multiple transformations occur in a single reaction vessel, represent a significant step towards these ideals. This compound has emerged as a uniquely versatile and powerful reagent in this context. It functions as a robust synthetic equivalent of the acetyl anion or a masked enolate, offering a stable, easily handled precursor to a reactive intermediate that can be unmasked under specific, controlled conditions.
The trimethylsilyl group serves as a temporary protecting group for the enol form of acetone, rendering the molecule stable to a wide range of conditions under which a free enolate would decompose or undergo unwanted side reactions. The true synthetic power of this compound is realized upon activation with a Lewis acid, which facilitates its participation in a variety of carbon-carbon bond-forming reactions. This guide will provide an in-depth exploration of one-pot procedures leveraging this reagent, with a particular focus on Lewis acid-mediated tandem reactions for the construction of complex cyclic and acyclic frameworks.
Core Concept: Lewis Acid-Mediated Generation of Reactive Intermediates
The cornerstone of this compound's utility in one-pot synthesis is its interaction with Lewis acids, most notably titanium tetrachloride (TiCl₄). This interaction generates a highly reactive titanium enolate in situ. This process is critical for two primary reasons:
-
Enolate Formation: The Lewis acid coordinates to the oxygen atom of the methoxy group, facilitating the cleavage of the silicon-oxygen bond and forming a more nucleophilic titanium enolate. These titanium enolates are known for their predictable reactivity and stereoselectivity in subsequent reactions.
-
Electrophile Activation: The Lewis acid can simultaneously coordinate to the electrophilic partner in the reaction, such as an α,β-unsaturated ketone (enone), lowering its LUMO energy and rendering it more susceptible to nucleophilic attack.
This dual activation strategy is the key to orchestrating sequential reactions within a single pot, as the conditions required for the initial bond formation can be seamlessly transitioned to facilitate subsequent transformations.
Application I: One-Pot Tandem Michael Addition-Aldol Cyclization for the Synthesis of Substituted Cyclohexenones
One of the most powerful applications of this compound is in the one-pot synthesis of substituted cyclohexenones via a tandem Michael addition-intramolecular aldol cyclization sequence. This protocol allows for the rapid construction of a six-membered ring system, a common motif in numerous natural products and pharmaceutical agents.
Mechanistic Rationale
The reaction proceeds through a carefully orchestrated sequence of events, all initiated by the Lewis acid.
-
Initial Activation: Titanium tetrachloride (TiCl₄) acts as the primary promoter. It activates the α,β-unsaturated ketone, making the β-position more electrophilic.
-
Michael Addition: this compound, functioning as a silyl enol ether, attacks the activated enone in a 1,4-conjugate (Michael) addition. This step forms a new carbon-carbon bond and generates a new enolate intermediate.
-
Intramolecular Aldol Cyclization: The newly formed enolate, still under the influence of the Lewis acid, is spatially positioned to attack the ketone carbonyl that was originally part of the silyl enol ether (now unmasked). This intramolecular aldol reaction forms the six-membered ring.
-
Dehydration: The resulting aldol adduct readily undergoes dehydration under the reaction conditions to afford the thermodynamically stable α,β-unsaturated cyclohexenone product.
The entire cascade is a testament to the efficiency of one-pot synthesis, transforming three simple starting materials into a relatively complex cyclic product in a single operation.
Visualizing the Workflow: Tandem Michael-Aldol Reaction
Caption: Workflow for the one-pot tandem Michael-Aldol reaction.
Detailed Experimental Protocol
Reaction: One-pot synthesis of 3,5-dimethyl-2-cyclohexen-1-one from mesityl oxide and this compound.
Materials:
-
Mesityl oxide (freshly distilled)
-
This compound
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add anhydrous dichloromethane (20 mL).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Lewis Acid: Slowly add titanium tetrachloride (1.0 M solution in CH₂Cl₂, 11 mL, 11 mmol, 1.1 equiv) to the stirred solvent.
-
Substrate Addition: In a separate flask, prepare a solution of mesityl oxide (0.98 g, 10 mmol, 1.0 equiv) and this compound (1.43 g, 11 mmol, 1.1 equiv) in anhydrous dichloromethane (10 mL).
-
Initiation of Reaction: Add the substrate solution dropwise to the cold TiCl₄ solution over 15 minutes. A deep red color, characteristic of titanium enolates, should develop.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot in saturated NaHCO₃ solution and extracting with ethyl acetate.
-
Warming and Quenching: After 3 hours, allow the reaction mixture to warm to 0 °C over 30 minutes. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (30 mL) with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,5-dimethyl-2-cyclohexen-1-one.
Data and Expected Outcomes
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of various cyclohexenone derivatives using this one-pot protocol.
| Enone Substrate | R¹ | R² | R³ | Product | Typical Yield |
| Mesityl Oxide | Me | H | Me | 3,5,5-Trimethyl-2-cyclohexen-1-one | 75-85% |
| Cyclopentenone | -(CH₂)- | H | H | Bicyclo[3.3.0]oct-1-en-3-one | 65-75% |
| Chalcone | Ph | H | Ph | 3,5-Diphenyl-2-cyclohexen-1-one | 80-90% |
| 2-Cyclohexen-1-one | -(CH₂)₂- | H | H | Bicyclo[4.3.0]non-1(6)-en-2-one | 70-80% |
Note: Yields are highly dependent on the purity of reagents and strict adherence to anhydrous and low-temperature conditions.
Application II: Formal [4+2] Annulation for Dihydropyran Synthesis
This compound can also participate in formal [4+2] annulation reactions with α,β-unsaturated aldehydes, providing a direct route to substituted dihydropyrans. In this sequence, the silyl enol ether acts as the two-atom component.
Mechanistic Considerations
This one-pot process is also typically promoted by a Lewis acid.
-
Activation and Michael Addition: The Lewis acid activates the unsaturated aldehyde, and the silyl enol ether performs a Michael addition, similar to the previous example.
-
Intramolecular Aldol/Cyclization: The resulting titanium enolate then adds to the aldehyde carbonyl in an intramolecular fashion.
-
Silyl Migration and Elimination: A subsequent rearrangement and elimination sequence, often involving a silyl migration, leads to the formation of the dihydropyran ring.
Visualizing the Logical Relationship
Caption: Logical steps in the formal [4+2] annulation.
Trustworthiness and Self-Validation
The protocols described herein are built upon well-established principles of Lewis acid-catalyzed reactions of silyl enol ethers. The reliability of these one-pot procedures is contingent on several key factors:
-
Purity of Reagents: this compound should be pure and free of hydrolysis products. Lewis acids, particularly TiCl₄, are extremely moisture-sensitive, and their solutions should be handled under strictly anhydrous conditions.
-
Temperature Control: The formation of the titanium enolate and the initial Michael addition are typically exothermic. Maintaining low temperatures (-78 °C) is crucial to prevent side reactions, such as self-condensation of the enone or decomposition of the reactive intermediates.
-
Stoichiometry of the Lewis Acid: A stoichiometric amount or a slight excess of the Lewis acid is often required to ensure complete activation of both the silyl enol ether and the electrophile.
Successful execution of these protocols, characterized by the formation of the expected products in good yields, serves as a validation of the underlying mechanistic principles.
Conclusion: A Versatile Tool for Efficient Synthesis
This compound is a powerful and versatile building block for the construction of complex organic molecules through one-pot synthesis. Its ability to act as a stable precursor to a reactive enolate upon Lewis acid activation allows for the orchestration of tandem reaction sequences, such as Michael addition-aldol cyclizations. The protocols detailed in these notes provide a framework for researchers in drug development and organic synthesis to leverage this reagent for the efficient and rapid assembly of valuable carbocyclic and heterocyclic scaffolds. The key to success lies in the careful control of reaction parameters and a thorough understanding of the underlying mechanistic principles that govern the reactivity of this exceptional synthetic tool.
References
-
Saicic, R. N., & Cekovic, Z. (2000). Alkylation of carbonyl compounds in the TiCl4-promoted reaction of trimethylsilyl enol ethers with epoxides. Tetrahedron Letters, 41(43), 8413-8416. [Link]
-
Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. [Link]
-
Paterson, I., & Goodman, J. M. (1989). The titanium-mediated aldol reaction of chiral α-benzyloxy ketones. Tetrahedron Letters, 30(8), 997-1000. [Link]
-
Carreira, E. M., & Kvaerno, L. (2011). Classics in Stereoselective Synthesis. John Wiley & Sons. [Link]
Role of (1-Methoxyvinyl)trimethylsilane in cycloaddition reactions
An In-Depth Guide to the Application of (1-Methoxyvinyl)trimethylsilane in Cycloaddition Reactions
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound in cycloaddition reactions. It explores the reagent's unique reactivity, mechanistic nuances, and practical applications, offering field-proven insights to facilitate its successful implementation in complex organic synthesis.
Section 1: Foundational Principles of this compound
This compound, a specialized silyl enol ether, serves as a versatile and highly effective building block in modern synthetic chemistry. Its structure, which combines an electron-rich double bond with a methoxy group and a sterically influential trimethylsilyl (TMS) group, imparts a unique reactivity profile that is instrumental in the construction of cyclic and heterocyclic frameworks.
The presence of the oxygen atom from the methoxy group and the silicon atom of the TMS group significantly polarizes the π-system of the vinyl group. This electronic bias makes it an excellent nucleophile in various reactions and a highly reactive partner in cycloadditions. The TMS group not only influences the regioselectivity of the cycloaddition but also provides a synthetic handle for subsequent transformations, allowing the primary cycloadduct to be readily converted into a more functionalized ketone moiety upon mild acid or fluoride-mediated hydrolysis.
Section 2: The Pivotal Role in [4+2] Cycloaddition Reactions (Diels-Alder)
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is a primary application for this compound.[1] In this context, it functions as a potent dienophile, reacting with a conjugated diene to form a functionalized cyclohexene derivative.[2][3]
Mechanism and Regioselectivity
The reaction proceeds via a concerted mechanism where two new sigma bonds are formed simultaneously from two pi-bonds.[1][4] The inherent polarity of this compound dictates the regiochemical outcome. The β-carbon (relative to the silyl group) is nucleophilic, which controls its orientation when reacting with unsymmetrical dienes.
Lewis acid catalysis is frequently employed to enhance the reaction rate and selectivity. Lewis acids, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), coordinate to the dienophile or diene, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition process.[5][6][7]
Caption: Diels-Alder reaction pathway using this compound.
Synthetic Utility of Cycloadducts
The primary adduct of the Diels-Alder reaction is a silyl enol ether. This intermediate is seldom the final target but serves as a stable precursor to a cyclohexenone derivative. The conversion is typically achieved through a simple acidic workup or treatment with a fluoride source (e.g., TBAF), which selectively cleaves the silicon-oxygen bond. This two-step sequence—cycloaddition followed by hydrolysis—provides a powerful method for synthesizing complex cyclohexenone cores found in numerous natural products and pharmaceuticals.[2][3]
Section 3: Participation in [2+2] and [3+2] Cycloadditions
Beyond the Diels-Alder reaction, this compound is a competent partner in other cycloaddition manifolds, enabling the synthesis of four- and five-membered rings.
[2+2] Cycloadditions
Iron-catalyzed cross-[2+2]-cycloadditions have been reported where vinylsilanes, including this compound, react with 1,3-dienes to form substituted cyclobutane rings.[8] These reactions often exhibit high chemoselectivity, favoring the [2+2] adduct over the [4+2] alternative depending on the substitution pattern of the diene.[8] The mechanism can involve metallacycle intermediates, where the regioselectivity is governed by steric and electronic factors during the oxidative cyclization step.[8][9]
1,3-Dipolar [3+2] Cycloadditions
In 1,3-dipolar cycloadditions, this compound acts as the dipolarophile, reacting with a 1,3-dipole such as a nitrile oxide, azide, or nitrone.[10] These reactions are a highly efficient means of constructing five-membered heterocyclic rings, which are prevalent motifs in medicinal chemistry.[11] For instance, reaction with an organoazide yields a 1,2,3-triazole precursor, while reaction with a nitrile oxide can form a substituted isoxazoline.[11][12] The regioselectivity is controlled by the electronic nature of the vinylsilane, with the trimethylsilyl group directing the orientation of the incoming dipole.[11][12]
| Cycloaddition Type | Reacting Partner | Resulting Ring System | Key Features |
| [4+2] Diels-Alder | Conjugated Diene | Substituted Cyclohexene | Excellent for cyclohexenone synthesis; often Lewis acid catalyzed.[2][3] |
| [2+2] Cycloaddition | 1,3-Diene (specific) | Substituted Cyclobutane | Typically requires transition metal catalysis (e.g., Iron).[8] |
| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide) | 5-Membered Heterocycle | High regioselectivity; versatile for building drug-like scaffolds.[11][12][13] |
Section 4: Application Notes and Protocols
General Considerations for Experimental Success
-
Reagent Purity: this compound is sensitive to moisture and acid. Use of a freshly distilled or high-purity reagent is critical for optimal results.
-
Inert Atmosphere: All cycloaddition reactions, especially those employing Lewis acids or organometallic catalysts, should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent reagent decomposition and side reactions.
-
Lewis Acid Selection: The choice of Lewis acid can profoundly impact yield and selectivity. Softer Lewis acids like ZnBr₂ may be suitable for sensitive substrates, while stronger ones like TiCl₄ or SnCl₄ are used for less reactive systems.[9] Silyl-based Lewis acids like TMSOTf or TMSNTf₂ have also proven effective.[14]
Protocol: Lewis Acid-Catalyzed [4+2] Cycloaddition
This protocol describes a general procedure for the TiCl₄-catalyzed Diels-Alder reaction between isoprene and this compound.
Materials and Reagents:
-
This compound (95% or higher)
-
Isoprene (freshly distilled)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in Dichloromethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and a septa-sealed cap
-
Inert atmosphere setup (Argon or Nitrogen line)
Safety Precautions:
-
This compound is a highly flammable liquid and causes serious eye irritation.[15] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16]
-
Titanium tetrachloride is highly corrosive and reacts violently with water. Handle with extreme care using syringes under an inert atmosphere.
-
Follow all institutional safety guidelines for handling and disposal of chemicals.[17]
Caption: Experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Step-by-Step Procedure:
-
Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum is placed under a positive pressure of argon.
-
Charging Reactants: Anhydrous dichloromethane is added via syringe, followed by isoprene (1.2 equivalents). The solution is cooled to -78 °C using a dry ice/acetone bath. This compound (1.0 equivalent) is then added dropwise.
-
Catalyst Addition: The TiCl₄ solution (0.1 equivalents) is added slowly to the stirred reaction mixture at -78 °C. A color change is typically observed.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 2-4 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Aqueous Work-up: The mixture is allowed to warm to room temperature. The layers are separated in a separatory funnel, and the aqueous layer is extracted three times with dichloromethane.
-
Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude silyl enol ether adduct.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure cycloadduct.
-
(Optional) Hydrolysis: To obtain the corresponding cyclohexenone, the purified adduct can be dissolved in a mixture of acetone and 1M HCl and stirred at room temperature for 1 hour before standard workup.
Section 5: References
-
Hoyt, J. M., et al. (n.d.). Iron-Catalyzed Vinylsilane Dimerization and Cross-Cycloadditions with 1,3-Dienes: Probing the Origins of Chemo- and Regioselectivity. NIH.
-
Sadowski, Z., & Kącka-Zych, A. (2023). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. [Link]
-
Gelest, Inc. (2017). This compound, 95% Safety Data Sheet. [Link]
-
Krasinski, A., et al. (2002). Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles. PubMed. [Link]
-
Xin, Y., et al. (2025). Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction. PubMed. [Link]
-
Reddy, C. R., & Reddy, A. S. (2012). Chlorotrimethylsilane (TMSCl): an efficient silicon-based Lewis acid mediator in allylic alkylation using a diethylzinc reagent. RSC Publishing. [Link]
-
Nakamura, S., et al. (1998). The mechanism of [2 + 1] and [2 + 2] cycloaddition reactions of 1-phenylseleno-2-(trimethylsilyl)ethene: an isotopic labelling study. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Ohno, M., et al. (1986). ChemInform Abstract: Site Selective Cycloaddition Reaction of 1-Methoxy-1-trimethylsiloxy-1,3,5-hexatriene with Dienophile. Sci-Hub. [Link]
-
Edeleva, M. V., et al. (2021). The Kinetics of 1,3-Dipolar Cycloaddition of Vinyl Monomers to 2,2,5,5-Tetramethyl-3-imidazoline-3-oxides. PubMed. [Link]
-
Ciafardini, G., et al. (2017). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]
-
Bleith, T., et al. (2016). Radical Changes in Lewis Acid Catalysis: Matching Metal and Substrate. PubMed. [Link]
-
Nair, V., & Suja, T. D. (2007). Intramolecular 1,3-dipolar cycloaddition reactions in targeted syntheses. ResearchGate. [Link]
-
Ohno, M., et al. (1989). Formation of 2-[1-(Trimethylsilyl)alkylidene]-4-cyclopentene-1,3-dione from Lewis Acid-Catalyzed Reaction of Cyclobutenedione Monoacetal with Alkynylsilane. DOI. [Link]
-
Hughes, D. L., & Zhao, D. (2008). Endo selectivity in the (4+3) cycloaddition of oxidopyridinium ions. NSF Public Access Repository. [Link]
-
Dutkiewicz, M., et al. (2017). Highly stereoselective synthesis and application of functionalized tetravinylcyclotetrasiloxanes via catalytic reactions. ResearchGate. [Link]
-
Airgas. (2015). Trimethylsilane Safety Data Sheet. [Link]
-
Tufariello, J. J., & Tegeler, J. J. (1986). Cycloaddition of 2,3,4,5-tetrahydropyridine N-oxide to isobutyl vinyl ether and allyl alcohol; methyl 2-formylmethylpiperidine-1-carboxylate. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
García-García, P., et al. (2024). Hetero Diels–Alder Cycloaddition of Siloxy Vinylallenes—Synthesis of the Indolizidine Skeleton: Experimental and Computational Studies. MDPI. [Link]
-
Wang, S., et al. (2024). Synthesis of Functionalized (Poly)Siloxanes via Iron‐Catalyzed C–H Bond Alkylation with Polar Olefins. ResearchGate. [Link]
-
González, E., et al. (2023). Cycloadditions and Cyclization Reactions via Post-Synthetic Modification and/or One-Pot Methodologies for the Stabilization of Imine-Based Covalent Organic Frameworks. MDPI. [Link]
-
LibreTexts Chemistry. (2020). 16.6: The Diels-Alder (4 + 2) Cycloaddition Reaction. [Link]
-
Chem Player. (2016). Part 2: [4+2] Diels- Alder Cycloaddition Reaction Mechanism. YouTube. [Link]
-
Semantic Scholar. (2025). Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction. [Link]
-
Mathieu, B. (2000). The search for tolerant Lewis acid catalysts. Part 1: Chiral silicon Lewis acids derived from (-)-myrtenal. SciSpace. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. Chlorotrimethylsilane (TMSCl): an efficient silicon-based Lewis acid mediator in allylic alkylation using a diethylzinc reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Radical Changes in Lewis Acid Catalysis: Matching Metal and Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iron-Catalyzed Vinylsilane Dimerization and Cross-Cycloadditions with 1,3-Dienes: Probing the Origins of Chemo- and Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of [2 + 1] and [2 + 2] cycloaddition reactions of 1-phenylseleno-2-(trimethylsilyl)ethene: an isotopic labelling study [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 14. scispace.com [scispace.com]
- 15. gelest.com [gelest.com]
- 16. download.basf.com [download.basf.com]
- 17. airgas.com [airgas.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with (1-Methoxyvinyl)trimethylsilane
Welcome to the technical support center for (1-Methoxyvinyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the outcomes of reactions involving this versatile reagent. As a silyl enol ether, this compound is a cornerstone in modern organic synthesis, particularly for the construction of carbon-carbon bonds. However, its reactivity profile necessitates a nuanced understanding to achieve high yields and purity. This document provides in-depth troubleshooting guides and frequently asked questions to ensure your success.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues that may arise during your experiments with this compound, offering causative explanations and actionable solutions.
Problem 1: Low or No Product Yield in Mukaiyama-Type Reactions
You've set up a Lewis acid-catalyzed reaction with an aldehyde or ketone, but the reaction is sluggish, or the yield of the desired β-hydroxy carbonyl compound is disappointingly low.
This is a frequent challenge and can stem from several factors related to reagent quality, catalyst activity, or reaction conditions.
Potential Causes & Solutions:
-
Moisture Contamination: this compound and the Lewis acids typically employed are highly sensitive to moisture.[1] Trace amounts of water can hydrolyze the silyl enol ether back to the corresponding ketone and quench the Lewis acid, effectively halting the reaction.
-
Inactive Lewis Acid: The choice and activity of the Lewis acid are critical for promoting the Mukaiyama aldol addition.[3]
-
Solution:
-
Catalyst Selection: For many applications, titanium tetrachloride (TiCl₄) is a robust choice.[4] However, for more sensitive substrates, milder Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) may be more suitable.[5][6]
-
Catalyst Quality: Use a fresh bottle of the Lewis acid or one that has been properly stored. Many Lewis acids are liquids and can degrade upon exposure to air and moisture. Consider titrating the Lewis acid solution if its activity is in doubt.
-
-
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate and selectivity of the addition.
-
Solution: Most Mukaiyama aldol reactions are initiated at low temperatures (e.g., -78 °C) to control exothermicity and improve diastereoselectivity.[7] If the reaction is slow, a gradual warming to a higher temperature (e.g., -40 °C or 0 °C) may be necessary. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal temperature profile.
-
-
Steric Hindrance: Highly substituted aldehydes, ketones, or the silyl enol ether itself can slow down the reaction rate.
-
Solution: In cases of significant steric hindrance, you may need to employ more forceful conditions, such as a stronger Lewis acid or higher reaction temperatures. Alternatively, prolonged reaction times may be required.
-
Problem 2: Formation of Significant Side Products
Your reaction yields a mixture of products, complicating purification and reducing the yield of the desired compound.
The formation of byproducts is often indicative of competing reaction pathways or the degradation of starting materials or products.
Potential Causes & Solutions:
-
Silyl Acetal Formation: In the presence of an alcohol and an acid catalyst, aldehydes and ketones can form acetals. If your substrate contains a hydroxyl group, it may be competing with the silyl enol ether.
-
Solution: Protect any alcohol functionalities in your starting material before attempting the Mukaiyama aldol reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.
-
-
Desilylation of the Product: The initial product of the Mukaiyama aldol reaction is a silyl ether of the β-hydroxy carbonyl compound. This can be unstable, especially during aqueous work-up, leading to the desilylated product.
-
Solution: If the silylated intermediate is desired, a non-aqueous work-up is necessary. Quench the reaction with a hindered base (e.g., 2,6-lutidine or triethylamine) at low temperature before warming to room temperature.
-
-
Polymerization: this compound can undergo hazardous polymerization if heated under pressure above 120°C.[1] While unlikely under typical reaction conditions, localized heating can be an issue.
-
Solution: Ensure efficient stirring and temperature control, especially during the addition of reagents.
-
Problem 3: Difficulty in Product Purification
You've completed the reaction, but isolating the pure product via column chromatography is challenging due to co-eluting impurities.
Purification issues often arise from unreacted starting materials or byproducts with similar polarities to the desired product.
Potential Causes & Solutions:
-
Unreacted Aldehyde/Ketone: If the reaction did not go to completion, the starting carbonyl compound might be difficult to separate from the product.
-
Solution: Drive the reaction to completion by optimizing the conditions as described in Problem 1. A useful technique is to add a small amount of a scavenger resin that reacts with the unreacted aldehyde/ketone to facilitate its removal.
-
-
Siloxane Byproducts: Hydrolysis of trimethylsilyl-containing reagents can lead to the formation of hexamethyldisiloxane and other siloxane byproducts, which can complicate purification.
-
Solution: A careful aqueous work-up can help remove some of these byproducts. In some cases, a distillation or recrystallization of the product may be more effective than chromatography.
-
-
Choosing the Right Chromatographic Conditions:
-
Solution: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Staining with potassium permanganate can help visualize compounds that are not UV-active on a TLC plate.
-
Experimental Workflow: A Generalized Mukaiyama Aldol Protocol
This protocol provides a starting point for your experiments. Remember to adapt it based on your specific substrates and goals.
-
Preparation:
-
Dry all glassware in an oven at >110 °C for at least 4 hours and assemble while hot under a stream of inert gas (N₂ or Ar).
-
Use anhydrous solvents. Tetrahydrofuran (THF) or dichloromethane (DCM) are common choices.
-
-
Reaction Setup:
-
In a two or three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, dissolve the aldehyde or ketone (1.0 equiv) in the chosen anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Reagents:
-
Add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise to the stirred solution at -78 °C.
-
After stirring for 10-15 minutes, add this compound (1.2-1.5 equiv) dropwise. The rate of addition should be controlled to maintain the low temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. The reaction time can vary from 30 minutes to several hours.
-
-
Work-up:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, away from heat and sources of ignition.[1] Recommended storage temperature is typically 2-8°C.[8] Due to its moisture sensitivity, it is advisable to handle it in a glovebox or under a blanket of inert gas.
Q2: What is the typical shelf life of this compound?
A: The shelf life can vary depending on the supplier and storage conditions. It is a stable compound if stored correctly.[1] However, it is always best to check the manufacturer's expiry date and to visually inspect the reagent for any signs of decomposition (e.g., discoloration, presence of solid precipitates) before use.
Q3: Can I use this compound with substrates that have acidic protons?
A: Caution is advised. While the reaction is typically performed under Lewis acidic conditions, strong Brønsted acids can lead to unwanted side reactions, including the protonolysis of the silyl enol ether. If your substrate contains acidic protons (e.g., carboxylic acids, phenols), they should be protected prior to the reaction.
Q4: What is the mechanism of the Mukaiyama aldol reaction?
A: The Lewis acid coordinates to the carbonyl oxygen of the aldehyde or ketone, activating it towards nucleophilic attack. The silyl enol ether then attacks the activated carbonyl carbon, forming a new carbon-carbon bond. A subsequent work-up step removes the silyl group to yield the β-hydroxy carbonyl compound. The reaction is thought to proceed through an open transition state.[3]
Q5: Are there catalytic versions of the Mukaiyama aldol reaction?
A: Yes, significant research has been dedicated to developing catalytic versions of the Mukaiyama aldol reaction to reduce the amount of Lewis acid required. These often involve more sophisticated catalyst systems, including chiral Lewis acids for asymmetric synthesis.[9][10]
Data Summary: Lewis Acid Selection
The choice of Lewis acid can significantly impact the outcome of the reaction. The following table provides a general guide to some commonly used Lewis acids.
| Lewis Acid | Strength | Typical Reaction Temperature | Notes |
| TiCl₄ | Strong | -78 °C to 0 °C | Highly effective but can be harsh on sensitive substrates. Very moisture sensitive.[4] |
| BF₃·OEt₂ | Moderate | -78 °C to RT | A good general-purpose Lewis acid. Easier to handle than TiCl₄. |
| TMSOTf | Strong | -78 °C to 0 °C | A powerful catalyst, can also promote in situ formation of silyl enol ethers.[5][6] |
| SnCl₄ | Strong | -78 °C to 0 °C | Another effective Lewis acid, sometimes used to control stereoselectivity.[10] |
| ZnCl₂ | Mild | 0 °C to RT | A milder option for substrates that are sensitive to stronger Lewis acids. |
References
-
Gelest, Inc. (2017, January 30). This compound, 95% Safety Data Sheet. [Link]
-
Organic Chemistry Portal. Mukaiyama Aldol Addition. [Link]
-
Organic Syntheses. acetyltrimethylsilane. [Link]
-
National Center for Biotechnology Information. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PubMed Central. [Link]
- Google Patents. (n.d.).
-
Michigan State University Department of Chemistry. (n.d.). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. [Link]
-
University of Richmond Scholarship Repository. (n.d.). One-pot silyl ketene acetal-formation-Mukaiyama–Mannich additions to imines mediated by trimethylsilyl trifluoromethanesulfonate. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
ResearchGate. (n.d.). Transition of yields during the first optimization a) and second.... [Link]
-
ResearchGate. (n.d.). Reactions of Trimethylsiloxychlorosilanes (Me3SiO)RPhSiCl (R = H, Me, Et, iPr, iBu, Ph, Mes) with Lithium – Formation and Reactivity of Trimethylsiloxysilyllithiums. [Link]
-
John Wiley & Sons, Inc. (n.d.). Asymmetric Mukaiyama Aldol Reaction. [Link]
-
Michigan State University Department of Chemistry. (n.d.). TiCl,-Mediated Reactions of the Silyl Ketene Acetals Derived from Reaction N-Methylephedrine Esters. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
National Center for Biotechnology Information. (2018, March 15). Silyl Ketene Acetals/B(C6F5)3 Lewis Pair-Catalyzed Living Group Transfer Polymerization of Renewable Cyclic Acrylic Monomers. PubMed Central. [Link]
-
University of Richmond Scholarship Repository. (n.d.). One-Pot Enol Silane Formation-Mukaiyama Aldol Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. [Link]
-
Organic Syntheses. (n.d.). [-Spiro[4.5]decan-1-one, 4-methoxy- Organic Syntheses Procedure]. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
National Center for Biotechnology Information. (n.d.). (Methoxymethyl)trimethylsilane. PubChem. [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mukaiyama Aldol Addition [organic-chemistry.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. "One-Pot Enol Silane Formation-Mukaiyama Aldol Reactions: Crossed Aldeh" by C. Wade Downey, Grant J. Dixon et al. [scholarship.richmond.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | 79678-01-6 [m.chemicalbook.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: (1-Methoxyvinyl)trimethylsilane
Introduction: The Acyl Anion Equivalent
(1-Methoxyvinyl)trimethylsilane is a versatile silyl enol ether widely employed in organic synthesis as a masked acyl anion equivalent for the synthesis of methyl ketones.[1] Its utility stems from its role as a mild, stable nucleophile that can react with a variety of electrophiles, a characteristic feature of silyl enol ethers.[2][3] However, its unique structure and reactivity profile also make it susceptible to specific side reactions that can complicate syntheses and reduce yields. This guide provides field-proven insights into identifying, understanding, and mitigating these common issues.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: Proper storage is critical to maintaining the reagent's integrity. It is highly flammable and reacts with moisture.[4]
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[5] | Reduces vapor pressure and minimizes potential for thermally induced polymerization. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents hydrolysis from atmospheric moisture. The Si-O bond is susceptible to cleavage. |
| Container | Use a tightly sealed, septum-capped bottle. | Prevents ingress of air and moisture.[4] |
| Handling | Always handle under an inert atmosphere using dry glassware and syringes.[1] | Minimizes exposure to air and moisture, which are primary causes of decomposition. |
Q2: How can I check the purity of my this compound before use?
A2: The most common impurity is acetyltrimethylsilane, the product of hydrolysis. Purity can be assessed by:
-
Gas Chromatography (GC): This is the most effective method to quantify the purity and identify volatile impurities.
-
¹H NMR Spectroscopy: The vinyl protons of the starting material appear as distinct singlets around δ 4.1 and δ 4.4 ppm. The acetyl protons of the hydrolysis product will appear as a sharp singlet around δ 2.2 ppm.
Q3: Is this reagent compatible with protic solvents or acidic conditions?
A3: Absolutely not. This compound will rapidly hydrolyze in the presence of even mild acids or protic solvents like water and alcohols.[1][6] The reaction mechanism involves protonation of the double bond followed by attack of water and loss of the silyl group. This sensitivity is a key factor in many of the troubleshooting scenarios discussed below.
Troubleshooting Guide: From Unexpected Products to Failed Reactions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemistry of the side reactions.
Q4: My reaction yield is low, and I've isolated acetyltrimethylsilane and/or acetone from the reaction mixture. What went wrong?
A4: This is the most common failure mode and is almost always due to hydrolysis .
-
Probable Cause: The silyl enol ether has been exposed to a source of protons, typically water or acid. This can happen through wet solvents, atmospheric moisture, or acidic reagents/workup conditions. The initial product is acetyltrimethylsilane, which can be further hydrolyzed under acidic conditions to yield acetone and trimethylsilanol.[1]
-
Mechanism of Hydrolysis:
-
Protonation of the electron-rich double bond generates a resonance-stabilized carbocation.
-
Nucleophilic attack by water on the silicon atom or the carbocation leads to the cleavage of the Si-O bond.
-
Tautomerization of the resulting enol yields the methyl ketone product.
-
-
Troubleshooting & Solutions:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere.[1] Use freshly distilled, anhydrous solvents.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of nitrogen or argon.
-
Workup pH Control: During the workup, avoid strong acids. Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) for quenching, keeping the temperature low to minimize decomposition.[1][7]
-
Reagent Purity: Ensure that all other reagents, particularly Lewis acids, are anhydrous.
-
Diagram 1: Hydrolysis Side Reaction Pathway
Caption: Side reaction with strong bases like LDA.
Q6: My reaction with an aldehyde electrophile is sluggish and gives low conversion, even under anhydrous conditions. How can I improve this?
A6: this compound is a neutral, mild nucleophile. [2]Its reaction with many electrophiles, especially less reactive ones like ketones or some aldehydes, requires activation.
-
Probable Cause: The electrophile is not sufficiently reactive to engage with the mild silyl enol ether. The reaction requires catalysis to proceed at a reasonable rate.
-
Troubleshooting & Solutions:
-
Employ a Lewis Acid Catalyst: The classic approach is to use a stoichiometric or catalytic amount of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). [2]This coordinates to the electrophile (e.g., the aldehyde carbonyl), making it significantly more electrophilic and susceptible to nucleophilic attack. This is the basis of the Mukaiyama aldol addition.
-
Temperature Control: These Lewis acid-catalyzed reactions are often performed at low temperatures (e.g., -78 °C) to control selectivity and minimize side reactions.
-
Alternative Catalysts: For sensitive substrates, milder Lewis acids or other catalytic systems can be explored.
-
Diagram 3: Desired Catalyzed Reaction Pathway
Caption: General workflow for a successful reaction.
Key Experimental Protocols
Protocol 1: Purification by Distillation
If the purity of the reagent is questionable (e.g., due to prolonged storage), it can be purified by distillation. This procedure must be performed under an inert atmosphere to prevent decomposition.
-
Setup: Assemble a distillation apparatus that has been oven-dried and cooled under a stream of dry nitrogen.
-
Charge Flask: Charge the distillation flask with the this compound.
-
Distillation: Distill the liquid under a nitrogen atmosphere at atmospheric pressure.
-
Collection: Collect the fraction boiling at 102-104 °C . [1][5]5. Storage: Immediately transfer the distilled product to a clean, dry, septum-sealed flask under nitrogen and store at 2-8 °C.
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Reaction
This protocol provides a general framework for reacting this compound with an aldehyde.
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under vacuum and allow it to cool under a positive pressure of argon.
-
Solvent and Substrate: Add anhydrous dichloromethane (CH₂Cl₂) to the flask via syringe, followed by the aldehyde substrate.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., a 1 M solution of TiCl₄ in CH₂Cl₂) dropwise to the stirred solution.
-
Nucleophile Addition: After stirring for 10-15 minutes, add the this compound dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it at -78 °C by slowly adding a saturated aqueous solution of NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, extract the aqueous layer with CH₂Cl₂, combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
References
-
Wikipedia. Silyl enol ether. [Link]
-
Chan, T. H., & Pellon, P. (1989). Unprecedented route to enolates from silyl enol ethers and enol acetates: reaction with hard and soft electrophiles. Journal of the Chemical Society, Perkin Transactions 1, 2, 239-244. [Link]
-
Gelest, Inc. (2017). Safety Data Sheet: this compound, 95%. [Link]
-
Reinhold, U., & Reissig, H. U. (2001). Direct transformation of silyl enol ethers into functionalized allenes. Chemistry, 7(3), 573-84. [Link]
-
Godoy, A. A., et al. (2023). Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis. Chemical Science, 14(44), 12345–12353. [Link]
-
Biswas, T. (2022). Silyl enol ether: Preparation & application. YouTube. [Link]
-
Soderquist, J. A., & Hsu, G. J. H. (1984). Acetyltrimethylsilane. Organic Syntheses, 62, 18. [Link]
-
Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. [Link]
-
Wikipedia. Trimethylsilyl chloride. [Link]
- Google Patents.
-
Wang, D., et al. (2004). Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. Journal of Chromatography A, 1055(1-2), 169-176. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gelest.com [gelest.com]
- 5. This compound | 79678-01-6 [m.chemicalbook.com]
- 6. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Purification techniques for (1-Methoxyvinyl)trimethylsilane reaction products
An Application Scientist's Guide to Purifying Products from (1-Methoxyvinyl)trimethylsilane Reactions
Welcome to the Technical Support Center. This guide is designed for chemists and researchers utilizing this compound, a versatile silyl enol ether for nucleophilic acylation and other C-C bond-forming reactions. The purification of the resulting silylated products is often non-trivial due to their inherent sensitivity, particularly to hydrolysis.
As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges encountered during product isolation. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you may face at the bench.
Part 1: Troubleshooting Guide - Addressing Common Purification Failures
This section tackles specific problems observed during the work-up and purification of silyl enol ether products derived from this compound.
Question 1: My desired product is decomposing during the aqueous work-up. My NMR spectrum shows the formation of a ketone instead of my silyl enol ether. What is causing this and how can I prevent it?
Answer:
This is the most common failure mode when working with silyl enol ethers. The trimethylsilyl (TMS) group is highly susceptible to cleavage under acidic conditions, and even neutral water can cause slow hydrolysis.[1][2] The acidic environment protonates the enol ether double bond, initiating a rapid collapse to the more stable ketone and generating byproducts like trimethylsilanol, which dimerizes to hexamethyldisiloxane.
Causality: Standard aqueous quenches using ammonium chloride (NH₄Cl) are weakly acidic and can catalyze this decomposition. Even washing with deionized water can be problematic if the reaction mixture contains residual acidic reagents or byproducts.
Solutions:
-
Use a Basic Quench: The most reliable method is to quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][4] This ensures the medium remains neutral or slightly basic, protecting the TMS group.
-
Minimize Contact Time: Perform the extraction quickly. Do not let the biphasic mixture stir for extended periods.
-
Anhydrous Work-up: If your product is extremely sensitive or if downstream impurities are compatible, consider a non-aqueous work-up. This can involve filtering the reaction mixture through a pad of Celite or a neutral drying agent (like Na₂SO₄) and directly concentrating the filtrate for purification.[5]
Workflow: Choosing a Quenching Strategy
Caption: Decision tree for work-up of silyl enol ether products.
Question 2: My product streaks badly on a silica TLC plate, and I see a new, more polar spot appearing. Is flash chromatography on silica gel advisable?
Answer:
This observation is a strong indicator that your product is decomposing on the silica gel. Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups.[6] This acidic surface acts just like an acidic aqueous wash, catalyzing the hydrolysis of the silyl enol ether to the corresponding ketone.[7] Proceeding with standard flash chromatography will likely result in low or zero yield of your desired product.
Solutions:
-
Neutralized Silica Gel: Deactivate the silica by preparing a slurry with a solvent system containing a small amount of a tertiary amine base, typically ~0.1-1% triethylamine (Et₃N) in your eluent (e.g., Ethyl Acetate/Hexanes).[4] This neutralizes the acidic sites and significantly improves recovery. Always run a TLC using a plate pre-spotted with or developed in a solvent system containing Et₃N to validate this approach first.
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is a good alternative for purifying acid-sensitive compounds, especially basic ones.[8] However, it has different selectivity than silica, so you must re-develop your solvent system using alumina TLC plates.
-
Florisil®: This is a mild, neutral magnesium silicate that can be effective for separations where silica or alumina are too harsh.[8]
-
-
Avoid Chromatography: If the product is sufficiently volatile and thermally stable, distillation is a superior choice.
The Problem: Hydrolysis on Silica Gel Surface
Caption: Mechanism of silyl enol ether decomposition on silica gel.
Question 3: My product is a thermally sensitive, high-boiling oil. How can I purify it without decomposition?
Answer:
For non-volatile or thermally labile compounds where standard distillation is not feasible, flash chromatography on a deactivated stationary phase is the primary method. However, if the impurities are non-volatile and the product has some volatility, an excellent alternative is short-path distillation under high vacuum.
-
Kugelrohr (Bulb-to-Bulb) Distillation: This technique is ideal for purifying small to moderate quantities of compounds that are unstable to chromatography.[7][9] Because the distance between the heated flask and the collection flask is very short, the compound spends minimal time at high temperature, reducing the risk of decomposition. It is particularly effective for separating a volatile liquid product from non-volatile baseline impurities (e.g., salts, catalyst residues, polymer byproducts).
| Purification Method | Ideal For | Key Advantage | Major Risk |
| Flash Chromatography | Non-volatile or thermally sensitive products | High resolution for separating complex mixtures | Product decomposition on stationary phase |
| Fractional Distillation | Thermally stable liquids with different boiling points | Scalable, high purity for ideal mixtures | Thermal decomposition for sensitive compounds |
| Kugelrohr Distillation | Volatile products with non-volatile impurities | Minimizes thermal stress; avoids stationary phase | Not effective for separating compounds with close boiling points |
Part 2: FAQs - Best Practices & Protocols
Q: What is a reliable, step-by-step protocol for a non-acidic aqueous work-up?
A: Protocol 1: General Non-Acidic Aqueous Work-up
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction. Monitor for any gas evolution.
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers and wash them once with saturated aqueous NaCl (brine) to aid in drying.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator, keeping the bath temperature low (<40 °C) to prevent thermal degradation.
-
The resulting crude product is now ready for further purification.
Q: How do I prepare and run a column with neutralized silica gel?
A: Protocol 2: Flash Chromatography on Neutralized Silica Gel
-
Solvent Preparation: Prepare your chosen eluent (e.g., 10% Ethyl Acetate in Hexanes) and add 0.5-1% v/v triethylamine (Et₃N).
-
Slurry Packing: In a fume hood, measure the required amount of silica gel into a beaker. Add your Et₃N-containing eluent and create a uniform slurry.
-
Column Packing: Pour the slurry into your column and use pressure to pack the bed, ensuring no air bubbles are trapped.
-
Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the Et₃N-containing eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a less polar solvent like dichloromethane) and load it onto the column. Alternatively, perform a dry-loading by adsorbing the product onto a small amount of silica gel and loading the solid onto the column.
-
Elution: Run the column as usual, collecting fractions and analyzing by TLC.
Q: What key signals in ¹H and ¹³C NMR confirm the integrity of my silyl enol ether product?
A: The most definitive evidence is the presence of the trimethylsilyl group and the vinyl protons/carbons, coupled with the absence of a ketone carbonyl.
-
¹H NMR: Look for a sharp, large singlet at ~0.1-0.3 ppm, integrating to 9 protons, which is characteristic of the -Si(CH₃)₃ group.[9] You should also see signals in the vinyl region (typically 4.0-5.5 ppm), which will be absent in the corresponding ketone.
-
¹³C NMR: The presence of the TMS methyl carbons as a signal near 0 ppm is a key indicator.[9] Most importantly, you should see two signals in the olefinic region (e.g., 100-160 ppm) and a complete absence of a signal in the ketone carbonyl region (>190 ppm).
References
-
Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. (n.d.). National Institutes of Health. [Link]
-
This compound, 95% Safety Data Sheet. (2017). Gelest, Inc. [Link]
-
Silyl enol ether - Wikipedia. (n.d.). [Link]
-
Flash column on silyl enol ether : r/chemistry. (2015). Reddit. [Link]
-
Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. (2014). The Journal of Organic Chemistry. [Link]
-
What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques? (2015). ResearchGate. [Link]
-
Organic Syntheses Procedure. (n.d.). [Link]
-
Ozonolysis of silyl enol ethers. (n.d.). CORE. [Link]
-
acetyltrimethylsilane - Organic Syntheses Procedure. (n.d.). [Link]
-
Silyl enol ethers and related silyl ethers. (n.d.). ResearchGate. [Link]
-
Matsuo, I. Silyl enol ethers (including ketene silyl acetals) have proven to be extremely useful reagents in organic synthesis. (2016). [Link]
-
Product Subclass 16: Silyl Enol Ethers. (n.d.). Thieme E-Books. [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]
-
Understanding silica – why matching TLC and flash silica is important for good flash column chromatography. (2023). Biotage. [Link]
-
Synthesis of ketones by hydrolysis of enol ethers. (n.d.). Organic Chemistry Portal. [Link]
-
Flash Column Chromatography. (n.d.). University of Rochester. [Link]
-
Organic Syntheses Procedure. (n.d.). [Link]
Sources
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Ketone synthesis by hydrolysis of enol ethers [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Desilylation During Workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent the unintended cleavage of silyl ethers during experimental workups. As Senior Application Scientists, we understand that maintaining the integrity of protecting groups is paramount for the success of multi-step syntheses.
Troubleshooting Guide: Common Desilylation Scenarios
This section addresses specific issues you might encounter that lead to the cleavage of your silyl ether.
Issue 1: My silyl ether is being cleaved during the aqueous workup.
This is a frequent challenge, often stemming from the pH of the aqueous solution or prolonged contact time.
| Potential Cause | Recommended Solution | Explanation |
| The workup solution is too acidic or basic. | Neutralize the reaction mixture to a pH of approximately 7 before extraction. Use a buffered aqueous solution, such as saturated sodium bicarbonate (to quench acids) or ammonium chloride (to quench bases), for washing.[1][2] | The silicon-oxygen bond in silyl ethers is susceptible to hydrolysis under both acidic and basic conditions.[1][2] While bulkier silyl ethers are more stable, even robust groups can be cleaved if the pH is not carefully controlled. |
| Prolonged contact time with the aqueous phase. | Perform extractions and phase separations as quickly and efficiently as possible.[1][2] | The longer the exposure to aqueous conditions, even at a neutral pH, the higher the risk of hydrolysis.[2] Minimize the time the organic layer containing the silyl ether is in contact with the aqueous layer. |
| The silyl ether is inherently unstable to water (e.g., TMS). | For highly labile silyl ethers like trimethylsilyl (TMS), consider a non-aqueous workup if possible. Alternatively, switch to a more robust protecting group such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) for future experiments.[1] | TMS ethers are known to be highly labile and are often cleaved during aqueous workup or even chromatography on silica gel.[1] |
| In situ generation of acidic or basic species. | If your reaction generates acidic or basic byproducts, quench these within the reaction vessel before initiating the aqueous workup.[2] | Unintentional generation of acids or bases can significantly alter the pH of the workup environment, leading to unexpected desilylation. |
Issue 2: My silyl ether is degrading on a silica gel column.
The stationary phase in chromatography can also be a source of unwanted reactivity.
| Potential Cause | Recommended Solution | Explanation |
| Residual acidity of the silica gel. | Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) and then packing the column.[3] Alternatively, use pre-treated neutral silica gel or a different stationary phase like neutral alumina.[3] | Standard silica gel is slightly acidic and can catalyze the hydrolysis of silyl ethers, particularly more labile ones. |
| The eluent contains protic solvents. | Use a less polar, aprotic eluent system if possible. If a protic solvent like methanol is necessary, add a small amount of a base like triethylamine to the eluent to suppress degradation.[1] | Protic solvents can participate in the hydrolysis of the silyl ether on the acidic surface of the silica gel. |
| The compound is spending too much time on the column. | Optimize the chromatography conditions to allow for faster elution. This can be achieved by adjusting the eluent polarity or using a shorter column. | Prolonged exposure to the stationary phase increases the opportunity for degradation. |
Frequently Asked Questions (FAQs)
Q1: How does the structure of the silyl ether affect its stability?
The stability of a silyl ether is primarily determined by the steric bulk of the substituents on the silicon atom.[4][5] Larger, bulkier groups physically obstruct the approach of reagents like acids or fluoride ions that are required for cleavage.[4] This steric hindrance significantly slows down the rate of deprotection.
Relative Stability of Common Silyl Ethers:
The general order of stability for commonly used silyl ethers is a critical guide for selecting the appropriate protecting group.
| Silyl Ether | Abbreviation | Relative Stability to Acid | Relative Stability to Base |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
(Data sourced from multiple references)[5][6][7]
Q2: What is the mechanism of acid- and base-catalyzed desilylation?
Understanding the mechanism helps in predicting and preventing cleavage.
-
Acid-Catalyzed Cleavage : The reaction is initiated by protonation of the ether oxygen, making it a better leaving group. A nucleophile (often water from the workup) then attacks the silicon atom. This process is highly sensitive to steric hindrance around the silicon.
-
Base-Catalyzed Cleavage : A nucleophile (like hydroxide) directly attacks the silicon atom, forming a pentacoordinate intermediate, which then breaks down to release the alkoxide.
Diagram: Mechanisms of Desilylation
Caption: Mechanisms of acid- and base-catalyzed silyl ether cleavage.
Q3: Are there alternatives to aqueous workups?
Yes, for particularly sensitive compounds, non-aqueous workups can be employed. This might involve:
-
Direct Filtration: If the reaction byproducts are solid, they can sometimes be removed by filtration through a plug of Celite or silica gel.
-
Solvent Precipitation: Adding a solvent in which the desired product is soluble but the impurities are not can be an effective purification method.
-
Non-Aqueous Extraction: Using immiscible organic solvents to perform an extraction. For example, a hexane/acetonitrile partition can separate nonpolar compounds from more polar impurities.[8]
Q4: How can I choose the right silyl protecting group for my synthesis?
The selection of a silyl ether should be a strategic decision based on the planned synthetic route.
Diagram: Silyl Group Selection Workflow
Caption: Decision workflow for selecting an appropriate silyl protecting group.
Experimental Protocols
Here are detailed, step-by-step methodologies for key workflows aimed at preventing desilylation.
Protocol 1: Buffered Aqueous Workup
Objective: To quench a reaction and extract a silyl ether-protected compound while minimizing the risk of cleavage.
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath. This slows down any potential hydrolysis.
-
Quench and Neutralize: Slowly add a pre-chilled, saturated aqueous solution of either sodium bicarbonate (if the reaction is acidic) or ammonium chloride (if the reaction is basic) until the pH of the aqueous layer is ~7. Monitor with pH paper.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction quickly to minimize contact time.
-
Wash: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Neutralization of Silica Gel for Chromatography
Objective: To prepare a neutral silica gel column to prevent on-column desilylation.
-
Prepare the Slurry: In a fume hood, prepare the eluent for your chromatography. Add triethylamine to the eluent to a final concentration of 1% (v/v).
-
Pack the Column: Add the silica gel to the prepared eluent to form a slurry. Pack the column with this slurry as you normally would.
-
Equilibrate: Run several column volumes of the triethylamine-containing eluent through the column to ensure it is fully equilibrated and neutralized before loading your sample.
-
Chromatography: Load your sample and run the chromatography using the neutralized eluent system.
By implementing these strategies and understanding the principles of silyl ether stability, you can significantly reduce the incidence of unwanted desilylation during your workup and purification procedures, leading to higher yields and purer compounds.
References
- The Bedrock of Protection: A Technical Guide to Silyl Ether Stability in Organic Synthesis. Benchchem.
- Silyl ether. Wikipedia.
- Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. Benchchem.
- Silyl Protective Groups. Chem-Station Int. Ed.
- Silyl Groups. Gelest Technical Library.
- Technical Support Center: Prevention of Silyl Ether Degradation in Experiments. Benchchem.
- TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis.
- Technical Support Center: Strategies to Avoid Cleavage of Triethylsilyl (TES) Ethers During Workup. Benchchem.
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- Deprotection of Silyl Ethers. Gelest Technical Library.
- An In-depth Technical Guide to Silyl Protecting Groups in Carbohydrate Chemistry. Benchchem.
- Choosing the Right Silyl Protecting Group for Multistep Synthesis: Application Notes and Protocols. Benchchem.
- 16: Silylethers. Chemistry LibreTexts.
- Protecting Groups For Alcohols. Master Organic Chemistry.
- Alternatives to silica gel or alternative method of purification?. Reddit.
- Silyl-protective groups influencing the reactivity and selectivity in glycosylations. National Institutes of Health.
- Are there alternatives for silica for column chromatography?. ResearchGate.
- 17.8: Protection of Alcohols. Chemistry LibreTexts.
- What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?. ResearchGate.
- Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry.
- What's some fast ways to separate TMS trapped silly enol ether that's sensitive to silica column?. Reddit.
- Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal.
- cleavage of ethers with acid. YouTube.
- Acidic cleavage of ethers. Khan Academy.
- Ether cleavage. Wikipedia.
- dealing with emulsion formation during aqueous workup of silylation reactions. Benchchem.
- What Can I Use Instead of Silica Gel?. YouTube.
- Reactions and Mechanisms. Master Organic Chemistry.
- A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. ResearchGate.
- Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. ResearchGate.
- Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. MDPI.
- Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. SYNLETT.
- Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials. National Institutes of Health.
- Theory of Aqueous Workup. University of York.
- Troubleshooting: The Workup. University of Rochester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
Effect of solvent on (1-Methoxyvinyl)trimethylsilane reactivity
Welcome to the technical support center for (1-Methoxyvinyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile silyl enol ether. My objective is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, particularly concerning the profound impact of the solvent environment on reaction outcomes. Every piece of advice herein is grounded in established chemical principles to ensure the reliability and success of your experiments.
Introduction: The Dual Nature of the Solvent
This compound is a powerful nucleophile, serving as a robust acetone enolate equivalent in a variety of carbon-carbon bond-forming reactions, most notably in Lewis acid-catalyzed processes like Mukaiyama-aldol and Michael additions. However, its reactivity is not an intrinsic constant; it is exquisitely sensitive to its environment. The solvent is not a passive medium but an active participant that can dictate the reaction's speed, efficiency, and even its mechanistic pathway.
The choice of solvent presents a fundamental dichotomy:
-
Polarity vs. Donor Ability : As solvent polarity increases, the rate of reactions involving charged intermediates or transition states often increases.[1][2] However, many polar solvents are also Lewis basic (i.e., they have high donor ability). These solvents can coordinate with and sequester the Lewis acid catalyst, diminishing its activity.[1]
-
Solubility vs. Reactivity : While nonpolar solvents are less likely to interfere with the catalyst, they may fail to adequately dissolve reactants or stabilize key intermediates, leading to sluggish or incomplete reactions.[3]
This guide will help you navigate these competing factors to optimize your reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, with a focus on solvent-related causes and solutions.
Issue 1: Low or No Product Formation in a Lewis Acid-Catalyzed Reaction
-
Question: I am attempting a Mukaiyama-aldol reaction with an aldehyde, catalyzed by TiCl₄ in THF, but I am seeing only starting material after several hours. What is the likely cause?
-
Answer: The most probable cause is the choice of tetrahydrofuran (THF) as the solvent. THF is a coordinating solvent with a high donor ability. It can form a stable complex with the Lewis acid (e.g., TiCl₄), reducing its availability to activate the aldehyde electrophile.[1] This effectively halts the catalytic cycle. While polar solvents can be beneficial, strong donors often inhibit Lewis acid catalysis.
Troubleshooting Steps:
-
Change the Solvent: Switch to a non-coordinating or weakly coordinating solvent. Dichloromethane (DCM) is an excellent first choice as it provides sufficient polarity to dissolve most reactants without strongly binding to the Lewis acid. Other halogenated solvents or even non-polar options like toluene can also be effective, though solubility checks are recommended.[3]
-
Verify Reagent Purity: this compound is highly sensitive to moisture and will readily hydrolyze.[4] Ensure your solvent is anhydrous and that the reaction is performed under an inert atmosphere (Nitrogen or Argon). All glassware must be rigorously dried.[5]
-
Consider Catalyst Stoichiometry: If a weakly coordinating solvent is already in use, the issue might be an insufficient amount of Lewis acid to overcome trace impurities or achieve the necessary activation threshold. A slight increase in catalyst loading may be beneficial.
-
Issue 2: Formation of an Unexpected Side Product Incorporating the Solvent
-
Question: In my reaction of this compound with an electrophile in acetonitrile (MeCN) catalyzed by N-bromosuccinimide (NBS), I've isolated a product that appears to have incorporated a molecule of acetonitrile. Why did this happen?
-
Answer: You have likely observed a "solvent interception" or Ritter-type reaction.[6] In the presence of a strong electrophile or oxidant (like "Br⁺" from NBS), the silyl enol ether is activated, forming a transient cationic intermediate. Solvents like acetonitrile and THF are nucleophilic enough to attack this intermediate, competing with your intended nucleophile or subsequent reaction steps.[6][7] This leads to the formation of adducts where the solvent becomes part of the final product structure.[6]
Troubleshooting Steps:
-
Select a Non-Nucleophilic Solvent: The most direct solution is to use a solvent that is non-nucleophilic and will not participate in the reaction. Dichloromethane (DCM), chloroform, or toluene are excellent alternatives.
-
Lower the Reaction Temperature: Reducing the temperature can often slow down the rate of solvent interception relative to the desired reaction pathway, thereby improving selectivity for your target molecule.
-
Modify the Electrophile/Catalyst System: If solvent choice is limited, consider a less reactive electrophile or a milder Lewis acid that is less likely to generate a long-lived cationic intermediate susceptible to solvent attack.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is strict exclusion of water so critical when using this compound?
-
A1: this compound is a silyl enol ether. The silicon-oxygen bond is susceptible to cleavage by protic sources, especially water, in a process called hydrolysis or desilylation.[4] This reaction is often rapid and irreversible, consuming your starting material to produce acetone and trimethylsilanol. Any moisture in your solvent or glassware will quench the reagent, leading to failed reactions.[4][7]
-
-
Q2: What is the best "all-around" solvent to start with for optimizing a new reaction?
-
A2: For Lewis acid-catalyzed reactions, dichloromethane (DCM) is generally the recommended starting point. It offers a good balance of properties: it is polar enough to facilitate the dissolution of many organic compounds and stabilize polar intermediates, but it is a very weak Lewis base and is unlikely to coordinate with the catalyst. This provides a "clean" baseline from which to assess the reaction's viability before exploring other solvent systems.
-
-
Q3: How does solvent choice influence stereoselectivity?
-
A3: The solvent can have a profound impact on the three-dimensional arrangement of the transition state, which in turn controls stereoselectivity.
-
Coordinating Solvents (e.g., THF, ethers): These can interact with the Lewis acid and the reactants, often leading to a more dissociated or "open" transition state. This can decrease the facial selectivity of a nucleophilic attack.
-
Non-Coordinating Solvents (e.g., DCM, Toluene): These solvents promote a tighter, more organized "closed" transition state, where the geometry is more rigidly controlled by the catalyst and substrates. This often leads to higher levels of diastereoselectivity or enantioselectivity.
-
-
-
Q4: Can I use a solvent mixture?
-
A4: Yes, solvent mixtures can be a powerful tool. For example, if your starting material has poor solubility in DCM, you might use a DCM/toluene mixture to enhance solubility without introducing a strongly coordinating species. When using mixtures, it is important to remember that the solvent with the higher donor ability may preferentially coordinate to the catalyst, even if it is the minor component.
-
Data & Protocols
Solvent Selection Summary Table
The following table provides a comparative overview of common solvents used with this compound.
| Solvent | Dielectric Constant (ε at 20°C) | Donor Number (DN) | Recommended Use Cases | Potential Issues |
| Dichloromethane (DCM) | 9.1 | 1.2 | Excellent starting point for Lewis acid catalysis , general purpose. | Volatility; requires rigorous drying. |
| Acetonitrile (MeCN) | 37.5 | 14.1 | When higher polarity is needed; can promote S_N1-type pathways. | Solvent interception ; coordinates with Lewis acids.[6] |
| Tetrahydrofuran (THF) | 7.6 | 20.0 | Can improve solubility of certain substrates. | Strongly coordinates with Lewis acids , leading to inhibition; potential for solvent interception.[1][6] |
| Toluene | 2.4 | 0.1 | Reactions requiring non-polar, non-coordinating conditions. | Poor solubility for polar reactants; slower reaction rates.[3] |
| Diethyl Ether | 4.3 | 19.2 | Grignard-type reactions (if applicable). | Strongly coordinates with Lewis acids ; highly flammable. |
| Methanol / Water | 33.0 / 80.1 | ~19 / 18.0 | AVOID . | Rapidly hydrolyzes the silyl enol ether.[4][7] |
Visualizing Solvent Effects
This diagram outlines the critical steps for successfully setting up a reaction with moisture-sensitive reagents.
Caption: Standard workflow for moisture-sensitive reactions.
This diagram illustrates how a coordinating solvent can inhibit a Lewis acid-catalyzed reaction.
Caption: Competing pathways for a Lewis acid catalyst.
General Protocol: Lewis Acid-Catalyzed Addition to an Aldehyde
This protocol provides a starting point for the reaction of this compound with an aldehyde, using DCM as the solvent.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.5 equiv)
-
Lewis Acid (e.g., TiCl₄, 1.0 M in DCM, 1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Place a magnetic stir bar in a round-bottom flask equipped with a septum. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Addition of Reactants: Dissolve the aldehyde (1.0 equiv) in anhydrous DCM (to make a ~0.1 M solution) and transfer the solution to the reaction flask via syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Addition of Silane: Add this compound (1.5 equiv) dropwise via syringe.
-
Initiation: Slowly add the Lewis acid solution (1.1 equiv) dropwise over 5-10 minutes. A color change is often observed.
-
Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) or another suitable method.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NaHCO₃ solution while the flask is still at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add more DCM if necessary, and separate the layers. Wash the organic layer with brine, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
ResearchGate. Solvent Interception, Heterocyclization and Desilylation upon NBS-induced Sulfamidation of Trimethyl(vinyl)silane. Available from: [Link]
-
ResearchGate. Effects of Lewis acid and solvent. Available from: [Link]
-
Gelest, Inc. This compound, 95% Safety Data Sheet. Available from: [Link]
-
ResearchGate. Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. Available from: [Link]
-
PMC. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Available from: [Link]
-
ResearchGate. On the mechanism derived from kinetic solvent effects of Grignard reactions with silanes. Available from: [Link]
-
PMC. Some Aspects of the Chemistry of Alkynylsilanes. Available from: [Link]
-
ResearchGate. The potential of methylsiloxanes as solvents for synthetic chemistry applications. Available from: [Link]
-
American Chemical Society. New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. Available from: [Link]
-
Royal Society of Chemistry. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Available from: [Link]
-
ResearchGate. Effect of Interactions between Alkyl Chains and Solvent Structures on Lewis Acid Catalyzed Epoxidations. Available from: [Link]
-
arXiv.org. Solvent Effects on the Menshutkin Reaction. Available from: [Link]
-
PMC. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Available from: [Link]
Sources
Technical Support Center: Mastering the Handling of Silyl Enol Ethers
Welcome to the technical support center for silyl enol ethers. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but sensitive reagents. Here, you will find in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during their synthesis, purification, and use, with a primary focus on managing their inherent moisture sensitivity.
Introduction: The Challenge of Moisture Sensitivity
Silyl enol ethers are powerful nucleophiles and crucial intermediates in a vast array of organic transformations, including Mukaiyama aldol additions, Michael reactions, and C-C bond formations.[1][2] Their utility stems from their nature as stable, isolable enolate equivalents.[3] However, their greatest strength is intrinsically linked to their primary vulnerability: a high sensitivity to moisture.
The silicon-oxygen bond in silyl enol ethers is susceptible to hydrolysis, which cleaves the molecule to regenerate the parent carbonyl compound and form a silanol, which can then dimerize to a disiloxane.[1] This decomposition pathway is often catalyzed by trace amounts of acid or base, making meticulous experimental technique paramount for success. This guide provides practical, field-proven advice to help you navigate the intricacies of working with these sensitive yet indispensable synthetic tools.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems that may arise during your experiments with silyl enol ethers. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My silyl enol ether synthesis resulted in a low yield or failed completely. What went wrong?
Several factors can contribute to a low yield in silyl enol ether formation. The most common culprits are the presence of moisture, improper base selection or handling, and suboptimal reaction conditions.[4]
Possible Causes & Solutions:
-
Inadequate Drying of Glassware and Solvents: Silyl enol ethers are highly sensitive to water. Any residual moisture in your reaction setup can quench the enolate intermediate or hydrolyze the product.
-
Protocol: Ensure all glassware is rigorously dried before use. Flame-drying under vacuum or oven-drying at a minimum of 125°C overnight are effective methods.[5] Solvents must be anhydrous. For many applications, commercially available anhydrous solvents are sufficient, but for highly sensitive reactions, distillation from an appropriate drying agent is recommended.[6]
-
| Solvent | Recommended Drying Agent(s) |
| Tetrahydrofuran (THF) | Sodium/benzophenone ketyl |
| Diethyl Ether | Sodium/benzophenone ketyl |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) |
| Acetonitrile (MeCN) | Calcium hydride (CaH₂) |
| Toluene | Sodium |
-
Improper Base Handling: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used for kinetic enolate formation.[1] These bases are themselves moisture-sensitive and can degrade if not handled correctly under an inert atmosphere.
-
Best Practice: Use freshly prepared or recently titrated LDA. Handle all bases under an inert atmosphere of argon or nitrogen.
-
-
Incorrect Reaction Temperature: For the synthesis of kinetically controlled silyl enol ethers, maintaining a low temperature (e.g., -78 °C) is crucial to prevent equilibration to the more stable thermodynamic product.[1][4]
Caption: Troubleshooting workflow for low yield in silyl enol ether synthesis.
Q2: My purified silyl enol ether decomposed upon storage. How can I prevent this?
The stability of silyl enol ethers in storage is highly dependent on the steric bulk of the silyl group and the exclusion of atmospheric moisture.
Storage Recommendations:
-
Inert Atmosphere: Silyl enol ethers should always be stored under an inert atmosphere, such as argon or nitrogen.[7]
-
Anhydrous Conditions: Ensure the storage container is scrupulously dry. It is good practice to store them over a small amount of a non-reactive drying agent, such as anhydrous potassium carbonate, if compatible.
-
Cold Storage: Storing at low temperatures (-20 °C) can significantly slow down decomposition pathways.
-
Container Choice: Use a container with a secure, airtight seal, such as a Schlenk flask or a vial with a PTFE-lined cap sealed with Parafilm.
Q3: During aqueous workup of my reaction, my silyl enol ether seems to have hydrolyzed. How can I modify my procedure?
Aqueous workups are a common source of silyl enol ether decomposition due to the presence of both water and potentially acidic or basic conditions.
Alternative Workup Procedures:
-
Anhydrous Workup: If possible, opt for an anhydrous workup. This may involve filtering the reaction mixture through a pad of celite or silica gel under an inert atmosphere to remove solid byproducts.
-
Non-Aqueous Quenching: Quench the reaction with a non-aqueous reagent. For example, if a strong base like LDA was used, it can be quenched with a solution of a weak acid in a dry organic solvent.
-
Carefully Controlled Aqueous Quench: If an aqueous workup is unavoidable, use a pre-chilled, saturated, and weakly basic solution like sodium bicarbonate. Perform the extraction quickly and minimize contact time with the aqueous layer. Immediately dry the organic phase over a robust drying agent like anhydrous magnesium sulfate or sodium sulfate.
Q4: How can I confirm if my silyl enol ether has hydrolyzed?
Spectroscopic methods are the most definitive way to assess the purity of your silyl enol ether and detect hydrolysis.
Spectroscopic Signatures of Hydrolysis:
-
¹H NMR Spectroscopy: The most obvious sign of hydrolysis is the reappearance of the signals corresponding to the parent ketone or aldehyde. For example, the characteristic α-protons of a ketone will reappear. You may also see a broad singlet for the resulting silanol (R₃SiOH), although this can be difficult to observe.
-
IR Spectroscopy: Silyl enol ethers exhibit a characteristic C=C stretch typically in the range of 1660-1690 cm⁻¹.[8] Upon hydrolysis, this peak will disappear, and a strong C=O stretch for the parent carbonyl will appear, usually between 1700-1750 cm⁻¹.
-
TLC Analysis: Co-spot your sample with the starting carbonyl compound on a TLC plate. The appearance of a new spot with the same Rf as the starting material is a strong indication of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of silyl enol ether hydrolysis?
The hydrolysis of a silyl enol ether is typically initiated by protonation of the double bond at the α-carbon.[9][10] This is followed by the nucleophilic attack of water on the silicon atom, leading to the formation of the carbonyl compound and a silanol intermediate. The silanol can then undergo self-condensation to form a disiloxane.[1]
Sources
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of enol ethers Hydrolysis of enol ethers [almerja.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting low conversion in silyl enol ether reactions
Welcome to the Technical Support Center for silyl enol ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the formation of silyl enol ethers. As crucial intermediates in modern organic synthesis, their efficient and selective preparation is paramount. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome experimental hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no conversion of my starting ketone. What are the most likely causes?
Low conversion is one of the most common issues in silyl enol ether formation. The root cause often lies in the integrity of the reagents or the reaction environment. Let's break down the primary culprits.
A1: Common Causes & Corrective Actions for Low Conversion
-
Presence of Protic Impurities (Water): Enolates are highly basic intermediates that are readily quenched by even trace amounts of water or other protic sources (e.g., alcohols). This is the most frequent cause of reaction failure.
-
Causality: The enolate will preferentially abstract a proton from water rather than attack the silylating agent. This regenerates the starting ketone and consumes the base.
-
Troubleshooting Steps:
-
Glassware: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or by oven-drying at >120 °C for several hours and cooling in a desiccator or under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents like THF are hygroscopic and should be dried over a suitable agent (e.g., sodium/benzophenone) and distilled immediately before use.
-
Reagents: Ensure all reagents, including the starting ketone and any liquid bases like triethylamine, are anhydrous. Liquid reagents can be dried over molecular sieves (ensure compatibility). Solid reagents should be dried in a vacuum oven.[1]
-
-
-
Inactive or Degraded Base: The strength and activity of the base are critical for efficient deprotonation.
-
Causality: Strong bases like Lithium Diisopropylamide (LDA) are sensitive to air and moisture and can degrade upon improper storage or handling.[1] Weaker bases may not be strong enough to deprotonate less acidic ketones efficiently.
-
Troubleshooting Steps:
-
For Strong Bases (e.g., LDA): If preparing LDA in situ, ensure the n-butyllithium (n-BuLi) solution has been recently titrated to confirm its molarity. If using commercial LDA, purchase from a reputable supplier and handle it strictly under an inert atmosphere.
-
For Weaker Bases (e.g., Triethylamine): Distill triethylamine from a suitable drying agent like calcium hydride before use.
-
-
-
Insufficient Deprotonation Time or Incorrect Temperature: The formation of the enolate is not always instantaneous.
-
Causality: For kinetically controlled reactions at low temperatures (-78 °C), the deprotonation step requires a specific amount of time to proceed to completion before the silylating agent is added. For thermodynamically controlled reactions, insufficient time or low temperatures will prevent the system from reaching equilibrium.[2][3]
-
Troubleshooting Steps:
-
Kinetic Conditions: When using LDA at -78 °C, allow the ketone to stir with the base for 30-60 minutes before adding the silylating agent.
-
Thermodynamic Conditions: When using a weaker base like triethylamine, longer reaction times (several hours to overnight) and elevated temperatures (room temperature to reflux) may be necessary to favor the formation of the more stable thermodynamic enolate.[4][5]
-
-
-
Sub-optimal Silylating Agent: The reactivity of the silylating agent can significantly impact the trapping of the enolate.
-
Causality: Trimethylsilyl chloride (TMSCl) is the most common silylating agent, but for sluggish reactions or sterically hindered enolates, a more reactive agent may be required.[1][4]
-
Troubleshooting Steps:
-
Consider using trimethylsilyl trifluoromethanesulfonate (TMSOTf), which is a much more powerful electrophile than TMSCl and can accelerate the rate of silylation.[4][6]
-
For some protocols, adding sodium iodide (NaI) can be used to generate trimethylsilyl iodide in situ from TMSCl, which is a highly reactive silylating agent.[7]
-
-
Q2: My reaction is producing an undesired mixture of regioisomers. How can I improve the selectivity for the kinetic or thermodynamic silyl enol ether?
Controlling regioselectivity is fundamental to the utility of silyl enol ethers. The choice between the kinetic (less substituted) and thermodynamic (more substituted) product is almost entirely dictated by the reaction conditions.[2][4]
A2: Achieving Regiocontrol: Kinetic vs. Thermodynamic Conditions
The formation of the kinetic silyl enol ether is governed by the rate of proton abstraction, while the formation of the thermodynamic product relies on establishing an equilibrium that favors the most stable isomer.
| Feature | Kinetic Control | Thermodynamic Control |
| Product | Less substituted, less stable silyl enol ether | More substituted, more stable silyl enol ether |
| Base | Strong, sterically hindered, non-nucleophilic (e.g., LDA)[4] | Weaker, less hindered base (e.g., Triethylamine, NaH)[3][4] |
| Temperature | Low temperature (-78 °C)[3][4] | Higher temperature (0 °C to reflux)[2][3] |
| Solvent | Aprotic, weakly coordinating (e.g., THF) | Aprotic, can be more coordinating (e.g., DMF, Acetonitrile)[8] |
| Key Principle | Irreversible, rapid deprotonation of the most accessible proton. | Reversible deprotonation allowing equilibration to the most stable enolate. |
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Q3: My silyl enol ether appears to be hydrolyzing back to the ketone during workup or purification. How can I prevent this?
Silyl enol ethers are sensitive to acidic conditions and can hydrolyze back to the parent carbonyl compound.[4] Their stability varies, with more substituted ethers generally being more stable.
A3: Preventing Product Decomposition
-
Aqueous Workup:
-
Causality: Standard acidic or even neutral aqueous workups can provide the proton source needed for hydrolysis. The byproduct of silylation with TMSCl is HCl, which, if not neutralized, will catalyze decomposition.
-
Troubleshooting Steps:
-
Use a Mildly Basic Wash: Quench the reaction with a cold, weak base solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8).
-
Minimize Contact Time: Perform extractions quickly and at low temperatures to reduce the contact time between the silyl enol ether and the aqueous phase.
-
Triethylamine Hydrochloride: If using a base like triethylamine, the resulting ammonium salt (triethylamine hydrochloride) is acidic. It's often beneficial to filter this salt off before the aqueous workup if it precipitates. Anhydrous workups involving filtration through a pad of Celite or silica can sometimes be employed.
-
-
-
Purification:
-
Causality: Silica gel is acidic and can cause significant decomposition of silyl enol ethers during column chromatography.
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~1-2% v/v), before packing the column. Run the column with a solvent system containing a similar percentage of base.
-
Use Alternative Stationary Phases: Consider using neutral alumina or Florisil for chromatography if your compound is particularly sensitive.
-
Distillation: For volatile silyl enol ethers, purification by distillation under reduced pressure is often the best method to avoid decomposition.[9]
-
-
Experimental Protocols
Protocol 1: Synthesis of a Kinetically Controlled Silyl Enol Ether
This protocol details the formation of the kinetic silyl enol ether from 2-methylcyclohexanone using LDA, which selectively yields the less substituted product.[2][4]
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes, titrated
-
2-Methylcyclohexanone, anhydrous
-
Trimethylsilyl chloride (TMSCl), freshly distilled[10]
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Under a nitrogen atmosphere, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add 2-methylcyclohexanone (1.0 equivalent) dropwise to the LDA solution. Ensure the temperature remains at -78 °C. Stir the mixture for 45 minutes to ensure complete enolate formation.
-
Add TMSCl (1.2 equivalents) dropwise. A white precipitate of LiCl will form. Stir the reaction at -78 °C for 15 minutes, then allow it to warm to room temperature over 1 hour.
-
Quench the reaction by adding cold saturated NaHCO₃ solution.
-
Extract the product with pentane or hexanes. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product should be purified promptly by distillation or chromatography on triethylamine-treated silica gel.
Caption: Experimental workflow for kinetic silyl enol ether synthesis.
References
- Benchchem. (n.d.). Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation: A Comparative Guide.
-
Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting guide for enol ether synthesis.
- Rychnovsky, S. D., et al. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
Fleming, I. (n.d.). Silyl enol ethers and related silyl ethers. ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). Identifying and minimizing byproducts in silyl enol ether formation.
-
Chemeurope.com. (n.d.). Silyl enol ether. Retrieved from [Link]
- Thieme E-Books. (n.d.). Product Subclass 16: Silyl Enol Ethers.
- Benchchem. (n.d.).
-
Making Molecules. (2024). Lithium enolates & enolate equivalents. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
- National Institutes of Health. (n.d.). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione.
-
Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. Retrieved from [Link]
- University of Calgary. (n.d.). Kinetic vs.
-
ResearchGate. (2015). What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?. Retrieved from [Link]
- Organic Syntheses. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 5. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Identifying Byproducts in (1-Methoxyvinyl)trimethylsilane Reactions by NMR
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing (1-Methoxyvinyl)trimethylsilane. This guide is designed to provide expert, field-proven insights into the practical challenges encountered during its use, with a specific focus on identifying reaction byproducts through Nuclear Magnetic Resonance (NMR) spectroscopy. As a versatile enolate equivalent for reactions like the Mukaiyama aldol addition, understanding its reactivity and potential side reactions is critical for achieving high yields and purity.[1][2][3] This document provides a structured approach to troubleshooting common issues, ensuring the integrity and success of your synthetic endeavors.
Baseline NMR Characterization of this compound
Before initiating any reaction, it is imperative to verify the purity of the starting material. The presence of impurities can complicate reaction outcomes and subsequent NMR analysis. Below are the characteristic NMR signals for pure this compound.
| Compound | Type | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| This compound | TMS Group (-Si(CH₃)₃) | δ ~0.2 ppm (s, 9H) | δ ~-1.5 ppm |
| Methoxy Group (-OCH₃) | δ ~3.5 ppm (s, 3H) | δ ~58.0 ppm | |
| Vinylic Protons (=CH₂) | δ ~3.9 ppm (d, 1H), δ ~4.2 ppm (d, 1H) | δ ~85.0 ppm | |
| Quaternary Carbon (=C<) | - | δ ~160.0 ppm |
Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and instrument calibration.
Troubleshooting Guide: Interpreting Unexpected NMR Signals
This section addresses specific, frequently observed byproduct signals in reaction mixtures involving this compound.
Q: My ¹H NMR spectrum shows a sharp singlet around δ 2.1-2.2 ppm that doesn't correspond to my product. What is it?
A: This signal is almost certainly Methoxyacetone .
Causality: Methoxyacetone is the ketone product formed upon the hydrolysis of this compound.[4][5] Silyl enol ethers are sensitive to moisture and acidic conditions. Even trace amounts of water in your reaction solvent, on your glassware, or from atmospheric exposure during reagent transfer can lead to this hydrolysis. The reaction proceeds via protonation of the vinyl ether double bond, followed by the attack of water on the silicon atom.[5]
Confirmation: To confirm its presence, look for the other characteristic signals of methoxyacetone in both ¹H and ¹³C NMR spectra.
| Byproduct | Type | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Methoxyacetone | Acetyl Group (-COCH₃) | δ ~2.15 ppm (s, 3H)[6] | δ ~27.0 ppm |
| Methoxy Group (-OCH₃) | δ ~3.42 ppm (s, 3H)[6] | δ ~59.0 ppm | |
| Methylene Group (-CH₂-) | δ ~4.03 ppm (s, 2H)[6] | δ ~78.0 ppm | |
| Carbonyl Carbon (>C=O) | - | δ ~207.0 ppm |
Q: I'm observing a sharp singlet near δ 0.1 ppm and sometimes a broad, exchangeable singlet between δ 0.5-2.0 ppm. What are these silicon-containing byproducts?
A: These signals correspond to Hexamethyldisiloxane (HMDSO) and Trimethylsilanol (TMSOH) , respectively.
Causality: Trimethylsilanol is the initial silicon-containing byproduct of the hydrolysis of any trimethylsilyl-protected compound, including this compound.[4] TMSOH is a volatile alcohol, and its hydroxyl proton signal is often broad due to chemical exchange with other protic species (like trace water) in the sample.
TMSOH can readily undergo self-condensation, especially under acidic or basic conditions, or upon heating, to form the more stable Hexamethyldisiloxane (HMDSO) and water.[4] HMDSO is a very common byproduct in reactions involving TMS-reagents and is characterized by a sharp singlet for its 18 equivalent protons.
Confirmation: The presence of these byproducts confirms that a hydrolysis event has occurred.
| Byproduct | Type | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Trimethylsilanol (TMSOH) | TMS Group (-Si(CH₃)₃) | δ ~0.1-0.2 ppm (s, 9H) | δ ~1.0 ppm |
| Hydroxyl Proton (-OH) | δ ~0.5-2.0 ppm (br s, 1H, variable) | - | |
| Hexamethyldisiloxane (HMDSO) | TMS Groups (-Si(CH₃)₃) | δ ~0.07 ppm (s, 18H)[7] | δ ~2.0 ppm |
Frequently Asked Questions (FAQs)
Q: What are the best practices to minimize the formation of hydrolysis byproducts?
A: Preventing premature hydrolysis is key to a successful reaction. Implement a rigorous anhydrous protocol:
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator or under an inert atmosphere.
-
Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) or use anhydrous solvents from a solvent purification system.[8]
-
Reagents: Use freshly opened bottles of reagents. If using aldehydes as electrophiles, they should be distilled immediately before use to remove water and acidic impurities.
-
Atmosphere: Conduct the entire experiment, including reagent transfers, under a positive pressure of an inert atmosphere like Argon or Nitrogen.
Q: Can I monitor the progress of my Mukaiyama aldol reaction using NMR?
A: Yes, NMR is an excellent tool for reaction monitoring.[9][10] You can take small aliquots from the reaction mixture at different time points, quench them appropriately (e.g., with a saturated solution of NaHCO₃), extract the organic components, and quickly acquire a ¹H NMR spectrum. By monitoring the disappearance of the vinylic proton signals of this compound and the appearance of the characteristic signals of your aldol adduct, you can effectively track the reaction's progress.
Q: Besides hydrolysis, are there other common side reactions?
A: Yes, depending on the reaction conditions. In Lewis acid-catalyzed reactions, if the temperature is not carefully controlled or if a strong Lewis acid is used, side reactions such as polymerization of the silyl enol ether or decomposition of the product can occur.[11] For reactions involving unsymmetrical ketones, the formation of regioisomeric silyl enol ethers (kinetic vs. thermodynamic) during synthesis can also lead to a mixture of products.[4]
Visualization of Reaction & Byproduct Pathways
The following diagram illustrates the desired reaction pathway for a Mukaiyama aldol addition and the competing hydrolysis pathway that leads to common byproducts.
Caption: Desired reaction versus byproduct formation.
Protocol: Mukaiyama Aldol Addition with In-Process Monitoring
This protocol provides a self-validating workflow for the reaction of this compound with benzaldehyde, incorporating steps to minimize byproduct formation.
1. Preparation (Anhydrous Conditions):
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under high vacuum. Allow it to cool to room temperature under a positive pressure of Argon.
-
Through the septum, add anhydrous dichloromethane (CH₂Cl₂, 10 mL) via a syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
2. Reaction Setup:
-
To the cooled solution, add freshly distilled benzaldehyde (0.50 g, 4.7 mmol) via syringe.
-
Slowly add titanium tetrachloride (TiCl₄, 1.0 M in CH₂Cl₂, 5.2 mL, 5.2 mmol) dropwise over 5 minutes. The solution should turn yellow-orange. Stir for 10 minutes.
-
Add this compound (0.74 g, 5.7 mmol) dropwise over 5 minutes.
3. Reaction and Monitoring:
-
Stir the reaction at -78 °C.
-
After 1 hour, carefully withdraw a ~0.1 mL aliquot via syringe and quench it into a vial containing saturated aqueous NaHCO₃ solution (1 mL) and CH₂Cl₂ (1 mL). Shake well, separate the organic layer, dry it over anhydrous Na₂SO₄, and prepare an NMR sample to check for the conversion of starting materials.
-
Continue stirring for an additional 2-3 hours or until NMR analysis shows complete consumption of the benzaldehyde.
4. Workup and Purification:
-
Pour the cold reaction mixture into a separatory funnel containing 20 mL of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired β-hydroxy ketone. An NMR of the final product should be free of methoxyacetone, TMSOH, or HMDSO signals.
References
-
Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(20), 7517–7521. Retrieved from [Link]
-
Organic Syntheses. (n.d.). acetyltrimethylsilane. Retrieved from [Link]
-
ResearchGate. (n.d.). Monitoring reaction progress and silyl enol intermediate by ¹H NMR.... Retrieved from [Link]
-
SpectraBase. (n.d.). Trimethylsilanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra indicate change in chemical shift of methoxy group.... Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and Characterization of Silyl Enol Ether Intermediates.... Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Retrieved from [Link]
-
PubChem. (n.d.). Trimethylsilanol. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Supplementary Information Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid cataly. Retrieved from [Link]
- Google Patents. (n.d.). CN104136447B - The purification process of trimethyl silane.
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis of enol ethers. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Experimental. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Asymmetric Mukaiyama Aldol Reaction. Retrieved from [Link]
-
Oxford University Press. (n.d.). Reactions of enol ethers Hydrolysis of enol ethers. Retrieved from [Link]
-
Pharmaceutical Technology. (2007). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]
Sources
- 1. Mukaiyama Aldol Addition [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Mukaiyama Aldol Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 5. Reactions of enol ethers Hydrolysis of enol ethers [almerja.com]
- 6. Methoxyacetone(5878-19-3) 1H NMR [m.chemicalbook.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Diastereoselectivity in Mukaiyama Aldol Additions
Welcome to the technical support center for the Mukaiyama aldol addition. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to optimize the diastereoselectivity of this powerful carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic principles and supported by key literature.
Introduction to Diastereoselectivity in the Mukaiyama Aldol Addition
The Mukaiyama aldol addition is a cornerstone of modern organic synthesis, enabling the formation of β-hydroxy carbonyl compounds through the Lewis acid-catalyzed reaction of a silyl enol ether with an aldehyde or ketone.[1][2][3][4] A critical challenge in this reaction is controlling the relative stereochemistry of the two newly formed stereocenters, a property known as diastereoselectivity.[5] Achieving high diastereoselectivity is paramount in the synthesis of complex molecules such as polyketides, macrolides, and alkaloids, where biological activity is often dictated by precise stereochemical arrangements.[1][4]
This guide will help you navigate the key variables that influence diastereoselectivity, providing actionable solutions to common experimental hurdles.
Troubleshooting Guide: Improving Poor Diastereoselectivity
This section addresses specific problems you might encounter during your experiments, offering explanations and concrete steps for optimization.
Question 1: My reaction is giving a nearly 1:1 mixture of syn and anti diastereomers. How can I favor one over the other?
Underlying Principle: The diastereochemical outcome of the Mukaiyama aldol addition is determined by the geometry of the transition state.[6] The reaction typically proceeds through an open, acyclic transition state, and its preferred conformation is influenced by a delicate balance of steric and electronic factors.[6][7] The choice of Lewis acid, solvent, temperature, and the steric properties of your substrates all play a crucial role in biasing the reaction toward either the syn or anti product.
Troubleshooting Steps:
-
Re-evaluate Your Lewis Acid: The nature of the Lewis acid is arguably the most critical factor.
-
For syn-selectivity: Chelating Lewis acids like TiCl₄ or SnCl₄ often favor the syn product by organizing the aldehyde and silyl enol ether in a more rigid, chair-like transition state.[8]
-
For anti-selectivity: Non-chelating Lewis acids, such as BF₃·OEt₂, tend to favor an open, extended transition state that leads to the anti product.[8] In some cases, switching to a trityl-based catalyst like Ph₃CPF₆ can dramatically improve anti-selectivity compared to BF₃·OEt₂.[2]
-
-
Modify the Reaction Temperature: Lowering the reaction temperature (e.g., from -20 °C to -78 °C) generally increases diastereoselectivity.[1][2] At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant, allowing the reaction to proceed preferentially through the lower-energy pathway.
-
Change the Solvent: The polarity and coordinating ability of the solvent can influence the effective Lewis acidity of the catalyst and the conformation of the transition state.
-
Non-polar solvents like dichloromethane (DCM) or toluene are common choices.[2][9] Toluene, in particular, can enhance selectivity in some cases due to electrostatic effects.[9]
-
Highly coordinating solvents can compete with the carbonyl substrate for binding to the Lewis acid, potentially reducing both reactivity and selectivity.
-
-
Consider Substrate Modifications: The steric bulk of the substituents on both the silyl enol ether and the aldehyde can have a profound impact.
-
Silyl Group: Increasing the size of the silyl group (e.g., from TMS to TBS or TIPS) can introduce significant steric hindrance that favors a specific transition state geometry.
-
Enolate Geometry: The geometry of the silyl enol ether (E vs. Z) can influence the diastereomeric outcome, although this is often less predictable than in traditional enolate chemistry due to the acyclic nature of the transition state.[5][6]
-
Question 2: I'm using a chiral aldehyde, but the substrate-controlled diastereoselectivity is low. What's going wrong?
Underlying Principle: When a chiral aldehyde is used, its inherent facial bias should direct the incoming nucleophile to one face of the carbonyl, a phenomenon known as 1,2- or 1,3-asymmetric induction.[5] This control can be either reinforced or opposed by the Lewis acid. Chelation control is a powerful tool in this context.
Troubleshooting Steps:
-
Assess Chelation Potential: If your chiral aldehyde possesses a chelating group (e.g., an α- or β-alkoxy or amino group), using a strongly chelating Lewis acid like TiCl₄, SnCl₄, or MgBr₂ can lock the conformation of the aldehyde and lead to high diastereoselectivity.[5][8] The Lewis acid coordinates to both the carbonyl oxygen and the heteroatom of the chelating group, creating a rigid cyclic intermediate that exposes only one face of the carbonyl to the nucleophile.[8]
-
Switch to a Non-Chelating Lewis Acid: If the desired diastereomer arises from a non-chelation-controlled pathway (often predicted by the Felkin-Anh model), a non-chelating Lewis acid like BF₃·OEt₂ is the appropriate choice.[8] This will prevent the formation of a rigid chelate and allow the reaction to proceed through a transition state governed by steric and electronic factors.[8]
Data Presentation: Lewis Acid Effects on Diastereoselectivity
| Lewis Acid | Typical Diastereoselectivity | Mechanistic Rationale | Reference |
| TiCl₄ | syn | Strong chelation, favors closed transition state | [8] |
| SnCl₄ | syn | Strong chelation, favors closed transition state | [8] |
| BF₃·OEt₂ | anti | Non-chelating, favors open transition state | [2][8] |
| Ph₃CPF₆ | anti | Non-chelating, can be superior to BF₃·OEt₂ | [2] |
Question 3: My reaction is sluggish and gives low yields along with poor diastereoselectivity. How can I improve reactivity without sacrificing selectivity?
Underlying Principle: Poor reactivity can stem from several factors, including an insufficiently activated aldehyde, a stable silyl enol ether, or catalyst inhibition. Often, the conditions required for high reactivity can be at odds with those for high selectivity.
Troubleshooting Steps:
-
Increase Lewis Acid Stoichiometry: While catalytic amounts of Lewis acid are often desired, some systems require stoichiometric amounts for efficient activation of the carbonyl component.[8] Carefully screen the loading of the Lewis acid to find the optimal balance.
-
Consider a More Reactive Silyl Enol Ether: Silyl ketene acetals are generally more reactive than silyl enol ethers derived from ketones.[5] If your substrate allows, using a more nucleophilic enolsilane can improve reaction rates.
-
Use of Additives: In some catalytic systems, additives can enhance reactivity or turnover. For example, in certain vinylogous Mukaiyama aldol reactions, B(OMe)₃ has been shown to have a beneficial, though not fully understood, effect on the reaction.[10]
-
Aqueous Systems (with caution): While seemingly counterintuitive due to the water-lability of silyl enol ethers and Lewis acids, specialized aqueous systems using water-compatible Lewis acids (e.g., lanthanide triflates) and surfactants have been developed.[11] These systems can sometimes lead to rate enhancements.[11] However, this is an advanced technique and may not be suitable for all substrates.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Mukaiyama aldol addition?
The reaction is initiated by the activation of the aldehyde or ketone by a Lewis acid, which increases the electrophilicity of the carbonyl carbon.[2] The silyl enol ether, acting as a nucleophile, then attacks the activated carbonyl. This is followed by the transfer of the silyl group to the newly formed alkoxide, generating a silyl-protected β-hydroxy carbonyl compound. A subsequent aqueous workup cleaves the silyl ether to yield the final aldol product.[2]
Q2: Does the geometry (E or Z) of the silyl enol ether dictate the syn/anti outcome?
Unlike traditional metal enolate aldol reactions that proceed through rigid, cyclic Zimmerman-Traxler transition states, the Mukaiyama aldol addition typically involves a more flexible, open transition state.[7] As a result, the correlation between the silyl enol ether geometry and the product diastereoselectivity is often weak or non-existent.[5] The stereochemical outcome is more heavily influenced by the choice of Lewis acid and the steric interactions between the substituents on the aldehyde and the enolate in the transition state.[6]
Q3: Can I run this reaction under catalytic conditions?
Yes, a major advantage of the Mukaiyama aldol addition is the potential for catalysis.[8] Chiral Lewis acids, in particular, have been developed to achieve catalytic, enantioselective versions of this reaction.[8][11] However, achieving high turnover and selectivity can be challenging and is highly dependent on the specific catalyst, substrates, and reaction conditions.
Q4: My substrates are sensitive to strong Lewis acids. Are there milder alternatives?
Yes, if your substrates are prone to decomposition with strong Lewis acids like TiCl₄, you can explore milder options. Lewis bases, such as certain phosphoramides, can also catalyze the reaction by activating the silyl enol ether.[12] Additionally, some reactions can be promoted by TMSOTf, which is a powerful silylating agent and can facilitate the reaction under relatively mild conditions.[13]
Experimental Protocols
Protocol 1: General Procedure for a TiCl₄-Mediated syn-Selective Mukaiyama Aldol Addition
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) to a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add TiCl₄ (1.1 equiv) dropwise to the stirred solution. A color change is typically observed. Stir for 10-15 minutes.
-
Silyl Enol Ether Addition: Add a solution of the silyl enol ether (1.2 equiv) in anhydrous DCM dropwise over several minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired β-hydroxy carbonyl compound.
Visualizing Reaction Control
Diagram 1: Chelation vs. Non-Chelation Control
This diagram illustrates how the choice of Lewis acid dictates the conformational control of a chiral α-alkoxy aldehyde, leading to different diastereomeric products.
Caption: Logical workflow for achieving diastereoselectivity via Lewis acid choice.
References
-
Mukaiyama Aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. Available at: [Link]
-
Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Department of Chemistry. Available at: [Link]
-
Asymmetric Mukaiyama Aldol Reaction. Thieme Chemistry. Available at: [Link]
-
Mukaiyama Aldol Reactions in Aqueous Media. PubMed Central, National Institutes of Health. Available at: [Link]
-
Stereoselective Acetate Aldol Reactions. Wiley-VCH. Available at: [Link]
-
Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances. PubMed Central, National Institutes of Health. Available at: [Link]
-
Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. PubMed Central, National Institutes of Health. Available at: [Link]
-
Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. ResearchGate. Available at: [Link]
-
Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Publishing. Available at: [Link]
-
Mukaiyama Aldol Addition. Organic Chemistry Portal. Available at: [Link]
-
Mukaiyama aldol addition. Wikipedia. Available at: [Link]
-
Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Publishing. Available at: [Link]
-
A Catalytic Asymmetric Vinylogous Mukaiyama Aldol Reaction. ResearchGate. Available at: [Link]
Sources
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
- 11. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mukaiyama Aldol Addition [organic-chemistry.org]
Technical Support Center: Optimizing Reactions with (1-Methoxyvinyl)trimethylsilane
Welcome to the technical support center for (1-Methoxyvinyl)trimethylsilane, a versatile silyl enol ether widely utilized in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during experimentation.
Section 1: Catalyst Selection and Core Principles
Q1: What are the primary classes of catalysts used for reactions involving this compound, and what is the fundamental principle of their function?
This compound is a silyl enol ether, a class of compounds that serve as nucleophilic partners in a variety of carbon-carbon bond-forming reactions.[1][2] The choice of catalyst is paramount and is primarily dictated by the electrophilic partner in the reaction. The most common catalysts are Lewis acids.
The fundamental role of a Lewis acid catalyst in these reactions is to activate the electrophile, typically a carbonyl compound (like an aldehyde or ketone), by coordinating to its oxygen atom. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the silyl enol ether.[3] This process is the cornerstone of the renowned Mukaiyama aldol reaction.[1][4]
Common Lewis acid catalysts include:
-
Titanium-based: Titanium tetrachloride (TiCl₄) is a powerful and frequently used Lewis acid for these reactions.[3][5]
-
Boron-based: Boron trifluoride etherate (BF₃·OEt₂) is another effective catalyst.
-
Tin-based: Tin(IV) chloride (SnCl₄) and tin(II) triflate (Sn(OTf)₂) are also employed.
-
Zinc-based: Zinc chloride (ZnCl₂) can be used, often in milder protocols.[6]
-
Silyl-based: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a highly effective catalyst, acting as a strong silylating agent.[4][7]
Q2: How does the choice of Lewis acid impact the stereochemical outcome of the reaction, for instance, in a Mukaiyama aldol addition?
The stereoselectivity (i.e., the preferential formation of one stereoisomer over another) of reactions like the Mukaiyama aldol addition is profoundly influenced by the Lewis acid catalyst. The reaction can proceed through either an open or a closed transition state, and the nature of the Lewis acid, along with the substrates and reaction conditions, dictates which pathway is favored.[4]
For instance, the syn/anti ratio of the aldol product can be tuned by selecting the appropriate Lewis acid. While many catalysts favor the formation of syn-aldol adducts, specific catalyst systems have been developed to selectively produce the anti-aldol products.[1] Chiral Lewis acids are also extensively used to achieve enantioselective transformations, which are critical in the synthesis of pharmaceuticals.
Q3: Beyond Lewis acids, are there other catalytic systems for this compound reactions?
Yes, while less common for this specific silyl enol ether, other catalytic systems can be employed for related transformations:
-
Lewis Base Catalysis: In some instances, Lewis bases can catalyze reactions of silyl enol ethers. These catalysts, such as phosphoramides, activate the silyl enol ether rather than the electrophile.[4]
-
Transition Metal Catalysis: Transition metals like copper(I) iodide (CuI) have been shown to be effective catalysts for Mukaiyama aldol reactions. Palladium and rhodium catalysts are also used in other transformations of silyl enol ethers.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound in a practical, question-and-answer format.
Q4: My reaction is sluggish, or I'm observing a low yield of the desired product. What are the potential causes and solutions?
Several factors can contribute to low reactivity. A systematic troubleshooting approach is recommended.
Troubleshooting Workflow for Low Reactivity
Caption: Troubleshooting workflow for low reaction yield.
Detailed Explanations:
-
Reagent Purity: this compound can degrade over time. Ensure it is fresh or has been properly stored. Similarly, the aldehyde or ketone electrophile should be pure, as impurities can inhibit the catalyst.
-
Anhydrous Conditions: Silyl enol ethers and many Lewis acid catalysts are highly sensitive to moisture.[7] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Even trace amounts of water can hydrolyze the silyl enol ether back to the corresponding ketone and quench the Lewis acid.[6]
-
Catalyst Activity: Lewis acids can be deactivated by exposure to air and moisture. Use a freshly opened bottle or purify the catalyst before use.
-
Reaction Temperature: Many Mukaiyama aldol reactions are performed at low temperatures (e.g., -78 °C) to enhance selectivity.[3] However, if the reaction is too slow, a gradual increase in temperature may be necessary.
-
Catalyst Choice: If a milder Lewis acid (e.g., ZnCl₂) is not effective, switching to a stronger one like TiCl₄ or TMSOTf may be required.[7]
Q5: I am observing the formation of significant side products. What are the most common side reactions and how can I mitigate them?
Side product formation often points to issues with reaction conditions or the stability of the reactants and products.
Common Side Reactions and Mitigation Strategies
| Side Product | Probable Cause | Recommended Solution |
| Self-condensation of the electrophile | The electrophile (aldehyde/ketone) is reacting with itself. | This is more common under basic conditions but can occur with some Lewis acids. Consider a slower addition of the electrophile to the reaction mixture containing the catalyst and silyl enol ether. |
| Polymerization | The product aldehyde can sometimes react further with the silyl enol ether, leading to oligomers or polymers.[8] | Use a bulky silyl enol ether if possible. Running the reaction at a lower temperature and for a shorter duration can also help. |
| Desilylated starting material | The trimethylsilyl (TMS) group is being cleaved from the enol ether before it can react. | This is often due to acidic impurities or moisture. Ensure rigorous anhydrous conditions and use purified reagents. |
Q6: My reaction is not stereoselective, or I am getting the wrong stereoisomer. How can I improve the stereochemical control?
Achieving high stereoselectivity is a common challenge and often requires careful optimization.
Factors Influencing Stereoselectivity
| Factor | Impact on Stereochemistry | Optimization Strategy |
| Lewis Acid Catalyst | The size and nature of the Lewis acid influence the geometry of the transition state.[4] | Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂). For enantioselectivity, a chiral Lewis acid is necessary. |
| Solvent | The polarity and coordinating ability of the solvent can affect the transition state assembly. | Test different anhydrous solvents, such as dichloromethane (CH₂Cl₂), toluene, or acetonitrile. |
| Temperature | Lower temperatures generally lead to higher stereoselectivity by favoring the transition state with the lowest activation energy. | Run the reaction at the lowest practical temperature (e.g., -78 °C or even lower). |
| Substrate Structure | The steric bulk of both the silyl enol ether and the electrophile can influence the facial selectivity of the attack. | If possible, modify the substrates to enhance steric differentiation. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for a TiCl₄-Mediated Mukaiyama Aldol Reaction
This protocol provides a general guideline for the reaction of this compound with an aldehyde.
Reaction Setup Workflow
Caption: Step-by-step workflow for the Mukaiyama aldol reaction.
Detailed Steps:
-
To a flame-dried, argon-purged round-bottom flask, add the aldehyde (1.0 equivalent) and anhydrous dichloromethane.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add titanium tetrachloride (1.1 equivalents) dropwise via syringe. The solution may turn yellow or orange.[3]
-
After stirring for 10-15 minutes, add a solution of this compound (1.2 equivalents) in anhydrous dichloromethane dropwise over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at -78 °C.[3]
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 4: Frequently Asked Questions (FAQs)
Q7: Can I use this compound in protic solvents?
No. Protic solvents like water or alcohols will rapidly hydrolyze the silyl enol ether, rendering it unreactive for the desired transformation.
Q8: How should I store this compound?
It should be stored in an airtight container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator to minimize degradation.
Q9: What is the difference between kinetic and thermodynamic silyl enol ethers, and which category does this compound fall into?
Kinetic silyl enol ethers are formed by deprotonation of the less substituted α-carbon of a ketone, while thermodynamic silyl enol ethers are formed from the more substituted α-carbon and are generally more stable. This compound is derived from acetone and, as such, does not have isomeric forms in the same way as silyl enol ethers from unsymmetrical ketones.
Q10: Are there any safety precautions I should take when working with the catalysts mentioned?
Absolutely. Lewis acids like titanium tetrachloride and boron trifluoride etherate are corrosive and react violently with water. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Always quench reactions carefully, especially when using reactive reagents.
References
-
DIAL@UCLouvain. SILICON-BASED LEWIS ACIDS. Available at: [Link]
-
Organic Chemistry Portal. Mukaiyama Aldol Addition. Available at: [Link]
-
Allen Research Group. Lewis Acid Mediated Hydrosilylation on Porous Silicon Surfaces. Available at: [Link]
-
Reddit. Having trouble making silyl enol ether :( help!. Available at: [Link]
-
ChemRxiv. Missing reactivity of trimethylsilyl reagents: dehalogenative activation enabling one-pot generation of aryne from 2-iodophenol. Available at: [Link]
-
NIScPR Online Periodical Repository. Mukaiyama aldol reaction of trimethylsilyl enolate with aldehyde catalyzed by CuI. Available at: [Link]
-
Asymmetric Mukaiyama Aldol Reaction. Available at: [Link]
-
RSC Publishing. Chlorotrimethylsilane (TMSCl): an efficient silicon-based Lewis acid mediator in allylic alkylation using a diethylzinc reagent. Available at: [Link]
-
ResearchGate. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Available at: [Link]
-
New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. Available at: [Link]
-
ResearchGate. Reactivity of enol ethers under acidic conditions. Available at: [Link]
-
YouTube. Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol by Dr. Tanmoy Biswas. Available at: [Link]
-
Unipd. HIGHLIGHT Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions – Enzyme-Like Catalysis in Action. Available at: [Link]
-
Organic Syntheses Procedure. 3-hydroxy-3-methyl-1-phenyl-1-butanone. Available at: [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mukaiyama Aldol Addition [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. DIAL : download document [dial.uclouvain.be]
- 8. research.unipd.it [research.unipd.it]
Validation & Comparative
A Comparative Guide to (1-Methoxyvinyl)trimethylsilane and Other Silyl Enol Ethers for the Synthetic Chemist
For the discerning researcher in organic synthesis and drug development, the choice of a nucleophilic partner is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Silyl enol ethers, as stable and versatile enolate equivalents, have become indispensable tools for carbon-carbon bond formation.[1] Among these, (1-Methoxyvinyl)trimethylsilane presents a unique set of properties and reactivity patterns that distinguish it from its more conventional ketone- or ester-derived counterparts. This guide provides an in-depth, objective comparison of this compound with other common silyl enol ethers, supported by experimental data and detailed protocols to inform your selection of the optimal reagent.
Understanding the Landscape of Silyl Enol Ethers
Silyl enol ethers are organosilicon compounds characterized by a silyloxy group attached to a carbon-carbon double bond (R₃Si−O−CR=CR₂).[1] They serve as neutral, isolable, and mild nucleophiles that typically require Lewis acid activation to react with electrophiles such as aldehydes and ketones in reactions like the Mukaiyama aldol addition.[2][3]
A key distinction among silyl enol ethers lies in their parent carbonyl compound and the substitution pattern on the double bond, which significantly influences their stability and nucleophilicity. Common classes include:
-
Ketone-Derived Silyl Enol Ethers: Formed from enolizable ketones (e.g., cyclohexanone), their regiochemistry can often be controlled to yield either the kinetic (less substituted) or thermodynamic (more substituted) isomer.
-
Silyl Ketene Acetals: Derived from esters, these are generally more nucleophilic than their ketone-derived analogues.[4]
-
Electron-Rich Dienes: Highly reactive systems like Danishefsky's diene are specialized for Diels-Alder reactions.[5]
This compound, with its terminal double bond and methoxy substituent, occupies a unique position, functioning as a potent acyl anion equivalent for the acetate unit.[6]
Core Comparison: Stability, Reactivity, and Handling
The utility of a silyl enol ether is fundamentally tied to its stability and intrinsic nucleophilicity. The choice of the silyl group and the substituents on the enol ether moiety are paramount.
Hydrolytic Stability
Silyl enol ethers are sensitive to hydrolysis, reverting to the parent carbonyl compound, a process accelerated by acid.[7] The stability can be significantly enhanced by increasing the steric bulk of the silyl group. For instance, tert-butyldimethylsilyl (TBS) ethers are considerably more stable to hydrolysis than trimethylsilyl (TMS) ethers.[8] this compound, being a TMS ether, exhibits moderate stability and should be handled under anhydrous conditions to prevent premature hydrolysis to acetyltrimethylsilane.[6]
| Feature | This compound | Ketone-Derived TMS Enol Ethers | Ester-Derived Silyl Ketene Acetals |
| General Reactivity | Acts as an acyl anion equivalent; moderate nucleophilicity. | Mild nucleophiles requiring Lewis acid activation.[7] | Higher nucleophilicity than ketone-derived variants.[4] |
| Stability | Moderately stable; sensitive to acid and moisture.[6] | TMS variants are sensitive to hydrolysis.[7] | Generally less stable to moisture than ketone-derived ethers. |
| Handling | Can be isolated and purified by distillation, requires anhydrous conditions.[6] | Can be isolated, though moisture-sensitive.[1] | Often used immediately after preparation. |
| Key Applications | Mukaiyama aldol, Michael additions, synthesis of α-hydroxy ketones. | Mukaiyama aldol, Michael additions, alkylations.[1] | Aldol reactions, Claisen rearrangements. |
Nucleophilicity and Reactivity
The methoxy group in this compound renders it more electron-rich than a typical alkyl-substituted silyl enol ether, suggesting a potentially higher intrinsic nucleophilicity.[7] However, quantitative kinetic studies have shown that the overall nucleophilicity of silyl enol ethers is significantly influenced by substitution at the nucleophilic carbon. Introduction of a phenyl group can reduce nucleophilic reactivity by three orders of magnitude compared to an unsubstituted silyl enol ether.[9] While direct kinetic data for this compound is scarce in comparative studies, its primary utility lies in its role as a nucleophilic acetyl group synthon.
The general reactivity order for silyl enol ethers in aldol-type reactions is: silyl ketene acetals > thioester-derived silyl enol ethers > ketone-derived silyl enol ethers.[4]
Performance in Key Synthetic Transformations
The true measure of a reagent's utility is its performance in common chemical reactions. Here, we compare this compound to other silyl enol ethers in the context of the Mukaiyama aldol and Michael additions.
Mukaiyama Aldol Addition
The Mukaiyama aldol reaction is a cornerstone of C-C bond formation, enabling the cross-aldol reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde, in the presence of a Lewis acid like TiCl₄.[2][4]
This compound serves as an excellent nucleophile in this reaction, providing a direct route to β-hydroxy ketones, which are valuable synthetic intermediates.
Diagram 1: Mukaiyama Aldol Reaction Workflow
A typical experimental workflow for a Mukaiyama aldol addition.
Table 1: Representative Yields in Mukaiyama Aldol Reactions with Benzaldehyde
| Silyl Enol Ether | Lewis Acid | Product | Yield (%) | Reference |
| This compound | TiCl₄ | 3-Hydroxy-1-phenyl-1-propanone (after hydrolysis) | ~78-83% (as acetyltrimethylsilane) | [6] |
| 1-(Trimethylsilyloxy)cyclohexene | TiCl₄ | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | High yields reported | [10] |
| Silyl ketene acetal of methyl isobutyrate | TiCl₄ | Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate | Good yields reported | [4] |
The key advantage of this compound is that the initial adduct can be readily hydrolyzed to reveal an acetyl group, providing a direct route to β-hydroxy methyl ketones.
Michael Addition
The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[11] Silyl enol ethers are effective Michael donors under Lewis acid catalysis.
This compound can participate in Michael additions, leading to the formation of 1,5-dicarbonyl compounds after hydrolysis of the silyl enol ether and the initial adduct.
Table 2: Comparison in Michael Addition to Cyclohexenone
| Michael Donor | Catalyst/Conditions | Product (after workup) | Expected Yield |
| This compound | TiCl₄ | 3-(2-Oxoethyl)cyclohexan-1-one | Good |
| Lithium dimethylcuprate (Gilman reagent) | THF, -78 °C | 3-Methylcyclohexanone | Excellent |
| Diethyl malonate | NaOEt, EtOH | Diethyl 2-(3-oxocyclohexyl)malonate | Good to Excellent |
In this context, this compound offers a milder alternative to strongly basic enolates or organocuprates for the introduction of an acetaldehyde enolate equivalent.
Special Case: Comparison with Danishefsky's Diene in Cycloadditions
For [4+2] cycloaddition reactions (Diels-Alder), the highly electron-rich Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is a benchmark reagent.[5] It is significantly more reactive than simple silyl enol ethers. A direct comparison with this compound is not entirely appropriate as the latter is not a diene. However, it's important to recognize the distinct applications. Danishefsky's diene is designed for the rapid construction of cyclohexenone systems after hydrolysis of the initial cycloadduct.[12] In contrast, this compound is a C2-synthon for aldol and Michael additions.
Diagram 2: Conceptual Comparison of Reagent Utility
Distinct applications of different silyl enol ether classes.
Experimental Protocols
To ensure reproducibility and provide a practical basis for comparison, detailed experimental procedures are provided.
Protocol 1: Synthesis of this compound
This protocol is adapted from Organic Syntheses.[6]
-
Setup: Assemble a dry, three-necked, round-bottomed flask equipped with a mechanical stirrer, a low-temperature thermometer, and a pressure-equalizing addition funnel under a nitrogen atmosphere.
-
Reagents: Charge the flask with anhydrous tetrahydrofuran (THF) and cool to approximately -65 °C. Add methyl vinyl ether via a cooled syringe.
-
Deprotonation: Add a solution of tert-butyllithium in pentane dropwise via the addition funnel, maintaining the temperature below -60 °C. Stir the resulting yellow slurry and allow it to warm to 0 °C over 3 hours.
-
Silylation: Recool the mixture to -78 °C and add chlorotrimethylsilane dropwise.
-
Work-up: After stirring, allow the mixture to warm to room temperature. Pour the contents into a separatory funnel containing ice and a saturated ammonium chloride solution. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic layers with water, dry over anhydrous potassium carbonate, filter, and distill to afford pure this compound (bp 102–104 °C).[6]
Protocol 2: General Procedure for TiCl₄-Mediated Mukaiyama Aldol Addition
This is a general protocol that can be adapted for various silyl enol ethers and aldehydes.
-
Setup: To a dry, nitrogen-flushed, round-bottomed flask equipped with a magnetic stir bar, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath.
-
Aldehyde Addition: Add the aldehyde (1.0 equiv) to the cooled solvent.
-
Lewis Acid Activation: Slowly add a solution of titanium tetrachloride (TiCl₄, 1.1 equiv, e.g., 1 M in CH₂Cl₂) dropwise via syringe. The solution will typically develop a color. Stir for 10-15 minutes.
-
Nucleophile Addition: Add a solution of the silyl enol ether (e.g., this compound or 1-(trimethylsilyloxy)cyclohexene, 1.0-1.2 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature, and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
This compound is a valuable and somewhat specialized silyl enol ether that serves as an excellent synthetic equivalent of the acetaldehyde enolate or an acetyl anion. Its primary advantage lies in its ability to cleanly introduce an acetylmethyl group in Mukaiyama aldol and Michael addition reactions, leading to β-hydroxy ketones and 1,5-dicarbonyl compounds, respectively, after a simple hydrolysis step.
Choose this compound when:
-
The synthetic target requires the introduction of an acetyl group (-C(O)CH₃).
-
A mild, neutral nucleophile for an acyl anion equivalent is needed to avoid the harsh basic conditions of traditional enolates.
-
The specific stereochemical outcomes offered by its terminal, substituted double bond are desired.
Consider other silyl enol ethers when:
-
A more general enolate from a complex ketone is required (use a standard ketone-derived silyl enol ether).
-
Higher nucleophilicity is necessary and the starting material is an ester (use a silyl ketene acetal).
-
The primary transformation is a Diels-Alder reaction (use a highly reactive diene like Danishefsky's diene).
By understanding the distinct reactivity profiles and applications of this compound in comparison to its counterparts, researchers can make more informed decisions, leading to more efficient and elegant synthetic strategies.
References
- BenchChem. (2025). A Comparative Study: Silyl Enol Ethers vs. Methoxy Enol Ethers in Organic Synthesis.
- Poblet, T., et al. (2019). Enamines – Enol Ethers: How Do Enolate Equivalents Differ in Nucleophilic Reactivity? Synlett, 30(01), 10-22.
-
Manabe, K. (2010). Mukaiyama Aldol Reactions in Aqueous Media. Molecules, 15(4), 2415-2441. [Link]
-
Guven, S., et al. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. Journal of the American Chemical Society, 143(22), 8375–8380. [Link]
-
Rychnovsky, S. D., & Kim, J. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(19), 9407–9418. [Link]
-
Kobayashi, S., & Manabe, K. (2000). Lanthanide Triflates in Organic Synthesis. Pure and Applied Chemistry, 72(7), 1373-1380. (Note: While the direct link is to a ResearchGate summary, the information is widely cited in reviews on the topic). [Link]
-
Wang, Z., et al. (2023). A Cooperative Cobalt-Driven System for One-Carbon Extension in the Synthesis of (Z)-Silyl Enol Ethers from Aldehydes: Unlocking Regio- and Stereoselectivity. Journal of the American Chemical Society, 145(34), 18764–18772. [Link]
- University of Wisconsin-Madison. (n.d.). Umpolung Synthons - Planning Organic Syntheses. Pharmacy 180.
-
Fujino, T., et al. (2023). Retrosynthetic analysis and synthons in (a) a disconnection following natural polarity. Advanced Synthesis & Catalysis. [Link]
-
Soderquist, J. A., & Hassner, A. (1988). Acetyltrimethylsilane. Organic Syntheses, 66, 12. [Link]
-
Danishefsky, S., & Kitahara, T. (1974). Useful diene for the Diels-Alder reaction. Journal of the American Chemical Society, 96(25), 7807–7808. [Link]
- Carreira, E. M., & Kvaerno, L. (2011). Asymmetric Mukaiyama Aldol Reaction. In Comprehensive Organic Synthesis II (pp. 119-159). Elsevier.
-
Wang, P.-Y., et al. (2019). Regio- and Stereoselective Synthesis of Fully Substituted Silyl Enol Ethers of Ketones and Aldehydes in Acyclic Systems. Angewandte Chemie International Edition, 58(42), 14995-14999. [Link]
-
De Nante, V., et al. (2019). Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions: Enzyme-Like Organocatalysis in Action. Angewandte Chemie International Edition, 58(11), 3264-3266. [Link]
-
Guven, S., et al. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. ACS Central Science, 7(5), 837-843. [Link]
-
Enders, D., & Wortmann, L. (2000). The Chemistry of Aldehyde N,N-Dialkylhydrazones. Synlett, 2000(1), 1-15. (Note: This provides context on acyl anion equivalents). [Link]
-
Brown, C. A., & Yamaichi, A. (1979). Acyl anion equivalents: two simple and versatile ketone syntheses. Journal of the Chemical Society, Chemical Communications, (3), 100. [Link]
-
Kamal, A., et al. (2005). Spontaneous Aldol and Michael Additions of Simple Enoxytrimethylsilanes in DMSO. Tetrahedron Letters, 46(10), 1691-1693. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Note: This is a general reference cited in a discussion about silyl enol ether reactivity). [Link]
-
Mayr, H., et al. (2014). Electrophilic alkylations of vinylsilanes: a comparison of α- and β-silyl effects. Chemistry – A European Journal, 20(4), 1093-1102. [Link]
-
Organic Chemistry Explained. (2021, January 8). Acyl anion equivalents [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Silyl enol ether. [Link]
-
Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. [Link]
-
Briou, B., et al. (2021). Trends in the Diels–Alder reaction in polymer chemistry. Progress in Polymer Science, 121, 101448. [Link]
-
LibreTexts Chemistry. (2022, October 4). 4.18: Nucleophilic Substitution at Silicon. [Link]
-
Reddit. (2021, November 4). What is the reason for converting to silyl enol ether in the kinetic pathway? [Online forum post]. r/OrganicChemistry. [Link]
-
Downey, C. W., et al. (2019). One-Pot Enol Silane Formation-Mukaiyama Aldol Reactions: Crossed Aldehyde-Aldehyde Coupling, Thioester Substrates, and Reactions in Ester Solvents. Tetrahedron Letters, 60(33), 1512-1515. [Link]
-
Shamrai, O. I., et al. (2021). Catalytic and Enantioselective Diels‐Alder Reaction of Siloxydienes. Molecules, 26(22), 6975. [Link]
-
Downey, C. W., et al. (2007). A tandem enol silane formation-Mukaiyama aldol reaction mediated by TMSOTf. Tetrahedron Letters, 48(20), 3515-3518. [Link]
-
Shamrai, O. I., & Zarudnitskii, E. V. (2025). Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 21-29. [Link]
-
Shamrai, O. I., et al. (2021). Catalytic Diels‐Alder Reaction of Danishefsky Diene. Molecules, 26(22), 6975. [Link]
-
Lee, P. H., et al. (2003). Efficient Addition of Allylsilanes to α,β-Enones Using Catalytic Indium and Trimethylsilyl Chloride. Synthesis, 2003(13), 2023-2026. [Link]
- Downey, C. W. (2007). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. 62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund.
-
Janero, D. R. (2016). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. EXCLI Journal, 15, 657-681. [Link]
-
jOeCHEM. (2020, December 8). The Michael Addition + 1,4 Additions with Soft Nucleophiles [Video]. YouTube. [Link]
-
Master Organic Chemistry. (n.d.). 1,4-addition of enolates to enones (“The Michael Reaction”). [Link]
-
Al-Laham, M. A., et al. (2014). Addition of carbon nucleophiles to hemiaminals promoted by a Lewis acidic polyoxotungstate. Catalysis Science & Technology, 4(11), 4062-4068. [Link]
-
Master Organic Chemistry. (n.d.). 1,4-addition of enolates to enones (“The Michael Reaction”). [Link]
Sources
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Mukaiyama Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Mukaiyama Aldol Addition [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. thieme-connect.de [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Enolate Equivalents: Unveiling the Advantages of (1-Methoxyvinyl)trimethylsilane Over Traditional Lithium Enolates
For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Enolates are indispensable intermediates in this endeavor, yet the choice of enolate equivalent can profoundly impact reaction efficiency, selectivity, and overall success. This guide provides an in-depth comparison of (1-Methoxyvinyl)trimethylsilane, a representative silyl enol ether, and traditional lithium enolates, highlighting the distinct advantages of the former in modern organic synthesis.
Introduction: A Tale of Two Enolates
Enolates are reactive species that serve as potent nucleophiles in a variety of crucial bond-forming reactions, including aldol additions, alkylations, and Michael reactions. Historically, lithium enolates, generated by the deprotonation of carbonyl compounds with strong lithium bases, have been the workhorses of synthetic chemistry.[1][2] However, their inherent reactivity and instability present significant challenges.
This compound belongs to the class of silyl enol ethers, which are neutral, stable, and isolable enolate surrogates.[3][4] These compounds have emerged as powerful alternatives, offering a suite of advantages that address the limitations of their lithium counterparts. This guide will explore these advantages through the lens of stability, regioselectivity, chemoselectivity, and stereocontrol, supported by mechanistic insights and practical considerations.
At a Glance: Key Performance Differences
| Feature | This compound (Silyl Enol Ether) | Traditional Lithium Enolates |
| Stability | High; can be isolated and purified | Low; highly reactive and typically used in situ |
| Handling | Bench-stable, less sensitive to air and moisture | Requires strictly anhydrous and inert conditions at low temperatures |
| Basicity | Weakly basic | Strongly basic, can lead to side reactions |
| Reactivity | Less nucleophilic; requires Lewis acid activation | Highly nucleophilic and reactive |
| Regiocontrol | Excellent; kinetic or thermodynamic product can be selectively prepared and isolated | Good; kinetic or thermodynamic control is possible but requires careful selection of reaction conditions |
| Chemoselectivity | High; tolerates a wider range of functional groups | Lower; strong basicity limits substrate scope |
| Reaction Type | Mukaiyama Aldol Reaction | Traditional Aldol Reaction |
The Stability Advantage: From Fleeting Intermediate to Benchtop Reagent
A primary and significant advantage of this compound is its remarkable stability compared to the transient nature of lithium enolates.[3] Lithium enolates are highly reactive and prone to self-condensation and other side reactions, necessitating their in-situ generation and immediate use at cryogenic temperatures, typically -78 °C.[3][5] This requires specialized equipment and stringent anhydrous, anaerobic conditions.
In stark contrast, this compound is a stable, isolable liquid that can be purified by distillation and stored for extended periods under an inert atmosphere.[6][7][8] This inherent stability allows for more flexible and convenient experimental setups, removing the necessity for simultaneous generation and reaction.
Precision in Synthesis: Mastering Regioselectivity
The formation of a specific regioisomeric enolate from an unsymmetrical ketone is a critical challenge in synthesis. Both lithium enolates and silyl enol ethers offer solutions, but the latter provides a more robust and definitive control.
Kinetic vs. Thermodynamic Control:
The deprotonation of an unsymmetrical ketone can yield two different enolates: the kinetic enolate , which is formed faster from the less sterically hindered α-proton, and the thermodynamic enolate , which is the more stable, more substituted enolate.[9][10]
-
Lithium Enolates: The formation of the kinetic lithium enolate is favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) under irreversible conditions.[11][12] Conversely, thermodynamic enolates are favored under equilibrating conditions, using a weaker base at higher temperatures.[11] While effective, maintaining these precise conditions to prevent equilibration can be challenging.
-
This compound): Silyl enol ethers can be synthesized to favor either the kinetic or thermodynamic isomer with high fidelity, and these isomers can then be isolated and purified.[3][4]
-
Kinetic Silyl Enol Ether: Formed by trapping a pre-formed kinetic lithium enolate with a silyl halide (e.g., trimethylsilyl chloride) at low temperatures.[3][4]
-
Thermodynamic Silyl Enol Ether: Typically formed under thermodynamic control using a weak base and a silyl halide at room temperature.[3][13]
-
This ability to isolate a pure regioisomer of the silyl enol ether provides an unparalleled level of precision for subsequent reactions.
The Chemoselectivity Advantage: Broadening the Synthetic Scope
The high basicity of lithium enolates is a double-edged sword. While it drives their nucleophilicity, it also makes them incompatible with a wide range of electrophiles and functional groups that are sensitive to strong bases, such as esters, some aldehydes, and protons on heteroatoms.[14] This can lead to undesired side reactions, including elimination and proton transfer.[15]
This compound, being a neutral molecule, is significantly less basic.[14] This allows it to be used in the presence of a much broader array of functional groups. The nucleophilic addition of silyl enol ethers, known as the Mukaiyama aldol reaction, is typically activated by a Lewis acid.[16][17][18] This catalytic activation enhances the electrophilicity of the reaction partner (e.g., an aldehyde) without introducing a strong base into the system, thereby preserving sensitive functionalities and improving the overall chemoselectivity of the transformation.[16][19]
Stereocontrol in Aldol Additions
The stereochemical outcome of aldol reactions is of paramount importance in the synthesis of complex molecules. Both lithium enolates and silyl enol ethers can provide high levels of stereocontrol, but the mechanistic underpinnings differ.
-
Lithium Enolates: The stereoselectivity of aldol reactions with lithium enolates is often rationalized by the Zimmerman-Traxler model, which postulates a closed, six-membered chair-like transition state involving the lithium cation.[5] The geometry of the enolate (E or Z) directly influences the relative stereochemistry (syn or anti) of the aldol product.
-
This compound: The Mukaiyama aldol reaction is generally believed to proceed through an open or acyclic transition state.[17][20] While this might suggest lower intrinsic stereoselectivity, the development of chiral Lewis acids and catalysts has enabled highly enantioselective and diastereoselective Mukaiyama aldol reactions.[21][22][23] This catalytic approach offers significant advantages in asymmetric synthesis.
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in employing these two enolate equivalents, here are representative protocols for an aldol-type reaction.
Protocol 1: Traditional Aldol Reaction with a Lithium Enolate
Objective: Synthesis of a β-hydroxy ketone via a lithium enolate.
Materials:
-
Ketone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (1.05 eq)
-
Aldehyde (1.1 eq)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.
-
Enolate Formation: Dissolve the ketone in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Aldol Addition: Add the aldehyde dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Mukaiyama Aldol Reaction with this compound
Objective: Synthesis of a β-silyloxy ketone via a silyl enol ether.
Materials:
-
Aldehyde (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid (e.g., Titanium(IV) chloride, TiCl₄, 1.1 eq)
-
This compound (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Apparatus Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the aldehyde and anhydrous DCM.
-
Lewis Acid Activation: Cool the solution to -78 °C. Slowly add the Lewis acid (e.g., a 1M solution of TiCl₄ in DCM) to the stirred solution.
-
Stir the mixture at -78 °C for 15 minutes.
-
Silyl Enol Ether Addition: Add this compound dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by TLC.
-
Quenching: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Workup: Allow the mixture to warm to room temperature and continue stirring until the layers become clear. Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Conclusion
This compound and other silyl enol ethers represent a significant advancement in enolate chemistry, offering tangible advantages over traditional lithium enolates. Their enhanced stability, ease of handling, and the superior control they afford in terms of regioselectivity and chemoselectivity make them invaluable tools for modern organic synthesis. While lithium enolates remain useful reagents, the milder reaction conditions and broader substrate scope associated with silyl enol ethers, particularly in the context of the Mukaiyama aldol reaction, empower chemists to construct complex molecules with greater precision and efficiency. For researchers in the pharmaceutical and materials sciences, the adoption of silyl enol ether methodologies can streamline synthetic routes, improve yields, and ultimately accelerate the discovery and development of novel chemical entities.
References
- Kinetic vs. Thermodynamic Enolates Definition - Organic Chemistry Key Term | Fiveable. (n.d.).
- Lithium enolates Definition - Organic Chemistry II Key Term - Fiveable. (n.d.).
- Lithium enolates & enolate equivalents - Making Molecules. (2024, July 15).
- Regio‐ and Stereoselective Synthesis of Fully Substituted Silyl Enol Ethers of Ketones and Aldehydes in Acyclic Systems - ResearchGate. (n.d.).
- Thermodynamic vs Kinetic Enolates - Organic Chemistry Academy. (2023, June 26).
- Kinetic vs. Thermodynamic Enolates. (n.d.).
- Mukaiyama Aldol Reaction Definition - Organic Chemistry II Key Term - Fiveable. (n.d.).
- Thermodynamic and kinetic reaction control - Wikipedia. (n.d.).
- Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. (2022, August 19).
- HIGHLIGHT Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions – Enzyme-Like Catalysis in Action - Unipd. (n.d.).
- Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition in English, 27(12), 1624-1654.
- Mukaiyama Aldol Addition - Organic Chemistry Portal. (n.d.).
- Mukaiyama Aldol Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- Stereoselective Acetate Aldol Reactions - Wiley-VCH. (n.d.).
- Lecture 4 Enolates in Synthesis. (n.d.).
- Mukaiyama Aldol Reaction Mechanism | PDF | Cooking, Food & Wine - Scribd. (n.d.).
- Lithium enolates in aldol reactions - ChemTube3D. (n.d.).
- Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. (2022, August 16).
- Mukaiyama aldol addition - Wikipedia. (n.d.).
- Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. (n.d.).
- Ethyl α‐Fluoro Silyl Enol Ether: Stereoselective Synthesis and Its Aldol Reaction with Aldehydes and Ketones. - Sci-Hub. (n.d.).
- What is the reason for converting to silyl enol ether in the kinetic pathway? Likewise, why convert to lithium enolate in the thermodynamic pathway? Thanks : r/OrganicChemistry - Reddit. (2021, November 4).
- Silyl enol ether - Wikipedia. (n.d.).
- Enolate chemistry | PDF - Slideshare. (n.d.).
- III Enolate Chemistry. (n.d.).
- Selectivity in Thermodynamically-Driven Silyl Enol Ether Formation, and Optimistic Avoidance of Protecting Group Chemistry. (2021, March 4).
- A Comparative Guide to Enolate Equivalents in Synthesis: Alternatives to 1-Methoxy-2-methyl-1-propene-1-ol - Benchchem. (n.d.).
- Matsuo, I. (2016, April 4). Silyl enol ethers (including ketene silyl acetals) have proven to be extr.
- acetyltrimethylsilane - Organic Syntheses Procedure. (n.d.).
- Enamines – Enol Ethers: How Do Enolate Equivalents Differ in Nucleophilic Reactivity? (2019, January 8).
- Formation of enols and enolates - Química Organica.org. (n.d.).
- This compound, 95% - Gelest, Inc. (2017, January 30).
- This compound | 79678-01-6 - ChemicalBook. (n.d.).
- Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures - Dalton Transactions (RSC Publishing). (n.d.).
Sources
- 1. fiveable.me [fiveable.me]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. gelest.com [gelest.com]
- 8. This compound | 79678-01-6 [m.chemicalbook.com]
- 9. fiveable.me [fiveable.me]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. reddit.com [reddit.com]
- 16. fiveable.me [fiveable.me]
- 17. Mukaiyama Aldol Addition [organic-chemistry.org]
- 18. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 19. Mukaiyama Aldol Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. research.unipd.it [research.unipd.it]
- 23. application.wiley-vch.de [application.wiley-vch.de]
The Shifting Landscape of Enolate Equivalents: A Kinetic and Mechanistic Analysis of (1-Methoxyvinyl)trimethylsilane in Cycloaddition Reactions
For researchers, scientists, and drug development professionals navigating the complex terrain of organic synthesis, the choice of the right reagent is paramount. This guide provides an in-depth analysis of the reaction kinetics of (1-methoxyvinyl)trimethylsilane, a versatile silyl enol ether, in the context of cycloaddition reactions. By objectively comparing its performance with alternative reagents, supported by experimental data and detailed protocols, this document aims to equip the reader with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction: The Role of Enolate Equivalents in C-C Bond Formation
The formation of carbon-carbon bonds is the cornerstone of organic synthesis. Enolates are powerful nucleophiles widely employed for this purpose; however, their high reactivity can lead to challenges in controlling selectivity. This has spurred the development of more stable and manageable "enolate equivalents," such as silyl enol ethers and vinyl ethers. This compound, a commercially available silyl enol ether, has emerged as a valuable tool in the synthetic chemist's arsenal. This guide will dissect its kinetic behavior and compare it against other key reagents to illuminate its unique advantages and limitations.
At a Glance: this compound vs. Alternative Reagents
| Feature | This compound | Simple Vinyl Ethers (e.g., Ethyl Vinyl Ether) | Danishefsky's Diene |
| Reagent Class | Silyl Enol Ether | Vinyl Ether | 1,3-Bis(oxy)-1,3-diene |
| General Reactivity | Mild nucleophile, typically requires Lewis acid activation for cycloadditions. | More nucleophilic than silyl enol ethers; can undergo thermal cycloadditions with highly electrophilic partners. | Highly electron-rich and reactive diene for Diels-Alder reactions. |
| Stability | Generally stable and can be isolated and purified. Sensitive to acidic conditions and hydrolysis. | Can be stable but prone to polymerization. | Can be isolated but is sensitive to hydrolysis. |
| Key Applications | [2+2] and [4+2] cycloadditions, Mukaiyama aldol reactions. | Inverse-electron-demand Diels-Alder reactions, protection of alcohols. | Diels-Alder and hetero-Diels-Alder reactions for the synthesis of complex cyclic systems. |
Delving Deeper: A Kinetic Comparison in Cycloaddition Reactions
To provide a quantitative understanding of the reactivity differences, we will examine the kinetics of a well-studied cycloaddition reaction: the reaction with tetracyanoethylene (TCNE), a highly electrophilic dienophile.
The Benchmark: Ethyl Vinyl Ether vs. Tetracyanoethylene
The cycloaddition of ethyl vinyl ether with TCNE is a classic example of an inverse-electron-demand Diels-Alder reaction. The reaction proceeds through an electron donor-acceptor (EDA) complex and has been kinetically characterized.
Kinetic Data for the Reaction of Ethyl Vinyl Ether with TCNE in Chloroform at 25°C [1]
| Rate Constant (k₂) |
| 0.053 s⁻¹ |
This reaction is relatively fast, reflecting the inherent nucleophilicity of the vinyl ether.
This compound: A Tale of Attenuated Reactivity
Silyl enol ethers are known to be less nucleophilic than their vinyl ether counterparts. A quantitative study comparing the nucleophilicity of various enolate equivalents demonstrated that silyl enol ethers are significantly less reactive than enamines, which in turn are less reactive than enolate anions.[2] The silicon atom's ability to stabilize the negative charge on the oxygen atom reduces the electron-donating capacity of the double bond.
Consequently, the uncatalyzed reaction of this compound with TCNE is expected to be considerably slower than that of ethyl vinyl ether. To achieve comparable reaction rates and yields, Lewis acid catalysis is typically required for cycloaddition reactions involving silyl enol ethers. The Lewis acid coordinates to the electrophile, lowering its LUMO energy and accelerating the reaction.
Experimental Protocols
Synthesis of this compound
This procedure is adapted from a reliable method published in Organic Syntheses.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Step-by-Step Procedure:
-
A solution of tert-butyllithium in pentane is added to a solution of methyl vinyl ether in tetrahydrofuran (THF) at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is cooled back to -78 °C, and chlorotrimethylsilane is added.
-
The reaction is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with pentane.
-
The combined organic layers are washed with water and brine, dried over anhydrous potassium carbonate, and filtered.
-
The solvent is removed under reduced pressure, and the residue is distilled to afford pure this compound.
Representative Cycloaddition: this compound with a Quinone
While a specific kinetic study with TCNE is elusive, here is a representative protocol for a Lewis acid-catalyzed Diels-Alder reaction of a silyl enol ether with a quinone, which is a common transformation for these reagents.
Workflow for a Lewis Acid-Catalyzed Diels-Alder Reaction
Caption: Lewis Acid-Catalyzed Diels-Alder Reaction.
Step-by-Step Procedure:
-
To a solution of the quinone in dichloromethane at -78 °C is added a solution of the Lewis acid (e.g., titanium tetrachloride) in dichloromethane.
-
After stirring for 15 minutes, a solution of this compound in dichloromethane is added dropwise.
-
The reaction mixture is stirred at -78 °C for the appropriate time, monitoring by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
The Case of Danishefsky's Diene: A Highly Activated Alternative
For chemists requiring a more potent diene for Diels-Alder reactions, Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene) is a prominent choice.[3] Its two electron-donating groups significantly raise the HOMO energy level, making it exceptionally reactive towards a wide range of dienophiles, often without the need for Lewis acid catalysis.[4]
Comparative Reactivity:
While a direct kinetic comparison with this compound in a cycloaddition is not available, the structural and electronic differences strongly suggest that Danishefsky's diene is orders of magnitude more reactive in standard Diels-Alder reactions. It is the preferred reagent for constructing complex polycyclic systems where high reactivity and regioselectivity are crucial.
Conclusion: Selecting the Optimal Reagent for Your Synthetic Strategy
The choice between this compound and its alternatives is a nuanced decision that hinges on the specific demands of the synthetic target and the desired reaction conditions.
-
This compound is a versatile and stable silyl enol ether that serves as a reliable enolate equivalent. Its attenuated nucleophilicity necessitates the use of Lewis acid catalysis for most cycloaddition reactions, offering a degree of control that can be advantageous in complex syntheses.
-
Simple vinyl ethers , such as ethyl vinyl ether, are more nucleophilic and can undergo thermal cycloadditions with highly activated electrophiles. They are excellent choices for inverse-electron-demand Diels-Alder reactions.
-
Danishefsky's diene represents the pinnacle of reactivity for electron-rich dienes in Diels-Alder reactions. Its high intrinsic reactivity often obviates the need for catalysts and enables the construction of intricate molecular architectures.
By understanding the kinetic and mechanistic nuances of these reagents, researchers can strategically select the most appropriate tool to achieve their synthetic goals with precision and efficiency.
References
-
Danishefsky-Kitahara Diene. Chem-Station Int. Ed.2016 . [Link]
-
Sasaki, M.; Tsuzuki, H.; Okamoto, M. High-Pressure Kinetics of Electron Donor-Acceptor Complex Formation and Cycloaddition with Tetracyanoethylene and Ethyl Vinyl Ether. J. Org. Chem.1979 , 44 (4), 652–654. [Link]
-
Danishefsky, S.; Kitahara, T. A Useful Diene for the Diels-Alder Reaction. J. Am. Chem. Soc.1974 , 96 (25), 7807–7808. [Link]
-
PREPARATION AND DIELS-ALDER REACTION OF A HIGHLY NUCLEOPHILIC DIENE. Org. Synth.1983 , 61, 147. [Link]
-
Danishefsky's diene. Wikipedia. [Link]
-
Mayr, H.; Bug, T.; Gotta, M. F.; Hering, N.; Irrgang, B.; Janker, B.; Kempf, B.; Loos, R.; Ofial, A. R.; Remennikov, G.; Schimmel, H. Enamines – Enol Ethers: How Do Enolate Equivalents Differ in Nucleophilic Reactivity? J. Am. Chem. Soc.2001 , 123 (38), 9500–9512. [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of β-Hydroxy Ketone Products from the Mukaiyama Aldol Reaction
Introduction: Beyond the Reaction Flask
The Mukaiyama aldol reaction represents a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds with remarkable precision.[1][2][3] Unlike traditional aldol reactions plagued by self-condensation, the Mukaiyama variant utilizes a stable, isolable silyl enol ether, which, in the presence of a Lewis acid, adds to a carbonyl compound to furnish the desired β-hydroxy ketone.[4][5] This control has made it an indispensable tool in the synthesis of complex polyketide natural products and active pharmaceutical ingredients.[2][6]
However, the success of the synthesis is not merely defined by the reaction's completion but by the unambiguous confirmation of the product's structure and stereochemistry. The formation of diastereomers (syn and anti) necessitates a rigorous analytical approach. This guide provides an in-depth, experience-driven comparison of the spectroscopic techniques essential for the complete characterization of β-hydroxy ketone products, explaining not just what to look for, but why these signals are definitive proof of a successful Mukaiyama reaction.
The Spectroscopic Toolkit: An Integrated Approach
No single technique can provide a complete structural picture. True confidence in product identity comes from the convergence of data from multiple spectroscopic methods. We will explore the "big three" of structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as a cohesive, self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR is the most powerful tool for determining the precise connectivity and stereochemistry of the β-hydroxy ketone product. Both ¹H and ¹³C NMR provide complementary and essential information.
¹H NMR Spectroscopy: Mapping the Protons
The proton NMR spectrum provides a detailed map of the molecule's hydrogen framework. For a β-hydroxy ketone, three key regions of the spectrum are of paramount importance.
-
The Hydroxyl Proton (-OH): This proton typically appears as a broad singlet, though it can be a doublet if coupled to the adjacent methine. Its chemical shift is highly variable (typically δ 2.0-5.0 ppm) and concentration-dependent due to hydrogen bonding. A D₂O exchange experiment, where the -OH peak disappears, provides definitive confirmation.
-
The Methine Proton (-CH-OH): This proton, attached to the same carbon as the hydroxyl group, is found in the δ 3.5-5.0 ppm range. Its position is influenced by the neighboring substituents.
-
The α-Methylene Protons (-CH₂-C=O): These protons are diastereotopic, meaning they are in different chemical environments. They appear as a multiplet, often a complex ABX pattern, typically between δ 2.5-3.0 ppm. Their deshielding is due to the electron-withdrawing effect of the adjacent carbonyl group.
Causality in Stereochemical Assignment: The true power of ¹H NMR lies in determining the relative stereochemistry (syn vs. anti). The magnitude of the coupling constant (J) between the methine proton (-CH-OH) and the α-methylene protons (-CH₂-C=O) is diagnostic. While a full Karplus analysis can be complex, empirical observations have established reliable trends. A method based on visual inspection of the ABX patterns for these protons is often sufficient to assign stereochemistry.[7][8][9] Generally, larger coupling constants are associated with an anti relationship, while smaller constants suggest a syn arrangement, though this depends on the conformational preferences of the acyclic structure.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| Hydroxyl (-OH ) | 2.0 - 5.0 | broad singlet (br s) or doublet (d) | Confirms presence of alcohol; disappears on D₂O shake. |
| Methine (-CH -OH) | 3.5 - 5.0 | multiplet (m) | Confirms carbinol center; coupling provides stereochemical clues. |
| α-Methylene (-CH₂ -C=O) | 2.5 - 3.0 | multiplet (m) / ABX pattern | Proves proximity to carbonyl; diastereotopic nature is evident. |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides direct information about the carbon framework, confirming the presence of the key functional groups and the overall carbon count.
-
The Carbonyl Carbon (C=O): This is the most downfield signal, typically appearing at δ 205-220 ppm for ketones.[10][11] Its extreme deshielding is a definitive marker for the ketone group.
-
The Carbinol Carbon (-C-OH): The carbon bearing the hydroxyl group resonates in the δ 65-80 ppm range.
-
The α-Carbon (-CH₂-C=O): The carbon adjacent to the carbonyl appears at δ 40-55 ppm.
Trustworthiness through DEPT: To validate these assignments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals. This allows for the unambiguous assignment of the carbinol (CH) and α-methylene (CH₂) carbons.
| Carbon Type | Typical Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |
| Ketone (C =O) | 205 - 220 | No Signal | No Signal |
| Carbinol (-C -OH) | 65 - 80 | Positive | Positive |
| α-Carbon (-C H₂-C=O) | 40 - 55 | Negative | No Signal |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups that define a β-hydroxy ketone. A successful reaction is marked by the simultaneous appearance of two characteristic absorption bands.
-
O-H Stretch: A broad, strong absorption in the region of 3600-3200 cm⁻¹. The breadth of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of the product molecules.
-
C=O Stretch: A sharp, intense absorption typically found around 1715 cm⁻¹ for a saturated aliphatic ketone.[12][13] Conjugation with a double bond or aromatic ring will lower this frequency to ~1685 cm⁻¹.[14]
The Self-Validating System: The diagnostic power of IR lies in comparing the product spectrum to that of the starting materials. The disappearance of the C=C stretch from the silyl enol ether (around 1650 cm⁻¹) and the appearance of both the broad O-H and the sharp C=O bands provide strong evidence that the desired transformation has occurred.
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Appearance |
| Alcohol (O-H) | Stretching | 3600 - 3200 | Strong, Broad |
| Ketone (C=O) | Stretching | ~1715 (Saturated) | Strong, Sharp |
Mass Spectrometry (MS): Confirming Molecular Integrity
Mass spectrometry provides the final pieces of the puzzle: the molecular weight and confirmation of the molecular formula through fragmentation patterns.
-
Molecular Ion (M⁺): The primary goal is to identify the molecular ion peak, which corresponds to the molecular weight of the β-hydroxy ketone. In techniques like electrospray ionization (ESI), this is often observed as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
-
High-Resolution Mass Spectrometry (HRMS): This technique is crucial for establishing trustworthiness. HRMS provides a highly accurate mass measurement, allowing for the determination of the exact molecular formula and distinguishing the product from any potential isomeric impurities.
-
Characteristic Fragmentation: β-hydroxy ketones exhibit predictable fragmentation patterns. Common pathways include:
-
Dehydration: Loss of a water molecule ([M-18]⁺), a very common fragmentation for alcohols.
-
α-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a dominant fragmentation pathway for ketones.[15][16]
-
McLafferty Rearrangement: If an appropriately located gamma-hydrogen is present, this rearrangement can occur, leading to the loss of a neutral alkene.[17]
-
| MS Analysis | Information Gained | Significance |
| Low-Resolution MS | Molecular Weight | Initial confirmation of product mass. |
| High-Resolution MS (HRMS) | Exact Molecular Formula | Unambiguous confirmation of elemental composition. |
| Fragmentation Pattern | Structural Fragments | Corroborates the proposed β-hydroxy ketone structure. |
A Comparative Perspective: The Mukaiyama Advantage
To fully appreciate the analytical clarity offered by the Mukaiyama reaction, it's instructive to compare it with traditional base-catalyzed aldol reactions.
| Feature | Traditional Aldol Reaction (Base-Catalyzed) | Mukaiyama Aldol Reaction |
| Key Challenge | Self-condensation of the enolizable ketone/aldehyde starting material is a major side reaction. | Avoids self-condensation by using a pre-formed, stable silyl enol ether.[5] |
| Product Mixture | Often complex, containing starting materials, desired product, and self-condensation byproducts. | Cleaner reaction profile, primarily containing the desired product and unreacted starting materials. |
| Spectroscopic Analysis | Analysis of the crude reaction can be challenging. Extensive purification is required before characterization. | Spectroscopic analysis is more straightforward. The key diagnostic peaks for the β-hydroxy ketone are more easily identified. |
The primary advantage of the Mukaiyama reaction from an analytical standpoint is the cleanliness of the reaction. This simplifies both purification and subsequent spectroscopic confirmation, making it a more reliable and efficient method for synthesizing β-hydroxy ketones.
Experimental Protocols and Workflows
Authoritative and repeatable protocols are the foundation of scientific integrity.
Protocol 1: General Procedure for a TiCl₄-Mediated Mukaiyama Aldol Reaction[4]
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (5 mL per 1 mmol of aldehyde).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.0 equiv) to the cooled solvent.
-
Slowly add titanium tetrachloride (TiCl₄, 1.1 equiv, typically as a 1.0 M solution in CH₂Cl₂) dropwise via syringe. The solution will often turn yellow or orange. Stir for 10 minutes.
-
Add a solution of the silyl enol ether (1.2 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ or NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
Protocol 2: Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is free of particulate matter.
-
IR Spectroscopy:
-
Neat (Liquid): Place a drop of the purified liquid product between two salt plates (NaCl or KBr) and acquire the spectrum.
-
Solution (Solid/Liquid): Dissolve a small amount of the sample in a suitable solvent (e.g., CH₂Cl₂, CHCl₃) in a solution cell.
-
-
Mass Spectrometry (HRMS-ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile), often with a small amount of formic acid or sodium acetate to promote ionization.
Diagrams for Clarity
Caption: Mechanism of the Lewis Acid-Catalyzed Mukaiyama Aldol Reaction.
Caption: Integrated workflow for reaction, purification, and spectroscopic confirmation.
Conclusion
The successful synthesis of a β-hydroxy ketone via the Mukaiyama aldol reaction is a significant achievement. However, the synthesis is only truly complete upon its rigorous and unambiguous structural confirmation. By employing an integrated spectroscopic approach—using ¹H and ¹³C NMR to define the carbon-hydrogen framework and stereochemistry, IR spectroscopy to confirm the essential functional groups, and mass spectrometry to verify the molecular weight and formula—researchers can have absolute confidence in their results. This multi-faceted analytical strategy is not merely a checklist; it is a self-validating system that upholds the highest standards of scientific integrity, ensuring that the elegant chemistry performed in the flask is accurately represented by the data.
References
-
Kumari, A., & Singh, A. K. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 33973–34005. [Link]
-
Royal Society of Chemistry. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Publishing. Retrieved from [Link]
-
Roush, W. R., Bannister, T. D., Wendt, M. D., VanNieuwenhze, M. S., Gustin, D. J., Dilley, G. J., Lane, G. C., Scheidt, K. A., & Smith, W. J., III. (2002). An NMR Method for Assigning Relative Stereochemistry to β-Hydroxy Ketones Deriving from Aldol Reactions of Methyl Ketones. The Journal of Organic Chemistry, 67(12), 4284–4289. [Link]
-
Roush, W. R., Bannister, T. D., Wendt, M. D., VanNieuwenhze, M. S., Gustin, D. J., Dilley, G. J., Lane, G. C., Scheidt, K. A., & Smith, W. J. (2002). An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. PubMed. Retrieved from [Link]
-
American Chemical Society. (2002). An NMR Method for Assigning Relative Stereochemistry to β-Hydroxy Ketones Deriving from Aldol Reactions of Methyl Ketones. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Retrieved from [Link]
-
Wikipedia. (n.d.). Mukaiyama aldol addition. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Supporting Information: β-Hydroxy Ketones Prepared by Regioselective Hydroacylation. Retrieved from [Link]
-
Kobayashi, S. (2009). Mukaiyama Aldol Reactions in Aqueous Media. Advanced Synthesis & Catalysis, 351(10), 1507-1520. [Link]
-
Bach, T. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1077–1108. [Link]
-
Chem-Station. (2014, May 4). Mukaiyama Aldol Reaction. Chem-Station Int. Ed. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Asymmetric Mukaiyama Aldol Reaction. Thieme. Retrieved from [Link]
-
McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). The infrared absorption spectra of some aromatic hydroxy-ketones. Retrieved from [Link]
-
MDPI. (2021). Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applications to Synthesis. Retrieved from [Link]
-
NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
University of Illinois. (n.d.). Chapter X: Mukaiyama Aldol. Retrieved from [Link]
-
Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7038. [Link]
-
LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
Iowa Research Online. (n.d.). Evaluation of β-hydroxy protected aldehyde 1,3-stereoinduction in Mukaiyama aldol reactions and progress towards the total synthesis of bastimolide A. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones and aldehydes. Retrieved from [Link]
-
Lin, Y. W., & Shie, S. C. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(7), 967–976. [Link]
-
Royal Society of Chemistry. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Infrared Spectrometry [www2.chemistry.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Navigating the Landscape of Acyl Anion Equivalents: A Comparative Guide to Alternatives for (1-Methoxyvinyl)trimethylsilane
In the realm of organic synthesis, the quest for efficient and selective methods to construct carbon-carbon bonds is perpetual. Among the myriad of strategies, the use of acyl anion equivalents stands as a powerful tool for the introduction of an acyl group. For years, (1-methoxyvinyl)trimethylsilane has been a notable reagent in this class, offering a masked acyl anion that can be unveiled under specific conditions to react with various electrophiles. However, the modern synthetic chemist's toolkit is ever-expanding, and a host of alternative reagents have emerged, each with its own unique set of advantages and applications. This guide provides an in-depth comparison of these alternatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
The Role of this compound: A Brief Overview
This compound serves as a synthetic equivalent of the acetyl anion. Its utility lies in its ability to act as a nucleophile in the presence of a Lewis acid, effectively acylating a range of electrophiles. The silyl group activates the double bond towards nucleophilic attack, and upon reaction, the resulting intermediate can be readily hydrolyzed to afford the corresponding ketone.
Key Alternatives to this compound
The limitations of this compound, such as its sensitivity to moisture and the need for stoichiometric activators, have spurred the development of alternative acylating agents. These can be broadly categorized based on their structural features and reaction mechanisms.
Weinreb Amides: Robust and Versatile Acylating Agents
N-methoxy-N-methylamides, commonly known as Weinreb amides, have become a cornerstone in organic synthesis for their exceptional ability to act as superior acylating agents.[1][2][3][4][5][6] A key advantage of Weinreb amides is their resistance to over-addition of organometallic reagents.[5][6][7] The reaction of an organometallic reagent with a Weinreb amide forms a stable tetrahedral intermediate that does not collapse to a ketone until acidic workup.[5] This prevents the common side reaction of tertiary alcohol formation that plagues the use of other acylating agents like esters and acid chlorides with highly reactive organometallics.[7][8][9]
The versatility of Weinreb amides is demonstrated by their compatibility with a wide array of nucleophiles, including Grignard reagents, organolithium species, and enolates.[1][5] Furthermore, they exhibit excellent chemoselectivity, allowing for acylation in the presence of other electrophilic functional groups.[1][2] Stereochemical integrity is also maintained during the acylation process, making them valuable in asymmetric synthesis.[1][3]
Experimental Protocol: Synthesis of a Ketone using a Weinreb Amide
-
To a solution of the Weinreb amide (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add the Grignard reagent (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired ketone.
Silyl Ketene Acetals: Enantioselective Acylation Strategies
Silyl ketene acetals are another important class of enolate equivalents that can participate in acylation reactions.[10][11][12][13] A significant advancement in this area is the development of highly enantioselective acylations using chiral catalysts.[10][11][12] For instance, the use of a thiourea catalyst in conjunction with an acyl fluoride has been shown to generate α,α-disubstituted butyrolactones with high yields and excellent enantioselectivities.[10][11][12] The reaction proceeds through a mechanism where the fluoride anion, generated from the acyl fluoride, is bound by the thiourea catalyst, leading to an enantioselective acyl transfer.[10]
Key Features of Silyl Ketene Acetal Acylation:
-
Amenable to catalytic, enantioselective transformations.
-
Acyl fluorides are often the preferred acylating agents.[10][11]
-
The choice of the silyl group can influence the reaction rate.[10]
Photoredox Catalysis: A Modern Approach to Acyl Radical Generation
Visible-light photoredox catalysis has emerged as a powerful and mild method for generating acyl radicals from a variety of precursors.[14][15][16][17][18] This strategy offers a distinct advantage over traditional methods that often require harsh conditions like high temperatures or UV irradiation.[16] Acyl radicals can be generated from aldehydes, carboxylic acids, and their derivatives, and subsequently participate in a range of transformations, including acylation reactions.[16][17]
The merger of photoredox catalysis with nickel catalysis has proven to be a particularly effective strategy for the direct C(sp³)–H acylation of hydrocarbons, providing a novel route to ketone synthesis.[18] These methods are characterized by their mild reaction conditions, broad substrate scope, and good functional group tolerance.[14][15]
Experimental Workflow: Photoredox-Catalyzed Acylation
Caption: General workflow for a photoredox-catalyzed acylation reaction.
Organometallic Reagents: Direct Acylation with Selectivity Challenges
The direct acylation of highly reactive organometallic reagents, such as Grignard and organolithium reagents, with acyl chlorides or esters is often complicated by over-addition to form tertiary alcohols.[8][9] However, the use of less reactive organometallic reagents, such as organocuprates (Gilman reagents) or organocadmium compounds, can provide a solution to this problem, allowing for the synthesis of ketones from acyl chlorides.[8][9] The reduced reactivity of these reagents allows the reaction to stop at the ketone stage.[8]
Comparative Reactivity of Organometallic Reagents with Acyl Chlorides
| Organometallic Reagent | Reactivity | Primary Product |
| Grignard Reagent (RMgX) | High | Tertiary Alcohol[8][9] |
| Organolithium (RLi) | High | Tertiary Alcohol[7][9] |
| Gilman Reagent (R₂CuLi) | Moderate | Ketone[8][9] |
| Organocadmium (R₂Cd) | Low | Ketone[9] |
Enzymatic Acylation: A Green Chemistry Perspective
Enzymatic acylation offers a green and highly selective alternative for the synthesis of esters and amides.[19][20][21][22] Hydrolases, such as lipases and proteases, are commonly employed to catalyze acylation reactions in organic solvents.[19][20] A key advantage of enzymatic methods is their remarkable regioselectivity and stereoselectivity, which can be difficult to achieve with traditional chemical methods.[20][21]
The choice of acyl donor, enzyme, support, and solvent are critical parameters that need to be optimized for a successful enzymatic acylation.[19][20] While often considered an environmentally friendly approach, a holistic assessment of the "greenness" of the process requires consideration of all reaction components and conditions.[19]
Acyl Triflates in Friedel-Crafts Acylation
In the context of Friedel-Crafts acylation, metal triflates have emerged as efficient and reusable Lewis acid catalysts.[23][24][25][26][27] They can be used with various acylating agents, including carboxylic acids and anhydrides, to afford aromatic ketones.[23][25][26] The use of metal triflates offers advantages over traditional Lewis acids like AlCl₃, such as higher tolerance to water and easier recycling.[23][24] Computational studies have provided insights into the reaction mechanism, highlighting the role of the metal in the formation of the active acylium triflate intermediate.[23][27]
Comparative Summary of Alternative Acylating Reagents
| Reagent Class | Key Advantages | Common Substrates | Limitations |
| Weinreb Amides | High chemoselectivity, no over-addition, stereochemical retention.[1][2][3][5][6] | Organometallics, enolates. | Requires preparation of the amide. |
| Silyl Ketene Acetals | Amenable to enantioselective catalysis.[10][11][12] | Electrophiles in the presence of a catalyst. | Can be sensitive to hydrolysis. |
| Photoredox Catalysis | Mild reaction conditions, broad substrate scope, good functional group tolerance.[14][15][16][17][18] | Aldehydes, carboxylic acids, C-H bonds. | Requires a photocatalyst and light source. |
| Organometallic Reagents | Direct acylation is possible. | Acyl chlorides. | Over-addition with highly reactive reagents.[8] |
| Enzymatic Methods | High selectivity (regio- and stereo-), environmentally friendly.[19][21][22] | Alcohols, amines. | Limited to specific substrate-enzyme combinations. |
| Acyl Triflates | Reusable catalyst, water tolerant.[23][24] | Aromatic compounds. | Primarily for Friedel-Crafts type reactions. |
Conclusion
While this compound remains a useful reagent, the field of organic synthesis has evolved to offer a diverse array of powerful alternatives for acylation. The choice of reagent should be guided by the specific requirements of the synthetic target, including functional group compatibility, desired stereochemistry, and scalability. Weinreb amides offer unparalleled control and reliability for a broad range of nucleophiles. Silyl ketene acetals open the door to highly enantioselective transformations. Photoredox catalysis provides a modern, mild approach for generating acyl radicals from various precursors. Understanding the nuances of each of these alternatives empowers the synthetic chemist to design more efficient and elegant synthetic routes.
References
-
Wang, L., et al. (2020). Photoredox-Catalyzed Acylation/Cyclization of 2-Isocyanobiaryls with Oxime Esters for the Synthesis of 6-Acyl Phenanthridines. Molecules, 25(15), 3354. [Link][14]
-
Ruzi, R., Zhang, M., Ablajan, K., & Zhu, C. (2017). Photoredox-Catalyzed Deoxygenative Intramolecular Acylation of Biarylcarboxylic Acids: Access to Fluorenones. The Journal of Organic Chemistry, 82(23), 12834–12839. [Link][15]
-
Jacobsen, E. N., & Bols, M. (2011). Enantioselective Acylation of Silyl Ketene Acetals through Fluoride Anion-Binding Catalysis. Journal of the American Chemical Society, 133(35), 13872–13875. [Link][10]
-
Jacobsen, E. N., & Bols, M. (2011). Enantioselective Acylation of Silyl Ketene Acetals through Fluoride Anion-Binding Catalysis. Journal of the American Chemical Society, 133(35), 13872–13875. [Link][11]
-
Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2011). Enzymatic acylation: assessing the greenness of different acyl donors. Green Chemistry, 13(12), 3328-3336. [Link][19]
-
Ghosh, I., & König, B. (2016). Acyl Radical Chemistry via Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 55(28), 7954-7964. [Link][16]
-
Pace, V. (2019). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Thieme E-Books & E-Journals. [Link][2]
-
Senatore, R., Ielo, L., Monticelli, S., Castoldi, L., & Pace, V. (2019). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. University of Vienna. [Link][3]
-
Ghosh, I., & König, B. (2016). Acyl Radical Chemistry via Visible-Light Photoredox Catalysis. National Institutes of Health. [Link][17]
-
Chen, J. R., & MacMillan, D. W. C. (2023). Direct C(sp3)–H Acylation by Mechanistically Controlled Ni/Ir Photoredox Catalysis. Accounts of Chemical Research, 56(16), 2189–2203. [Link][18]
-
Pace, V. (n.d.). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate. [Link][4]
-
Jacobsen, E. N. (2011). Enantioselective Acylation of Silyl Ketene Acetals through Fluoride Anion-Binding Catalysis. Harvard University. [Link][12]
-
Organic Chemistry at the University of Illinois. (n.d.). The Acylation of Organometallic Reagents. [Link][5]
-
Bastida, A., et al. (2007). Enzymatic acylation of di- and trisaccharides with fatty acids: Choosing the appropriate enzyme, support and solvent. Journal of Molecular Catalysis B: Enzymatic, 44(3-4), 97-104. [Link]
-
Gu, Q. M., & Sih, C. J. (2001). U.S. Patent No. 6,261,813. Washington, DC: U.S. Patent and Trademark Office. [21]
-
Saskia, K. (n.d.). Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry. [Link][7]
-
Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. [Link][8]
-
Organic Chemistry Explained. (2020, March 4). Acyl Halides to Ketones, Part 2: Acylation of RM (M: Li, Mg, Zn, Al) [Video]. YouTube. [Link]
-
Wipf Group. (n.d.). Ester Enolates and Acyl Anion Equivalents. University of Pittsburgh. [Link]
-
Nguyen, M. T. T., et al. (2023). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega, 8(1), 271–278. [Link][23]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]
-
Nguyen, M. T. T., et al. (2023). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. National Institutes of Health. [Link][24]
-
Chan, T. H., & Aida, T. (1982). The chemistry of O-silylated ketene acetals. Stereocontrolled synthesis of 2-deoxy- and 2-deoxy-2-C-alkyl-erythro-pentoses. The Journal of Organic Chemistry, 47(2), 282–286. [Link][13]
-
Organic Chemistry Explained. (2021, January 8). Acyl anion equivalents [Video]. YouTube. [Link]
-
Lateral. (n.d.). Enzymatic acylation: Significance and symbolism. [Link][22]
-
LibreTexts Chemistry. (2023, January 23). Carboxylic Derivatives - Reaction with Organometallic Reagents. [Link][9]
-
Olah, G. A., & Yamato, T. (1985). Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. The Journal of Organic Chemistry, 50(25), 5080–5084. [Link][25]
-
Blatcher, P., & Warren, S. (1979). Acyl anion equivalents. Synthesis of ketones and α-(phenylthio)ketones from the adducts of bis(phenylthio)carbanions and carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, 1074-1081. [Link]
-
Barluenga, J., et al. (2003). Aldehyde N,N-Dialkylhydrazones as Neutral Acyl Anion Equivalents: Umpolung of the Imine Reactivity. Chemical Reviews, 103(10), 4101–4146. [Link]
-
Nguyen, M. T. T., et al. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ResearchGate. [Link][27]
-
LibreTexts Chemistry. (2023, February 12). 22.7: Alkylation of Enolate Ions. [Link]
-
LibreTexts Chemistry. (2022, July 20). 10.4: Acetals and Ketals. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]
- 8. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Enantioselective Acylation of Silyl Ketene Acetals through Fluoride Anion-Binding Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photoredox-Catalyzed Acylation/Cyclization of 2-Isocyanobiaryls with Oxime Esters for the Synthesis of 6-Acyl Phenanthridines [mdpi.com]
- 15. Photoredox-Catalyzed Deoxygenative Intramolecular Acylation of Biarylcarboxylic Acids: Access to Fluorenones [organic-chemistry.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Acyl Radical Chemistry via Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enzymatic acylation: assessing the greenness of different acyl donors - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. US6261813B1 - Two step enzymatic acylation - Google Patents [patents.google.com]
- 22. wisdomlib.org [wisdomlib.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Friedel–Crafts Acylation [sigmaaldrich.com]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to E/Z Selectivity in Silyl Enol Ether Formation
Introduction: The Strategic Importance of Silyl Enol Ether Geometry
In the landscape of modern organic synthesis, silyl enol ethers stand out as exceptionally versatile intermediates.[1][2] They serve as stable and isolable surrogates for enolates, mitigating the challenges of handling highly reactive and self-condensing species.[2][3] Their true power, however, lies in their application in stereoselective carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol addition.[2][3][4] The stereochemical outcome of these reactions is directly contingent on the geometry—the E or Z configuration—of the silyl enol ether double bond. Therefore, the ability to selectively synthesize one geometric isomer over the other is not merely a matter of academic interest; it is a critical control parameter for achieving stereochemical precision in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients.
This guide provides a comparative analysis of the methodologies used to control E/Z selectivity in the formation of silyl enol ethers. We will dissect the mechanistic underpinnings of kinetic versus thermodynamic control, provide field-proven experimental protocols, and present comparative data to inform your synthetic strategy.
The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways
The stereoselective formation of silyl enol ethers from an enolizable ketone hinges on the precise manipulation of reaction conditions to favor one of two competing pathways: kinetic or thermodynamic control.[5][6]
-
Kinetic Control : This pathway is governed by the rate of reaction. It favors the formation of the product that is formed fastest, which is not necessarily the most stable one.[7] These conditions are typically irreversible, achieved by using a strong, sterically hindered base at very low temperatures.[1][8][9] The base rapidly and selectively removes the most sterically accessible α-proton, and the resulting enolate is immediately "trapped" by the silylating agent.[6][8]
-
Thermodynamic Control : This pathway leads to the most stable product isomer. It is achieved under conditions that allow for equilibration between the possible enolate intermediates.[7][9] This typically involves using a weaker base (or even acidic conditions), higher temperatures, and longer reaction times, allowing the less stable (kinetic) enolate to revert to the starting ketone and eventually form the more stable, more substituted enolate.[6]
Caption: Kinetic vs. Thermodynamic control pathways in silyl enol ether formation.
Mechanistic Insights: The Ireland Model and Transition State Control
For acyclic ketones, the E/Z geometry of the resulting silyl enol ether is determined by the transition state of the deprotonation step. The Ireland model, which extends the Zimmerman-Traxler model for aldol reactions, provides a robust framework for predicting this outcome.[10][11] The model posits a chair-like, six-membered transition state involving the ketone, the base's metal cation (e.g., Li+ from LDA), and solvent molecules.
The stereochemical preference arises from minimizing unfavorable steric interactions within this transition state.
-
Formation of the (E)-Enolate : When a small R1 group is present, the transition state that places R1 in an axial position is favored to avoid a more significant steric clash between the larger R2 group and the base's ligands. This leads to the (E)-enolate.
-
Formation of the (Z)-Enolate : Conversely, if R1 is large and bulky, the transition state that places R1 in an equatorial position is preferred to avoid a severe 1,3-diaxial interaction. This pathway generates the (Z)-enolate.
Caption: The Ireland model for predicting E/Z enolate geometry.
Comparative Analysis of Reaction Parameters
The selection between the kinetic and thermodynamic pathways, and thus the resulting E/Z ratio, is a multifactorial problem. The choice of base, solvent, temperature, and silylating agent all play crucial, interconnected roles.
| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions | Causality & Rationale |
| Base | Strong, sterically hindered (e.g., LDA, LiTMP)[1][8] | Weaker, less hindered (e.g., Et3N, DBU) or catalytic acid[1][6] | Strong, hindered bases perform rapid, irreversible deprotonation at the most accessible site. Weaker bases allow for equilibration to the more stable enolate. |
| Temperature | Low (-78 °C)[1][9] | Higher (0 °C to reflux)[6][9] | Low temperatures prevent equilibration, effectively "freezing" the kinetic product. Higher temperatures provide the energy needed to overcome the activation barrier for equilibration. |
| Solvent | Aprotic, non-coordinating (e.g., THF, Et2O)[12] | Varies; can influence equilibration rates. Protic solvents can facilitate proton exchange.[12][13] | Aprotic solvents are required for the stability of strong bases like LDA. The solvent can also affect the aggregation state and reactivity of the base.[13] |
| Silylating Agent | Less reactive (e.g., TMSCl) | More reactive (e.g., TMSOTf, TMSI)[1][14][15] | A highly reactive silylating agent can trap the first-formed enolate quickly. Under thermodynamic conditions, a more reactive agent can accelerate the silylation of the equilibrated, more stable enol. TMSI, often formed in situ from TMSCl and NaI, is particularly effective.[14][15] |
Field-Proven Experimental Protocols
The following protocols are self-validating systems for the selective synthesis of silyl enol ethers. Adherence to anhydrous and anaerobic conditions is critical for success, particularly for the kinetic protocol.
Protocol 1: Kinetically Controlled Synthesis of a (Z)-Silyl Enol Ether
This protocol favors the formation of the less-substituted, kinetically-favored silyl enol ether.[8] We will use the example of forming the kinetic enolate from 3-pentanone.
Materials & Reagents:
-
3-Pentanone
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO3 solution
Workflow:
Caption: Experimental workflow for kinetically controlled silylation.
Step-by-Step Methodology:
-
System Preparation: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere of dry nitrogen.
-
LDA Formation: Charge the flask with anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents). To this solution, add n-BuLi (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C. The causality here is the in situ formation of the strong, non-nucleophilic base required for clean deprotonation.[8]
-
Enolate Formation: Add a solution of 3-pentanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour. The low temperature and strong base ensure rapid, irreversible deprotonation to form the kinetic lithium enolate.[8]
-
Silyl Trapping: Add freshly distilled TMSCl (1.2 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2 hours. This step traps the enolate as the silyl enol ether before it has a chance to equilibrate.[6]
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract with pentane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield the desired silyl enol ether.
Protocol 2: Thermodynamically Controlled Synthesis of an (E)-Silyl Enol Ether
This protocol favors the formation of the more-substituted, thermodynamically-favored silyl enol ether.[6] It utilizes a weaker base and conditions that promote equilibration.
Materials & Reagents:
-
3-Pentanone
-
Triethylamine (Et3N), freshly distilled
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
Sodium Iodide (NaI), dried
-
Anhydrous Acetonitrile (MeCN)
Workflow:
Caption: Experimental workflow for thermodynamically controlled silylation.
Step-by-Step Methodology:
-
System Preparation: To a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add anhydrous acetonitrile, 3-pentanone (1.0 eq.), freshly distilled triethylamine (1.2 eq.), and dried sodium iodide (1.1 eq.). Cool the mixture to 0 °C.
-
TMSI Formation and Silylation: Add TMSCl (1.0 eq.) dropwise to the stirred mixture.[14] The TMSCl reacts with NaI in situ via a Finkelstein reaction to generate the highly reactive iodotrimethylsilane (TMSI), which is a much more powerful silylating agent.[14][15] Stir the reaction for approximately 1 hour at 0 °C, then allow it to warm to room temperature. The weaker base (Et3N) and higher temperature allow for equilibration to the more stable enol, which is then trapped by the reactive TMSI.[6]
-
Workup: A copious precipitate of NaCl will form. Filter the mixture to remove the salts. Transfer the filtrate to a separatory funnel.
-
Extraction: Extract the acetonitrile mixture with hexane. The silyl enol ether will selectively partition into the hexane layer, leaving salts and other polar impurities in the acetonitrile.[14]
-
Purification: Dry the hexane layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product, which is often pure enough for subsequent steps without further distillation.
Conclusion
The selective formation of (E)- or (Z)-silyl enol ethers is a powerful tool in the arsenal of the synthetic chemist. By understanding the fundamental principles of kinetic and thermodynamic control and carefully manipulating reaction parameters—most critically, the base and temperature—one can predictably favor the formation of the desired geometric isomer. The protocols described herein provide robust and validated starting points for achieving high selectivity, enabling precise stereochemical control in subsequent transformations and facilitating the efficient synthesis of complex molecular targets.
References
- Benchchem. (n.d.). Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation: A Comparative Guide.
-
Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]
- Making Molecules. (2024). Lithium enolates & enolate equivalents.
-
ResearchGate. (2015). What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?. Retrieved from [Link]
-
Mukaiyama, T., et al. (n.d.). Preparation of Silyl Enol Ethers by the Reaction of Ketones with Silylamines and Methyl Iodide. Organometallics - ACS Publications. Retrieved from [Link]
-
MDPI. (n.d.). Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. Retrieved from [Link]
- Grokipedia. (n.d.). Silyl enol ether.
-
Chem-Station. (2014). Mukaiyama Aldol Reaction. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols: Synthesis of Kinetically Controlled Silyl Enol Ethers using LDA.
-
Guven, S., et al. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclizations of Silyl Enol Ether Radical Cations − The Cause of the Stereoselectivity. Retrieved from [Link]
-
The Journal of Organic Chemistry - ACS Publications. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). A Cooperative Cobalt-Driven System for One-Carbon Extension in the Synthesis of (Z)-Silyl Enol Ethers from Aldehydes: Unlocking Regio- and Stereoselectivity. Retrieved from [Link]
-
YouTube. (2017). The Crossed Aldol Reaction, LDA, and Silyl Enol Ethers. Retrieved from [Link]
-
NIH. (2010). Intermolecular Michael Reactions: A Computational Investigation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Retrieved from [Link]
-
Organic Syntheses. (n.d.). acetone trimethysilyl enol ether. Retrieved from [Link]
- EPFL Graph Search. (n.d.). Silyl enol ether.
-
Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation. Retrieved from [Link]
-
PubMed Central. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. Retrieved from [Link]
- Unknown Source. (n.d.). III Enolate Chemistry.
-
MSU chemistry. (n.d.). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Retrieved from [Link]
-
NIH. (n.d.). Triethysilyl Enol Ethers in the Synthesis of Carbapenem Precursors. Retrieved from [Link]
-
Wikipedia. (n.d.). Mukaiyama aldol addition. Retrieved from [Link]
-
YouTube. (2022). Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Selectivity in Thermodynamically-Driven Silyl Enol Ether Formation. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]
-
The Journal of Organic Chemistry - ACS Publications. (n.d.). Highly Stereoselective Kinetic Enolate Formation: Steric vs Electronic Effects. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). 001 Zimmerman Traxler. Retrieved from [Link]
-
De Gruyter. (n.d.). Highly Stereoselective Aldol Reactions in the Total Syntheses of Complex Natural Products. Retrieved from [Link]
-
Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. Retrieved from [Link]
- Unknown Source. (n.d.). Kinetic vs. Thermodynamic Enolates.
-
The Journal of Organic Chemistry - ACS Publications. (n.d.). Acyclic stereoselection. 47. Stereochemistry of the Michael addition of ester and ketone enolates to .alpha.,.beta.-unsaturated ketones. Retrieved from [Link]
-
RWTH Publications. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. Retrieved from [Link]
-
RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. Retrieved from [Link]
Sources
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of Product Purity in Reactions of (1-Methoxyvinyl)trimethylsilane
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
(1-Methoxyvinyl)trimethylsilane is a versatile C2-building block in modern organic synthesis, primarily serving as a stable and effective acyl anion equivalent. Its utility in carbon-carbon bond-forming reactions, such as Mukaiyama aldol additions and Michael additions, is well-documented.[1][2] The products of these reactions, often silyl enol ethers or their subsequent derivatives, are crucial intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3] Consequently, the accurate and precise determination of product purity is not merely an academic exercise but a critical requirement for process optimization, quality control, and regulatory compliance.
This guide provides an in-depth comparison of the three most common analytical techniques for the quantitative analysis of product purity from this compound reactions: Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). As a senior application scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind methodological choices, empowering you to select and implement the most appropriate technique for your specific analytical challenge.
Understanding the Analyte: Products and Impurities from this compound Reactions
The primary products of reactions involving this compound are typically silyl enol ethers, which are precursors to ketones and aldehydes.[4] A common application is the Mukaiyama aldol addition, where the silyl enol ether reacts with a carbonyl compound in the presence of a Lewis acid to form a β-hydroxy ketone after hydrolysis.[2][5][6]
However, the reaction mixture is rarely pristine. A thorough understanding of potential impurities is the first step in developing a robust analytical method. Common impurities include:
-
Unreacted this compound: Incomplete reaction can leave residual starting material.
-
Hydrolysis Products: Silyl enol ethers are sensitive to hydrolysis, which can occur during the reaction or workup, leading to the corresponding ketone and a disiloxane.[4][7] For instance, the hydrolysis of this compound itself yields acetyltrimethylsilane.
-
Diastereomers and Enantiomers: Reactions involving chiral centers can produce stereoisomers, the quantification of which is often critical.[2]
-
Byproducts from Side Reactions: Depending on the reaction conditions, various side reactions can occur, leading to a range of structurally related impurities.
The ability to separate and quantify these diverse species is the central challenge for any analytical method.
Comparative Analysis of Quantitative Techniques
Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method, meaning it can provide a direct measure of the absolute concentration or purity of a substance without the need for a calibration curve, provided a certified internal standard is used.[8][9] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10][11]
Expertise & Experience in Causality: The power of qNMR lies in its structural elucidation capabilities combined with quantification.[12] For reactions of this compound, this is particularly advantageous as you can simultaneously identify and quantify the desired product and any impurities containing NMR-active nuclei (typically ¹H) in a single experiment. The choice of internal standard is critical; it must be chemically inert, have signals that do not overlap with the analyte, be of high purity, and be accurately weighed.[10] Maleic acid is a common choice due to its simple spectrum and high purity.[13]
Experimental Protocol: qNMR for Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction product into a clean, dry vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid) into the same vial. The molar ratio of analyte to standard should be optimized for clear signal integration.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃) that fully solubilizes both the sample and the standard.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Ensure the spectrometer is well-shimmed to obtain sharp, symmetrical peaks.
-
Set the pulse angle to 90° and use a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest to ensure full relaxation of all nuclei. This is a critical parameter for accurate quantification.[8]
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).
-
-
Data Processing and Purity Calculation:
-
Apply a zero-filling and a gentle line-broadening exponential multiplication (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation[14]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
-
Trustworthiness: The self-validating nature of qNMR comes from the ability to use multiple, well-resolved signals from the analyte for quantification. Consistent purity values calculated from different signals provide a high degree of confidence in the result.
Workflow Visualization
Caption: Workflow for quantitative NMR (qNMR) analysis.
Gas Chromatography (GC)
Principle: GC separates volatile and thermally stable compounds based on their partitioning between a stationary phase (in a column) and a mobile phase (an inert gas). Quantification is typically performed using a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon, or a Mass Spectrometer (MS), which offers both quantification and identification.
Expertise & Experience in Causality: For the analysis of products from this compound reactions, GC is an excellent choice due to the generally good volatility of organosilane compounds.[15] The choice of column is paramount. A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is often a good starting point for separating the desired product from starting materials and non-polar byproducts. For more complex mixtures, a column with a different selectivity, like a cyanopropylphenyl phase, might be necessary.[15] Method validation, including establishing linearity, accuracy, and precision according to ICH guidelines, is essential for trustworthy results.[16][17][18]
Experimental Protocol: GC-FID for Purity Determination
-
Sample Preparation:
-
Accurately prepare a stock solution of the reaction product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a stock solution of a suitable internal standard (e.g., dodecane or another long-chain alkane that does not co-elute with any sample components).
-
Create a calibration curve by preparing a series of solutions with a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Prepare the sample for analysis by diluting it to a concentration within the calibration range and adding the internal standard.
-
-
GC Instrument Setup:
-
Inlet: Split/splitless injector, typically at 250 °C. A split injection is used for concentrated samples to avoid column overload.
-
Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at a low temperature (e.g., 50 °C) to separate volatile components, then ramp up to a higher temperature (e.g., 280 °C) to elute less volatile compounds.
-
Detector: FID at 300 °C.
-
-
Data Analysis:
-
Integrate the peaks for the analyte and the internal standard.
-
Calculate the response factor of the analyte relative to the internal standard from the calibration curve.
-
Calculate the concentration of the analyte in the sample. Purity is then determined by area percent normalization, assuming all components have a similar response factor, or more accurately by using the calculated concentration.
-
Trustworthiness: A validated GC method with a well-defined system suitability test (e.g., resolution between critical pairs, peak symmetry) ensures reliable and reproducible results. The use of an internal standard corrects for variations in injection volume.
Workflow Visualization
Caption: Workflow for quantitative Gas Chromatography (GC) analysis.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For the relatively non-polar silyl enol ethers, reversed-phase HPLC with a C18 or C8 column is the most common approach.
Expertise & Experience in Causality: A significant challenge in using HPLC for the analysis of this compound reaction products is the lack of a strong UV chromophore in many of these molecules.[19] This makes detection with a standard UV-Vis detector difficult and can lead to poor sensitivity. Several strategies can overcome this:
-
Low UV Wavelength Detection: If the analyte has some absorbance at low wavelengths (e.g., 200-220 nm), this can be used, but be aware of potential interference from solvents and other impurities.
-
Derivatization: The analyte can be reacted with a UV-active agent (pre- or post-column) to enhance detection.[19][20] However, this adds complexity and potential for side reactions.
-
Universal Detectors: Detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used as they do not rely on a chromophore.[21] Mass Spectrometry (LC-MS) is another powerful option for both detection and identification.
Experimental Protocol: HPLC-CAD for Purity Determination
-
Sample Preparation:
-
Similar to GC, prepare stock solutions of the analyte and an internal standard (if used).
-
Prepare calibration standards and the sample for analysis in a solvent compatible with the mobile phase.
-
-
HPLC Instrument Setup:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typical. Volatile buffers (e.g., ammonium formate) should be used if coupling to a mass spectrometer or CAD.
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: CAD or ELSD.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the detector response versus the concentration of the analyte.
-
Quantify the analyte in the sample using the calibration curve.
-
Trustworthiness: The validation of an HPLC method for non-chromophoric compounds requires careful consideration of the detector's response characteristics. For example, the response of a CAD can be non-linear, requiring a quadratic or other non-linear fit for the calibration curve.
Workflow Visualization
Caption: Workflow for quantitative HPLC analysis.
Quantitative Data Summary and Comparison
The following table provides a comparative summary of the expected performance of each technique for the purity analysis of a hypothetical β-hydroxy ketone product from a Mukaiyama aldol reaction.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-CAD) |
| Principle | Absolute quantification based on nuclear properties | Separation by volatility, quantification by carbon content | Separation by polarity, quantification by aerosol charge |
| Accuracy | Excellent (primary method) | Very Good (with proper calibration) | Good (response can be non-linear) |
| Precision (%RSD) | < 1% | < 2% | < 3% |
| Limit of Quantification | ~0.1% (w/w) | ~0.01% (w/w) | ~0.05% (w/w) |
| Throughput | Moderate (longer acquisition times) | High (fast run times) | High (fast run times) |
| Sample Prep Complexity | Low (simple dissolution) | Moderate (requires calibration standards) | Moderate (requires calibration standards) |
| Key Advantage | No analyte-specific reference standard needed for purity | High sensitivity and resolution for volatile compounds | Broad applicability, not reliant on chromophores |
| Key Limitation | Lower sensitivity, potential for signal overlap | Analyte must be volatile and thermally stable | Lower sensitivity than UV, detector response can be complex |
Conclusion and Recommendations
The choice of analytical technique for determining the purity of products from this compound reactions is not one-size-fits-all. It depends on the specific goals of the analysis, the nature of the analyte and impurities, and the available instrumentation.
-
For definitive purity assignment and characterization of reference materials, qNMR is the gold standard. [14][22][23] Its primary nature and structural elucidation capabilities provide the highest level of confidence.[8][12]
-
For routine process monitoring, in-process control, and high-throughput screening, GC-FID is often the most practical choice. Its speed, sensitivity, and robustness make it ideal for analyzing large numbers of samples where high accuracy is important but not paramount.
-
When dealing with non-volatile or thermally labile products, or when GC is not available, HPLC with a universal detector is a powerful alternative. While it may require more method development, especially concerning the detector response, it offers broad applicability.
Ultimately, a multi-faceted approach, potentially using one technique for routine analysis and another (like qNMR) for orthogonal validation, provides the most comprehensive and trustworthy assessment of product purity in the dynamic field of synthetic chemistry.
References
-
Wikipedia. Silyl enol ether. [Link]
-
Organic Chemistry Portal. Mukaiyama Aldol Addition. [Link]
-
Wikipedia. Mukaiyama aldol addition. [Link]
-
YouTube. Mukaiyama Aldol Reaction. (2022-09-09). [Link]
-
Scribd. Mukaiyama Aldol Reaction Mechanism. [Link]
-
IRE Journals. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. [Link]
-
Royal Society of Chemistry. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023-11-08). [Link]
-
AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020-09-14). [Link]
-
Organic Chemistry Portal. Synthesis of ketones by hydrolysis of enol ethers. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023-12-22). [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). [Link]
-
PharmTech. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020-10-24). [Link]
-
International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
SIELC Technologies. Separation of Silane, trimethoxy(2,4,4-trimethylpentyl)- on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Quantitative NMR spectroscopy - Principles and applications | Request PDF. (2025-08-05). [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
National Center for Biotechnology Information. Quantitative NMR Interpretation without Reference. (2022-11-10). [Link]
-
IKEV. ICH Q2B Guideline Validation of Analytical Procedures Methodology. [Link]
-
Lösungsfabrik. Method categories according to the ICH Q2(R1). (2018-05-11). [Link]
-
CORE. Ozonolysis of silyl enol ethers. [Link]
-
ResearchGate. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. [Link]
-
YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020-03-20). [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
PubMed. Determining and reporting purity of organic molecules: why qNMR. (2013-02). [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
-
YouTube. Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol by Dr. Tanmoy Biswas. (2022-01-30). [Link]
-
Wiley Analytical Science. No chromophore - no problem?. (2021-05-10). [Link]
-
University of Ottawa. Purity by Absolute qNMR Instructions. [Link]
-
Science Trove. Silyl enol ethers and related silyl ethers. [Link]
-
Organic Syntheses. acetyltrimethylsilane. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
IIT Guwahati. CY Chemistry - GATE 2026. [Link]
-
National Center for Biotechnology Information. Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis. [Link]
-
Restek. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. (2020-10-29). [Link]
-
YouTube. Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas (Chemistry-The Mystery of Molecules). (2022-01-21). [Link]
-
ResearchGate. (PDF) Preparation and structural characterisation of methoxybis(trimethylsilyl)silyl potassium and its condensation product. (2025-08-05). [Link]
Sources
- 1. Mukaiyama Aldol Addition [organic-chemistry.org]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. Ketone synthesis by hydrolysis of enol ethers [organic-chemistry.org]
- 8. irejournals.com [irejournals.com]
- 9. azom.com [azom.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
- 15. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. database.ich.org [database.ich.org]
- 19. veeprho.com [veeprho.com]
- 20. researchgate.net [researchgate.net]
- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 22. youtube.com [youtube.com]
- 23. rssl.com [rssl.com]
A Researcher's Guide to Lewis Acid Activation of (1-Methoxyvinyl)trimethylsilane for Carbon-Carbon Bond Formation
(1-Methoxyvinyl)trimethylsilane stands as a potent nucleophile in the synthetic chemist's toolkit, serving as a versatile precursor for the formation of methyl ketone moieties. Its reaction with various electrophiles, most notably in the context of the Mukaiyama aldol reaction, provides a reliable method for constructing carbon-carbon bonds.[1] However, the inherent stability of this silyl enol ether necessitates the use of a Lewis acid to facilitate its reaction with electrophiles such as aldehydes and ketones. The choice of Lewis acid is critical, as it significantly influences reaction efficiency, selectivity, and substrate scope.
This guide provides a comparative analysis of common Lewis acids—Titanium tetrachloride (TiCl₄), Boron trifluoride etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), and Scandium triflate (Sc(OTf)₃)—for the activation of this compound. By examining the mechanistic nuances and practical considerations associated with each, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The General Mechanism: A Symphony of Activation and Nucleophilic Attack
The Lewis acid-catalyzed reaction of a silyl enol ether with an aldehyde, commonly known as the Mukaiyama aldol reaction, proceeds through a well-established mechanism. The Lewis acid (LA) first coordinates to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. This activation renders the carbonyl carbon susceptible to nucleophilic attack by the silyl enol ether. The subsequent collapse of the intermediate and silyl transfer to the oxygen atom, followed by workup, affords the desired β-hydroxy carbonyl compound.[2]
Caption: General mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.
A Comparative Analysis of Key Lewis Acids
The selection of an appropriate Lewis acid is paramount for the successful activation of this compound. The following sections delve into the characteristics and applications of four commonly employed Lewis acids.
Titanium Tetrachloride (TiCl₄): The Workhorse
TiCl₄ is a powerful and frequently used Lewis acid in organic synthesis. Its high reactivity stems from the strong electrophilicity of the titanium center. In the context of the Mukaiyama aldol reaction, TiCl₄ is typically used in stoichiometric amounts to ensure complete activation of the carbonyl substrate.[2]
Advantages:
-
High Reactivity: TiCl₄ is a potent activator, often leading to high yields and fast reaction rates.
-
Well-Established: Its use in organic synthesis is extensively documented, providing a wealth of literature precedent.
Disadvantages:
-
Stoichiometric Requirement: The need for stoichiometric amounts can be a drawback, particularly in large-scale syntheses, due to waste generation and potential for side reactions.
-
Moisture Sensitivity: TiCl₄ reacts violently with water, necessitating stringent anhydrous reaction conditions.
Boron Trifluoride Etherate (BF₃·OEt₂): The Versatile Mediator
Boron trifluoride etherate is a more moderate Lewis acid compared to TiCl₄. It is a liquid that is easier to handle than gaseous BF₃. BF₃·OEt₂ is known to effectively promote a wide range of organic transformations, including aldol reactions.[3]
Advantages:
-
Ease of Handling: As a liquid, it is more convenient to dispense than gaseous or highly reactive liquid Lewis acids.
-
Broad Applicability: It has been successfully employed in a vast array of reactions, demonstrating its versatility.[4]
Disadvantages:
-
Moderate Reactivity: While versatile, it may not be sufficiently reactive for less reactive substrates, potentially leading to lower yields or requiring higher temperatures.[5]
-
Moisture Sensitivity: Like most Lewis acids, it is sensitive to moisture.[6]
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): The Powerful Catalyst
TMSOTf is a highly effective catalyst for a variety of organic reactions, including the Mukaiyama aldol addition.[7] It is a strong silylating agent and a potent Lewis acid, capable of activating carbonyl compounds even in catalytic amounts.
Advantages:
-
Catalytic Activity: Often, only catalytic quantities are required, which is advantageous in terms of atom economy and reduced waste.
-
High Efficiency: It is known to promote reactions with high yields and selectivity.[8]
Disadvantages:
-
Moisture Sensitivity: TMSOTf is extremely sensitive to moisture and requires careful handling under inert atmosphere.
-
Cost: It can be more expensive compared to more traditional Lewis acids like TiCl₄ and BF₃·OEt₂.
Scandium Triflate (Sc(OTf)₃): The Water-Tolerant Catalyst
Scandium triflate is a unique Lewis acid that is remarkably stable in the presence of water. This property allows for its use in aqueous media, which is a significant advantage from a green chemistry perspective. It is an effective catalyst for the Mukaiyama aldol reaction, often providing high yields under mild conditions.[9][10]
Advantages:
-
Water Tolerance: Its stability towards water allows for reactions to be carried out in aqueous or protic solvents, simplifying reaction setup.
-
Catalytic and Reusable: It is a true catalyst and can often be recovered and reused, making it a cost-effective and environmentally friendly option.[10]
-
High Activity: Despite its water tolerance, it is a highly active catalyst for many reactions.
Disadvantages:
-
Cost: The initial investment in scandium triflate can be higher than for other Lewis acids.
Summary of Lewis Acid Characteristics
| Lewis Acid | Typical Usage | Reactivity | Key Advantages | Key Disadvantages |
| TiCl₄ | Stoichiometric | High | High reactivity, well-established | Moisture sensitive, stoichiometric amounts required |
| BF₃·OEt₂ | Stoichiometric | Moderate | Easy to handle, versatile | Moderate reactivity, moisture sensitive |
| TMSOTf | Catalytic | High | Catalytic, high efficiency | Highly moisture sensitive, cost |
| Sc(OTf)₃ | Catalytic | High | Water-tolerant, reusable, highly active | Higher initial cost |
Experimental Protocol: A Representative Mukaiyama Aldol Reaction
The following is a general procedure for the TiCl₄-mediated Mukaiyama aldol reaction of a silyl enol ether with an aldehyde. This protocol should be adapted based on the specific substrates and desired scale.
Materials:
-
Aldehyde
-
This compound (or other silyl enol ether)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Caption: A typical experimental workflow for a TiCl₄-mediated Mukaiyama aldol reaction.
Procedure:
-
Under an inert atmosphere, dissolve the aldehyde (1.0 equiv) in anhydrous DCM in a flame-dried round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 equiv) dropwise to the stirred solution.
-
After stirring for 10-15 minutes, add a solution of this compound (1.2 equiv) in anhydrous DCM dropwise over several minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
Conclusion: Selecting the Optimal Lewis Acid
The choice of a Lewis acid for the activation of this compound is a critical parameter that can dictate the success of a synthetic transformation. For robust, high-yielding reactions where stoichiometric reagents are acceptable, TiCl₄ remains a reliable choice. BF₃·OEt₂ offers a milder and more easily handled alternative, suitable for a broad range of substrates. For reactions where catalytic efficiency and atom economy are paramount, TMSOTf is a powerful option, albeit one that requires stringent anhydrous conditions. Finally, Sc(OTf)₃ emerges as a highly attractive catalyst, particularly for its water tolerance and reusability, aligning with the principles of green chemistry without compromising reactivity. Ultimately, the optimal Lewis acid will depend on the specific requirements of the reaction, including the nature of the substrates, the desired scale, and the practical constraints of the laboratory setting.
References
[7] Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link] [1] Asymmetric Mukaiyama Aldol Reaction. Thieme. [11] Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University. [Link] The Boron Trifluoride Catalyzed Aldol Reaction of Methyl 2‐( Trimethylsiloxy)acrylate with Aldehydes in the Presence of Alcohols. Sci-Hub. [9] Sc(OTf)3‐catalyzed Mukaiyama‐aldol reaction of disubstituted enolates of aldehydes with acetals. ResearchGate. [Link] [3] Boron trifluoride etherate in organic synthesis. MedCrave. [Link] [10] Mukaiyama Aldol Reaction with Sc(III)-USY. Synfacts. 2010, 2010(01): 0115-0115. DOI: 10.1055/s-0029-1218418. [5] Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. NIH. [Link] [12] Synthesis and characterization of new N-Heterocyclic-BF3 adducts and their reactivity vs water. ChemRxiv. [Link] [2] Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. ResearchGate. [Link] [8] One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf. Sci-Hub. [4] Boron trifluoride etherate. ResearchGate. [Link] [6] New System of Deprotection Step for the Hydroxide Radicals: Boron Trifluoride Etherate/Sodium Iodide. Semantic Scholar. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Mukaiyama Aldol Addition [organic-chemistry.org]
- 8. Sci-Hub. One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf / The Journal of Organic Chemistry, 2008 [sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of (1-Methoxyvinyl)trimethylsilane
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final, and arguably most critical, phase is its safe and responsible disposal. (1-Methoxyvinyl)trimethylsilane, a versatile silyl enol ether, is a staple in modern organic chemistry. However, its inherent reactivity, particularly with water, necessitates a disposal protocol that is both meticulous and informed. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety Imperatives: Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. The primary risks are its high flammability and its reactivity with water and moisture.[1]
Key Hazards:
-
Flammability: The compound is a highly flammable liquid and vapor, with a low flash point.[1] Vapors can form explosive mixtures with air. All sources of ignition must be rigorously excluded from the handling and disposal area.
-
Reactivity with Water: this compound reacts with water and moisture in the air.[1] This hydrolysis reaction is the cornerstone of its deactivation but must be performed under controlled conditions to prevent a runaway reaction.
-
Health Hazards: The compound can cause serious eye irritation and may cause skin and respiratory tract irritation.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust personal protective equipment (PPE) regimen is non-negotiable when handling and disposing of this reagent. The following table outlines the minimum required PPE. For more detailed information on glove and garment permeation resistance against organosilanes, consult specialized resources.[2][3][4]
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Provides maximum protection against splashes of the liquid and its hydrolysis byproducts. |
| Hands | Chemical-Resistant Gloves | Neoprene or nitrile rubber gloves are recommended. Inspect gloves for any signs of degradation before use.[3] |
| Body | Flame-Retardant Lab Coat | Protects against splashes and provides a layer of protection in case of a flash fire. |
| Respiratory | NIOSH-certified Respirator | A respirator with an organic vapor cartridge is necessary if handling outside of a fume hood or in case of a spill. |
The Disposal Workflow: A Two-Stage Approach
The proper disposal of this compound is a two-stage process:
-
Pre-Disposal Quenching: The reactive nature of the silane is neutralized through a controlled hydrolysis protocol. This converts it into less reactive and more stable compounds.
-
Waste Collection and Final Disposal: The quenched mixture is then collected, labeled, and transferred to a licensed hazardous waste disposal facility for incineration.
Caption: The two-stage disposal workflow for this compound.
Pre-Disposal Quenching Protocol: A Step-by-Step Guide
This protocol is designed for the safe, laboratory-scale quenching of small quantities of this compound. This procedure should be performed in a certified chemical fume hood.
The Chemistry of Quenching
The quenching process relies on the hydrolysis of the silyl enol ether. The reaction with water breaks the silicon-oxygen bond, yielding a ketone (acetyltrimethylsilane) and a silanol (trimethylsilanol). The trimethylsilanol will then readily condense to form the more stable hexamethyldisiloxane.
Materials Required:
-
This compound waste
-
Anhydrous isopropanol or ethanol
-
Deionized water
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet (bubbler).
-
Ice bath
Experimental Protocol:
-
Inert Atmosphere: Assemble the glassware and purge the system with a slow stream of nitrogen gas. Maintaining an inert atmosphere is crucial to prevent uncontrolled reactions with atmospheric moisture and to safely vent any evolved gases.
-
Dilution: If the waste is concentrated, dilute it with an equal volume of an inert, anhydrous solvent such as heptane or toluene inside the flask. This helps to better control the reaction temperature.
-
Cooling: Place the flask in an ice bath and allow the contents to cool to 0-5 °C with gentle stirring.
-
Slow Addition of Alcohol: Slowly add isopropanol or ethanol to the stirred, cooled solution via the dropping funnel. The alcohol serves as a less reactive proton source than water, allowing for a more controlled initial quench.[5] Add the alcohol dropwise, monitoring for any signs of an exothermic reaction (e.g., bubbling, temperature increase). If the reaction becomes vigorous, pause the addition until it subsides.
-
Slow Addition of Water: Once the addition of alcohol is complete and the reaction has subsided, slowly add deionized water in the same dropwise manner. Be extremely cautious during this step, as any remaining reactive silane will now hydrolyze.[5]
-
Equilibration: After the water addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let the mixture stir for at least one hour to ensure the quenching reaction is complete.
-
Final Check: To ensure the reaction is complete, you can carefully check the pH of the aqueous layer (if one has separated). It should be near neutral.
Caption: Recommended laboratory setup for the controlled quenching of this compound.
Waste Collection and Final Disposal
Once the this compound has been successfully quenched, the resulting mixture can be safely handled for disposal.
-
Containment: Transfer the quenched mixture into a designated, properly labeled hazardous waste container. The container should be compatible with organic solvents and the hydrolysis byproducts.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the names of the contents (e.g., "Quenched this compound waste," "Acetyltrimethylsilane," "Hexamethyldisiloxane," "Isopropanol," "Water").
-
Segregation and Storage: Store the hazardous waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.
-
Professional Disposal: The final and most critical step is the disposal of the hazardous waste through a licensed and reputable waste disposal company.[1] The primary method of disposal for this type of waste is incineration.[1][6][7] During incineration, the organosilicon compounds are converted to silicon dioxide, carbon dioxide, and water.[1]
In Case of a Spill
In the event of a spill of unquenched this compound:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Containment: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the liquid. Do not use combustible materials like paper towels.
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it in a sealable container for hazardous waste disposal.[1]
-
Decontamination: Decontaminate the spill area with a suitable solvent, and collect the decontamination waste as hazardous waste.
By adhering to this comprehensive disposal guide, researchers can ensure the safe and responsible management of this compound waste, upholding the principles of laboratory safety and environmental stewardship.
References
-
Gelest, Inc. (2016, July 13). Safety Data Sheet: ACETYLTRIMETHYLSILANE. Retrieved from [Link]
-
Gelest, Inc. (2014, November 4). Safety Data Sheet: HEXAMETHYLDISILOXANE, 99.9%. Retrieved from [Link]
-
Sylicglobal Textile Auxiliaries Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2020, February 5). Safety Data Sheet: Hexamethyldisiloxane. Retrieved from [Link]
-
Myachenkov, E. A., & Grishin, D. F. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Polymers, 14(23), 5183. Retrieved from [Link]
-
Gelest, Inc. (2017, January 30). Safety Data Sheet: this compound, 95%. Retrieved from [Link]
-
Organic Syntheses. (1990). acetyltrimethylsilane. Organic Syntheses, 68, 25. Retrieved from [Link]
-
Gao, G., & Forshey, P. (2002). Permeation of Substituted Silanes and Siloxanes Through Selected Gloves and Protective Clothing. Journal of Applied Polymer Science, 85(13), 2736-2747. Retrieved from [Link]
-
University of California, Berkeley, College of Chemistry. (2016, November 22). Quenching of Water Reactive Materials. The Sarpong Group. Retrieved from [Link]of-Water-Reactive-Materials.pdf)
Sources
- 1. sarponggroup.com [sarponggroup.com]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 7. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for (1-Methoxyvinyl)trimethylsilane
As researchers and developers, our work with highly reactive and specialized reagents like (1-Methoxyvinyl)trimethylsilane is fundamental to innovation. However, the very properties that make these compounds useful also demand our utmost respect and diligence in ensuring a safe laboratory environment. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but to cultivate a culture of safety and excellence within your team.
Immediate Action Protocol & Hazard Summary
This compound is a highly flammable liquid and vapor that causes serious eye irritation and may cause skin and respiratory irritation.[1][2] Before handling, ensure you are prepared for the key hazards.
| Hazard Class | GHS Pictogram | Precautionary Statement |
| Flammable Liquid, Cat. 2 | 🔥 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground and bond container and receiving equipment to prevent static discharge.[1] |
| Serious Eye Irritation, Cat. 2A | ❗ | Causes serious eye irritation. Wear protective goggles or a face shield.[1] |
| Skin & Respiratory Irritation | ❗ | May cause skin and respiratory tract irritation. Avoid breathing vapors and prevent skin contact.[1][2] |
The Hierarchy of Controls: Your Foundational Safety Strategy
Before we specify any piece of PPE, we must operate within the universal safety framework known as the Hierarchy of Controls. PPE is the last line of defense, not the first. Its effectiveness depends entirely on the successful implementation of preceding controls.
-
Elimination/Substitution: Can a less hazardous reagent be used?
-
Engineering Controls: Are you using a certified chemical fume hood? Is your equipment properly grounded?
-
Administrative Controls: Have you received specific training on this SOP? Is the work area clearly marked?
-
Personal Protective Equipment (PPE): Are you wearing the correct gloves, eye protection, and lab coat?
This guide focuses on the fourth pillar, but its efficacy is built upon the first three.
Part 1: Core Protective Measures - Engineering & Administrative Controls
Your primary shield against exposure is not what you wear, but the environment in which you work.
-
Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains flammable vapors and protects you from inhalation.
-
Static Electricity Mitigation: This compound's high flammability makes it exceptionally sensitive to ignition by static discharge.[2] Ensure all containers, including the primary bottle, receiving flasks, and waste containers, are grounded and bonded during transfer.[1][2] Use only non-sparking tools.[1]
-
Ventilation and Storage: Store the chemical in a cool, dry, well-ventilated area designated for flammable liquids, away from heat and incompatible materials like strong oxidizing agents.[2][3]
-
Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible.[4][5]
Part 2: Personal Protective Equipment (PPE) - Your Last Line of Defense
PPE selection must be deliberate and informed by the specific hazards of the chemical and the procedure.
Eye and Face Protection
Because this compound causes serious eye irritation, robust eye protection is mandatory.[1]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended Standard: Chemical splash goggles offer a superior seal around the eyes and are the preferred choice for any transfer or reaction procedure.
-
High-Risk Operations: When handling larger quantities (>100 mL) or when there is an elevated risk of splashing, a full-face shield should be worn over chemical splash goggles.[6]
Hand Protection: A Critical Choice
Choosing the correct gloves is arguably the most critical PPE decision you will make. Disposable nitrile gloves, while common, are intended for incidental splash protection only and may not offer sufficient protection for all organosilanes.[7][8]
The causality here is critical: glove effectiveness is a function of the material's resistance to degradation and permeation by the specific chemical. A comprehensive study on various silanes demonstrated that while nitrile and neoprene provide some resistance, laminate film gloves (like 4H® or SilverShield®) and butyl rubber offer significantly longer breakthrough times.[9]
| Glove Material | Typical Use Case | Advantages | Limitations |
| Nitrile Rubber | Incidental splash, short-duration tasks. | Good dexterity, broad general resistance. | Short breakthrough time with many organosilanes. Not for immersion or prolonged contact.[10][11] |
| Neoprene Rubber | Tasks with moderate splash risk. | Better chemical resistance than nitrile for some solvents. | Can be less dexterous than nitrile.[9][10] |
| Butyl Rubber | Extended duration work, spill cleanup. | Excellent resistance to many ketones, esters, and silanes. | Poor resistance to aromatic hydrocarbons.[9][10] |
| Laminate Film (e.g., 4H®) | Highest-risk tasks, handling unknown silanes. | Resists permeation from the widest range of chemicals for the longest time.[9] | Can be cumbersome; often worn as a liner under a more dexterous glove.[7] |
Operational Protocol for Glove Use:
-
Inspect: Always check gloves for tears or pinholes before use.
-
Donning: Don gloves before entering the fume hood.
-
Double-Gloving: For added protection during transfers, consider wearing two pairs of nitrile gloves or a laminate liner under a nitrile or neoprene glove.[7]
-
Immediate Removal: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new pair.[7]
Body and Foot Protection
-
Lab Coat: A flame-resistant (FR) lab coat is the required standard when working with highly flammable liquids. It should be fully buttoned with sleeves rolled down.
-
Apparel: Wear long pants and closed-toe, closed-heel shoes. Natural fibers like cotton are preferred over synthetic materials like polyester, which can melt and adhere to skin in a fire.[12]
Part 3: Operational & Disposal Plans
Safe Handling & Transfer Workflow
This workflow outlines the critical steps for safely transferring this compound from a storage bottle to a reaction vessel within a fume hood.
Caption: Workflow for the safe transfer of this compound.
Emergency Procedures
| Situation | Immediate Response Protocol |
| Small Spill (<100 mL in Fume Hood) | 1. Alert nearby personnel. 2. Ensure fume hood sash is lowered. 3. Cover the spill with a non-combustible absorbent material (e.g., sand, silica gel).[13] 4. Using non-sparking tools, collect the absorbed material into a designated hazardous waste container. 5. Wipe the area with a decontaminating solution and dispose of all materials as hazardous waste. |
| Skin Contact | 1. Immediately go to the nearest safety shower. 2. Remove all contaminated clothing while under the shower. 3. Flush the affected area with copious amounts of water for at least 15 minutes.[4] 4. Seek immediate medical attention. |
| Eye Contact | 1. Immediately go to the nearest eyewash station. 2. Hold eyelids open and flush with water for at least 15 minutes.[4] 3. Remove contact lenses if present and easy to do. 4. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. 3. Seek immediate medical attention.[14] |
Waste Disposal
All waste streams containing this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.
-
Liquid Waste: Collect in a clearly labeled, sealed, and grounded hazardous waste container compatible with flammable organic liquids.
-
Solid Waste: Collect contaminated items (gloves, absorbent pads, etc.) in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal.[15][16] Do not pour down the drain or mix with incompatible waste streams.
By integrating these expert-level protocols and understanding the scientific principles behind them, you transform safety from a set of rules into a self-validating system of professional practice.
References
-
Airgas. (2015). Safety Data Sheet: Trimethylsilane. Retrieved from [Link]
-
Gelest, Inc. (2017). Safety Data Sheet: this compound, 95%. Retrieved from [Link]
-
Air Liquide. (n.d.). Safety Data Sheet: Silane. Retrieved from [Link]
-
Genesee Polymers Corporation. (2000). Material Safety Data Sheet: Organosilicon Compound in Isopropanol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Ethoxytrimethylsilane, 98%. Retrieved from [Link]
-
Linde Gas. (2023). Safety Data Sheet: Silane. Retrieved from [Link]
-
Silicones Europe. (n.d.). Safe Handling of SiH Products. Retrieved from [Link]
-
Silicones Environmental, Health and Safety Council of North America (SEHSC). (n.d.). Safe Handling of SiH Silicone Products. Retrieved from [Link]
-
Voltaix, Inc. (n.d.). Material Safety Data Sheet: Trimethylsilane [(CH3)3SiH]. Retrieved from [Link]
-
University of California, Santa Barbara Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Sylicglobal. (2023). Precautions For Safe Use Of Organosilicon. Retrieved from [Link]
-
The Glove Company. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
University of California, Berkeley Environmental Health & Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
International Labour Organization. (2011). Encyclopaedia of Occupational Health and Safety: Silicon & Organosilicon Compounds. Retrieved from [Link]
- Anna, D. H., et al. (2001). Permeation of Substituted Silanes and Siloxanes Through Selected Gloves and Protective Clothing. Journal of Occupational and Environmental Hygiene. (Note: Specific journal and volume details are not in the provided search results, but the existence of the study is noted).
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. fishersci.com [fishersci.com]
- 3. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. silicones.eu [silicones.eu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. msds-al.co.uk [msds-al.co.uk]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
